molecular formula C10H20N2O4S2 B148985 D-Penicillamine disulfide CAS No. 20902-45-8

D-Penicillamine disulfide

Katalognummer: B148985
CAS-Nummer: 20902-45-8
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: POYPKGFSZHXASD-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-penicillamine disulfide is an organic disulfide consisting of two D-penicillamines joined by a disulfide bond. It is an organic disulfide, a sulfur-containing amino acid and a D-valine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYPKGFSZHXASD-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312638
Record name D-Penicillamine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20902-45-8
Record name D-Penicillamine disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20902-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillamine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Penicillamine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dithiodi-D-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLAMINE DISULFIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FPI4N5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of D-Penicillamine Disulfide from D-Penicillamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of D-penicillamine disulfide from its precursor, D-penicillamine. D-penicillamine is a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis. Its primary oxidative metabolite is this compound. Understanding the synthesis of this disulfide is crucial for studying the metabolism of D-penicillamine, for its use as an analytical standard, and for its potential role in various biochemical processes.

Physicochemical Properties

A summary of the key physicochemical properties of D-penicillamine and this compound is presented in Table 1 for easy reference and comparison.

PropertyD-PenicillamineThis compound
Molecular Formula C₅H₁₁NO₂SC₁₀H₂₀N₂O₄S₂
Molecular Weight 149.21 g/mol 296.41 g/mol
CAS Number 52-67-520902-45-8
Appearance White or practically white, crystalline powder[1]White powder or crystals
Melting Point 202–206 °C (with decomposition)[1]204 °C (with decomposition)
Optical Rotation -62.4° (c=2.5 in 1.0 M NaOH)-75° (c=1 in 1 M NaOH)
Solubility Soluble in water, less so in alcohol[1]Slightly soluble in water and aqueous base

Synthesis Overview

The synthesis of this compound from D-penicillamine is fundamentally an oxidation reaction that couples two molecules of the parent thiol. This transformation is readily achieved under mild conditions, and several methods can be employed. The most common approaches involve air oxidation, often catalyzed by metal ions, or the use of mild oxidizing agents such as hydrogen peroxide.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product D-Penicillamine_1 2 x D-Penicillamine Disulfide This compound D-Penicillamine_1->Disulfide Oxidation (e.g., Air, H₂O₂, I₂)

Caption: Chemical transformation of D-Penicillamine to this compound.

Experimental Protocols

While this compound is often formed in vivo as a metabolite[2] or occurs as an impurity in D-penicillamine preparations[3], specific preparative protocols are not extensively detailed in recent literature. The following sections provide detailed, representative methodologies based on established principles of thiol oxidation.

Method 1: Air Oxidation Catalyzed by Copper(II)

This method utilizes atmospheric oxygen as the primary oxidant, with a catalytic amount of a metal salt to facilitate the reaction. The oxidation of D-penicillamine is known to be catalyzed by copper ions[4][5].

Materials:

Procedure:

  • Dissolution: Dissolve a known quantity of D-penicillamine (e.g., 5.0 g) in deionized water (e.g., 250 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • pH Adjustment: Adjust the pH of the solution to approximately 7.5-8.0 using 1 M NaOH. This deprotonates the thiol group, increasing its nucleophilicity and susceptibility to oxidation.

  • Catalyst Addition: Prepare a dilute aqueous solution of CuSO₄·5H₂O (e.g., 10 mg in 1 mL of water) and add it dropwise to the stirring D-penicillamine solution. A color change may be observed, indicating the formation of a copper-penicillamine complex.

  • Reaction: Allow the solution to stir vigorously, open to the atmosphere, at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the D-penicillamine spot/peak and the appearance of the disulfide product. The reaction is typically left for 24-48 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, adjust the pH of the solution to the isoelectric point of this compound (around pH 5-6) using 1 M HCl. This will decrease its solubility.

    • Cool the solution in an ice bath for several hours to promote precipitation of the product.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove residual water.

  • Purification: The crude product can be recrystallized from a hot water/ethanol mixture to achieve higher purity.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Yield: While specific preparative yields are not widely reported, this facile oxidation is expected to proceed in high conversion. Yields will be dependent on the efficiency of the precipitation and recrystallization steps.

Method 2: Hydrogen Peroxide Mediated Oxidation

Hydrogen peroxide is a clean and effective oxidizing agent for the formation of disulfide bonds. The reaction is generally straightforward and proceeds under mild conditions. The generation of hydrogen peroxide during the copper-catalyzed oxidation of D-penicillamine has been documented, supporting its utility as a direct oxidant for this transformation[6][7].

Materials:

  • D-Penicillamine

  • Hydrogen peroxide (H₂O₂), 3% (w/v) solution

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: Dissolve D-penicillamine (e.g., 5.0 g) in deionized water (e.g., 200 mL) in an Erlenmeyer flask with magnetic stirring.

  • Oxidation: Slowly add a 3% solution of hydrogen peroxide dropwise to the D-penicillamine solution at room temperature. A slight excess of H₂O₂ (approximately 1.1 equivalents relative to the thiol groups) is typically used. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the solution under reduced pressure to approximately half its original volume.

    • Add an equal volume of ethanol to the concentrated aqueous solution to induce precipitation of the this compound.

    • Cool the mixture in an ice bath for at least 2 hours.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the product with cold ethanol.

  • Purification and Drying: Recrystallize the product from a hot water/ethanol mixture and dry under vacuum.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Compare the observed melting point with the literature value (approx. 204 °C with decomposition).

  • Optical Rotation: Measure the specific rotation in 1 M NaOH and compare with the reported value (approx. -75°).

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show the disappearance of the thiol proton present in D-penicillamine and characteristic shifts for the other protons in the disulfide molecule.

    • FT-IR: The infrared spectrum will show the absence of the S-H stretching vibration (typically around 2550 cm⁻¹) that is present in D-penicillamine.

    • Mass Spectrometry: Confirm the molecular weight of the product (296.41 g/mol ).

  • Chromatography: Assess the purity of the compound using HPLC or TLC.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Dissolve D-Penicillamine in Aqueous Solution B Adjust pH (optional) A->B C Add Oxidant/Catalyst (e.g., Air/Cu²⁺ or H₂O₂) B->C D Stir at Room Temperature C->D E Adjust pH to Isoelectric Point D->E F Precipitate/Crystallize from Solution E->F G Filter and Wash Solid Product F->G H Recrystallize from Solvent Mixture G->H I Dry Under Vacuum H->I J Characterize Product (MP, NMR, IR, MS) I->J

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from D-penicillamine is a straightforward oxidative process that can be achieved with high efficiency using common laboratory reagents. The protocols provided in this guide offer a solid foundation for researchers to produce this important metabolite for analytical, biochemical, and drug development studies. Proper characterization of the final product is essential to ensure its purity and identity.

References

An In-Depth Technical Guide to the Chemical Properties of D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Penicillamine disulfide, the oxidized form of the chelating agent D-penicillamine, plays a crucial role in various biochemical and therapeutic processes. As a key metabolite, its chemical properties are of significant interest in fields ranging from pharmacology to analytical chemistry. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related scientific disciplines.

Physicochemical Properties

This compound is an organic disulfide formed from the oxidation of two D-penicillamine molecules.[1] Its fundamental properties are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

PropertyValueReferences
Molecular Formula C₁₀H₂₀N₂O₄S₂[1]
Molecular Weight 296.41 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 204 °C (with decomposition)[2]
Solubility Slightly soluble in water and aqueous bases.[2][3]
Optical Activity [α]²⁵/D: -75° (c=1 in 1 M NaOH)

Spectroscopic Data

The structural elucidation and analytical quantification of this compound rely on various spectroscopic techniques. Below are the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine proton adjacent to the amino and carboxyl groups, as well as the diastereotopic methyl protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons, the methine carbon, the methyl carbons, and the carboxyl carbon. The chemical shift of the carbon atom attached to the sulfur is particularly indicative of the disulfide linkage.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. These include broad O-H stretching vibrations from the carboxylic acid groups, N-H stretching from the primary amine groups, and C=O stretching from the carboxylic acid. The absence of a prominent S-H stretching band (typically around 2550 cm⁻¹) is a key indicator of disulfide bond formation.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The fragmentation of disulfide-linked peptides in mass spectrometry can be complex, often involving cleavage of the disulfide bond itself.[5][6][7] The electrospray ionization (ESI) mass spectrum would be expected to show the protonated molecule [M+H]⁺ at m/z 297.09.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis: Oxidation of D-Penicillamine

A common method for the synthesis of this compound is the oxidation of D-penicillamine. This can be achieved through various oxidizing agents, including air (oxygen) in an aqueous solution, often catalyzed by metal ions like copper(II).[8]

Protocol:

  • Dissolve D-penicillamine in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Introduce a catalytic amount of a copper(II) salt solution (e.g., CuSO₄).

  • Stir the solution at room temperature, open to the atmosphere, to allow for aerial oxidation.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • The resulting this compound may precipitate from the solution or can be isolated by adjusting the pH to its isoelectric point.

Purification: Recrystallization

Purification of the synthesized this compound can be achieved by recrystallization to obtain a product of high purity.

Protocol:

  • Dissolve the crude this compound in a minimal amount of hot water or a suitable solvent mixture (e.g., water-ethanol).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of this compound in biological and pharmaceutical samples. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using UV-Vis or electrochemical detectors.[8]

Signaling Pathways and Logical Relationships

This compound is involved in several key biological processes, primarily related to the therapeutic actions of its parent compound, D-penicillamine.

Role in Cystinuria Treatment

In the treatment of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones, D-penicillamine is administered to reduce the concentration of insoluble cystine. It achieves this through a thiol-disulfide exchange reaction, where D-penicillamine reacts with cystine to form a mixed disulfide of penicillamine (B1679230) and cysteine, which is significantly more soluble than cystine and is readily excreted in the urine. This process involves the in-vivo formation of this compound as a byproduct.

Cystinuria_Treatment_Pathway Cystine Cystine (Insoluble) MixedDisulfide Penicillamine-Cysteine Mixed Disulfide (Soluble) Cystine->MixedDisulfide Thiol-Disulfide Exchange DPen D-Penicillamine DPen->MixedDisulfide DPenDisulfide D-Penicillamine Disulfide DPen->DPenDisulfide Oxidation Excretion Renal Excretion MixedDisulfide->Excretion

Thiol-disulfide exchange in cystinuria treatment.
Copper Chelation in Wilson's Disease

D-penicillamine is a first-line treatment for Wilson's disease, a genetic disorder leading to copper accumulation. The therapeutic mechanism involves the chelation of excess copper by D-penicillamine. During this process, D-penicillamine reduces Cu(II) to Cu(I) and is itself oxidized to this compound.[8][9] The resulting Cu(I)-penicillamine complex is then excreted.

Copper_Chelation_Pathway DPen D-Penicillamine (2 molecules) Intermediate Intermediate Complex DPen->Intermediate Cu2 Copper (II) Cu2->Intermediate DPenDisulfide D-Penicillamine Disulfide Intermediate->DPenDisulfide Oxidation of D-Penicillamine Cu1_Complex Cu(I)-Penicillamine Complex Intermediate->Cu1_Complex Reduction of Copper Excretion Urinary Excretion Cu1_Complex->Excretion

Mechanism of copper chelation by D-penicillamine.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start D-Penicillamine Oxidation Oxidation (e.g., air, Cu²⁺ catalyst) Start->Oxidation Crude Crude D-Penicillamine Disulfide Oxidation->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure D-Penicillamine Disulfide Recrystallization->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR FTIR FTIR Spectroscopy Pure->FTIR MS Mass Spectrometry Pure->MS

Workflow for synthesis and analysis.

References

Spectroscopic Profile of D-Penicillamine Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of D-Penicillamine disulfide, a key metabolite of the therapeutic agent D-penicillamine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data, along with comprehensive experimental protocols and a visualization of its metabolic formation.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the characterization of this compound.

Table 1: ¹H NMR Chemical Shifts
Chemical Shift (δ) ppmMultiplicityAssignment (Tentative)
1.42, 1.51SingletMethyl protons (-CH₃)
1.73, 1.79SingletMethyl protons (-CH₃)
3.77SingletMethine proton (-CH)
3.98SingletMethine proton (-CH)
Note: Data acquired in D₂O. The presence of multiple singlets for the methyl and methine protons is due to the diastereotopic nature of the gem-dimethyl groups and the chirality of the α-carbon.
Table 2: Mass Spectrometry Fragmentation
Precursor Ion (m/z)Fragmentation TypeFragment Ions (m/z)
297.0937MS/MS280, 180, 107
295.0792 ([M-H]⁻)MS/MS179.9, 147.9, 114
Source: PubChem.[1]
Table 3: Vibrational Spectroscopy Data
TechniqueWavenumber (cm⁻¹)Assignment
Raman~510S-S stretch
Raman~640C-S stretch
Note: These are characteristic vibrational frequencies for disulfide and carbon-sulfur bonds and are expected to be prominent in the Raman spectrum of this compound.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30')

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 10-12 ppm

¹³C NMR Acquisition Parameters:

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30')

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200-220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm for ¹H).

  • Integrate the signals in the ¹H spectrum.

  • Assign the peaks based on chemical shift, multiplicity, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR Method):

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with ~100 mg of dry KBr powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to sample analysis.

Data Processing:

  • Perform a background subtraction.

  • Identify and label the major absorption bands.

  • Correlate the observed bands with known vibrational frequencies of functional groups (e.g., N-H, C-H, C=O, C-S).

Raman Spectroscopy

Objective: To characterize the disulfide and carbon-sulfur bonds.

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Microscope for sample visualization and laser focusing.

Sample Preparation:

  • Place a small amount of the solid this compound powder on a microscope slide.

  • Alternatively, the sample can be analyzed in a glass vial.

Acquisition Parameters:

  • Laser Wavelength: 532 nm or 785 nm

  • Laser Power: 1-10 mW (use low power to avoid sample degradation)

  • Integration Time: 1-10 seconds

  • Number of Accumulations: 10-20

  • Spectral Range: 200-3500 cm⁻¹

Data Processing:

  • Perform cosmic ray removal and baseline correction.

  • Identify and label the characteristic Raman scattering peaks.

  • Pay close attention to the regions around 500-550 cm⁻¹ (S-S stretch) and 600-700 cm⁻¹ (C-S stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

  • A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).

Sample Preparation:

  • Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

Acquisition Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Mass Range: m/z 50-500

  • Collision Energy (for MS/MS): Varies depending on the instrument and desired fragmentation (e.g., 10-40 eV).

Data Processing:

  • Identify the molecular ion peak ([M+H]⁺).

  • For MS/MS data, analyze the fragmentation pattern to identify characteristic losses and structural motifs.

Metabolic Pathway Visualization

This compound is a major metabolite of D-penicillamine. The metabolic pathway involves the oxidation of the thiol group of D-penicillamine. This can occur through disulfide exchange with endogenous disulfides like cystine or through direct oxidation.

metabolic_pathway cluster_reactants Reactants cluster_products Metabolites D_Penicillamine D-Penicillamine D_Penicillamine_Disulfide This compound D_Penicillamine->D_Penicillamine_Disulfide Oxidation Mixed_Disulfide Cysteine-Penicillamine Mixed Disulfide D_Penicillamine->Mixed_Disulfide Disulfide Exchange Cysteine Cysteine Cysteine->Mixed_Disulfide Oxidation Cystine Cystine Cystine->Mixed_Disulfide Disulfide Exchange

References

D-Penicillamine Disulfide: An In-Vitro Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-penicillamine, a disease-modifying antirheumatic drug (DMARD) and chelating agent, undergoes oxidation to form D-penicillamine disulfide. This transformation is not merely a metabolic byproduct but a pivotal step in its mechanism of action, particularly in vitro. This technical guide delves into the core in vitro mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex interactions through signaling pathways and experimental workflows. The multifaceted actions of this compound, including its influence on immune responses, collagen metabolism, and copper-mediated processes, are explored to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

D-penicillamine has a well-established, albeit not fully elucidated, role in the treatment of various conditions, including rheumatoid arthritis, Wilson's disease, and cystinuria.[1][2] In biological systems, D-penicillamine (P-SH) is rapidly oxidized to low molecular weight disulfides, including this compound, and to a lesser extent, protein-bound disulfides.[3] The disulfide form is not merely an inactive metabolite but actively participates in and mediates several of the therapeutic and toxic effects attributed to the parent compound. Understanding the in vitro mechanism of this compound is crucial for optimizing its therapeutic applications and mitigating its adverse effects.

Core In Vitro Mechanisms of Action

The in vitro effects of this compound are diverse, spanning immunomodulation, regulation of collagen synthesis, and interaction with metal ions, particularly copper. These actions are often intertwined and dependent on the specific cellular context and microenvironment.

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties in vitro, primarily affecting T lymphocyte function. In the presence of copper ions, D-penicillamine inhibits lymphoblastic transformation induced by polyclonal mitogens and reduces immunoglobulin production by lymphocytes stimulated with Pokeweed mitogen.[4] This inhibitory action is directed at helper T lymphocytes and is mediated by the production of hydrogen peroxide (H₂O₂).[4][5]

The inhibitory effect on T-lymphocytes is a copper-dependent process involving the generation of reactive oxygen species (ROS).

T_Cell_Inhibition D-Penicillamine D-Penicillamine Oxidation Oxidation D-Penicillamine->Oxidation Cu(II) Cu(II) Cu(II)->Oxidation D-Penicillamine_Disulfide D-Penicillamine Disulfide Oxidation->D-Penicillamine_Disulfide ROS_Generation H₂O₂ Generation D-Penicillamine_Disulfide->ROS_Generation Inhibition Inhibition of Proliferation ROS_Generation->Inhibition T_Lymphocyte Helper T-Lymphocyte T_Lymphocyte->Inhibition caption Copper-dependent inhibition of T-lymphocyte proliferation.

Caption: Copper-dependent inhibition of T-lymphocyte proliferation.

Monocytes can counteract this inhibitory effect, suggesting a complex interplay of different cell types in the overall immune response to this compound.[4][5]

Effects on Collagen Metabolism

D-penicillamine and its disulfide form have a notable impact on collagen synthesis and cross-linking. In vitro studies using fibroblast cell cultures have shown that low concentrations of D-penicillamine (100 µmol/l) decrease the biosynthesis of both type I and type III collagens.[6] The primary mechanism is believed to be the inhibition of collagen cross-linking by forming a thiazolidine (B150603) ring with lysyl-derived aldehydes, which are crucial intermediates in the formation of stable cross-links.[7] This leads to an accumulation of bifunctional cross-links and a decrease in the synthesis of polyfunctional cross-links, ultimately affecting collagen stability.[7]

A typical in vitro experiment to assess the effect on collagen cross-linking involves incubating reconstituted collagen fibrils with lysyl oxidase and D-penicillamine.

Collagen_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Collagen_Fibrils Reconstituted Chick Bone Collagen Fibrils Incubation_Mix Incubation with D-Penicillamine Collagen_Fibrils->Incubation_Mix Lysyl_Oxidase Purified Lysyl Oxidase Lysyl_Oxidase->Incubation_Mix Aldehyde_Content Measure Allysin & Hydroxyallysine Content Incubation_Mix->Aldehyde_Content Crosslink_Analysis Quantify Bifunctional & Polyfunctional Cross-links Incubation_Mix->Crosslink_Analysis caption Workflow for assessing collagen cross-linking inhibition.

Caption: Workflow for assessing collagen cross-linking inhibition.

Interaction with Copper and Redox Cycling

D-penicillamine is a potent copper chelator, and its disulfide form is central to this interaction.[8] The process involves the reduction of Cu(II) to Cu(I) by D-penicillamine, which is concurrently oxidized to this compound.[8][9] This redox cycling, particularly in the presence of oxygen, leads to the generation of hydrogen peroxide (H₂O₂).[8][9]

The interaction between D-penicillamine and copper is a key driver of its biological activity, leading to the production of reactive oxygen species.

Copper_Redox_Cycle P_SH 2 P-SH (D-Penicillamine) Reaction1 Redox Reaction P_SH->Reaction1 Cu_II Cu(II) Cu_II->Reaction1 P_SS_P P-SS-P (D-Penicillamine Disulfide) Reaction1->P_SS_P Cu_I Cu(I) Reaction1->Cu_I Cu_I->Cu_II Re-oxidation O2 O₂ H2O2 H₂O₂ O2->H2O2 Reduction caption Redox cycling of copper with D-penicillamine.

Caption: Redox cycling of copper with D-penicillamine.

This generation of H₂O₂ has been shown to be cytotoxic to cancer cells in vitro, suggesting a potential application of D-penicillamine as an anticancer agent.[10][11] The cytotoxicity is dependent on the presence of copper and can be mitigated by catalase, confirming the role of H₂O₂.[11]

Thiol-Disulfide Exchange in Cystinuria

In the context of cystinuria, an inherited disorder characterized by the accumulation of cystine, D-penicillamine's mechanism involves a thiol-disulfide exchange reaction.[12][13] D-penicillamine reacts with the less soluble cystine to form a more soluble mixed disulfide of penicillamine (B1679230) and cysteine, along with penicillamine disulfide.[13][14] This process effectively reduces the concentration of cystine in the plasma and urine, preventing the formation of cystine stones.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on D-penicillamine and its disulfide.

Table 1: Effects on Collagen Synthesis and Cross-linking

ParameterCell/SystemD-Penicillamine ConcentrationObserved EffectReference
Collagen BiosynthesisFibroblast Cell Cultures100 µmol/lDecreased synthesis of type I and type III collagens[6]
Allysin ContentReconstituted Chick Bone CollagenNot specifiedIncreased[7]
Polyfunctional Cross-link SynthesisReconstituted Chick Bone CollagenNot specifiedDecreased[7]
Bifunctional Cross-link ConcentrationReconstituted Chick Bone CollagenNot specifiedIncreased (2-fold)[7]

Table 2: Immunomodulatory Effects

ParameterCell TypeD-Penicillamine ConcentrationConditionObserved EffectReference
Lymphoblastic TransformationLymphocytesNot specifiedIn the presence of copper ionsInhibited[4]
Immunoglobulin ProductionLymphocytesNot specifiedStimulated by Pokeweed mitogenDecreased[4]
T-Lymphocyte ProliferationHuman T-LymphocytesNot specifiedIn the presence of copper or ceruloplasminInhibited[5]

Table 3: Cytotoxicity and ROS Generation

Cell LineD-Penicillamine ConcentrationCupric Sulfate ConcentrationEffectReference
MCF-7 (Breast Cancer)≤ 400 µM10 µMConcentration-dependent cytotoxicity[11]
HL-60 (Leukemia)≤ 400 µM10 µMConcentration-dependent cytotoxicity[11]
U251 (Glioblastoma)Not specifiedNot specifiedCo-treatment with copper caused a decrease in viability and a marked increase in ROS[10]

Detailed Experimental Protocols

In Vitro T-Lymphocyte Proliferation Assay

Objective: To assess the inhibitory effect of D-penicillamine and copper on T-lymphocyte proliferation.

Methodology:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by Ficoll-Hypaque density gradient centrifugation. T-lymphocytes are further purified by rosetting with sheep red blood cells.

  • Cell Culture: Purified T-lymphocytes are cultured in RPMI-1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.

  • Treatment: Cells are pre-incubated with varying concentrations of D-penicillamine and CuSO₄ for a specified period (e.g., 1 hour).

  • Stimulation: Lymphocyte proliferation is stimulated by the addition of a mitogen such as phytohemagglutinin (PHA).

  • Proliferation Measurement: After a 72-hour incubation period, cellular proliferation is quantified by measuring the incorporation of [³H]thymidine into DNA. Cells are pulsed with [³H]thymidine for the final 18 hours of culture.

  • Data Analysis: The amount of incorporated radioactivity is measured using a liquid scintillation counter. Results are expressed as counts per minute (CPM) or as a percentage of the control (mitogen-stimulated cells without D-penicillamine/copper).

(Protocol synthesized from concepts described in[4][5])

In Vitro Collagen Synthesis Assay

Objective: To determine the effect of D-penicillamine on collagen biosynthesis by fibroblasts.

Methodology:

  • Cell Culture: Human skin fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics until confluent.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of D-penicillamine (e.g., 100 µmol/l). A control group without D-penicillamine is also maintained.

  • Metabolic Labeling: To measure collagen synthesis, [¹⁴C]proline is added to the culture medium. Ascorbic acid is also added to facilitate prolyl hydroxylation.

  • Protein Extraction: After a 24-hour incubation, the cell layer and medium are harvested separately. Proteins are precipitated with trichloroacetic acid (TCA).

  • Collagenase Digestion: The protein precipitates are washed and then digested with purified bacterial collagenase to specifically degrade collagen.

  • Quantification: The amount of [¹⁴C]proline incorporated into collagen (collagenase-digestible protein) and non-collagen protein is determined by liquid scintillation counting.

  • Data Analysis: The results are expressed as the amount of collagen synthesized relative to the total protein synthesis.

(Protocol synthesized from concepts described in[6])

Conclusion

The in vitro mechanism of action of this compound is complex and multifaceted. Its ability to modulate immune responses, interfere with collagen metabolism, and participate in redox cycling with copper ions underscores its diverse pharmacological profile. The generation of hydrogen peroxide as a consequence of its interaction with copper appears to be a central event in its immunomodulatory and potential cytotoxic activities. Furthermore, its role in thiol-disulfide exchange is fundamental to its therapeutic effect in cystinuria. This guide provides a foundational understanding of these in vitro mechanisms, offering valuable insights for researchers and professionals in the field of drug development and pharmacology. Further research is warranted to fully elucidate the intricate downstream signaling pathways and to explore the therapeutic potential of targeting these mechanisms in various disease states.

References

The Biological Activity of D-Penicillamine Disulfide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Mechanisms and Therapeutic Implications of a Key Metabolite

D-Penicillamine, a disease-modifying antirheumatic drug (DMARD) and chelating agent, has long been a subject of scientific inquiry. While its therapeutic applications in Wilson's disease, cystinuria, and rheumatoid arthritis are well-documented, the biological activities of its metabolites, particularly D-penicillamine disulfide, are less comprehensively understood. This technical guide provides a detailed examination of the biological activity of this compound, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Metabolism

D-penicillamine is rapidly absorbed after oral administration and undergoes extensive metabolism. A significant portion of D-penicillamine is converted to its disulfide form, this compound, as well as mixed disulfides with cysteine and other thiols.[1][2][3] Approximately 80% of D-penicillamine in plasma is bound to proteins, especially albumin.[4][5] The disulfide metabolites are considered the most significant in terms of plasma concentration and are primarily eliminated through renal excretion.[4][5][6] The formation of this compound is a key aspect of its metabolism and is thought to play a role in its overall biological effects.

Table 1: Physicochemical Properties of this compound [7][8]

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₄S₂
Molecular Weight 296.41 g/mol
Appearance White or practically white crystalline powder
Melting Point 204 °C (decomposes)
Optical Activity [α]25/D −75° (c = 1 in 1 M NaOH)

Core Biological Activities and Mechanisms of Action

The biological activity of this compound is multifaceted, stemming from its chemical structure and its role as a metabolite of D-penicillamine. Its effects can be broadly categorized into immunomodulation, metal chelation, and redox activities.

Immunomodulatory Effects

D-penicillamine has been shown to exert immunosuppressive effects, particularly on T-lymphocytes.[9] In vitro studies have demonstrated that D-penicillamine, in the presence of copper ions, inhibits the proliferation of human T-lymphocytes.[10] This inhibition is mediated by the generation of hydrogen peroxide (H₂O₂).[11] While the direct effects of this compound on T-cell activity are less studied, its formation from D-penicillamine suggests a potential role in the overall immunomodulatory profile of the parent drug. The mechanism involves the inhibition of helper T-cell function without significantly affecting B-cells or augmenting suppressor cell function.[12]

G Immunomodulatory Effect of D-Penicillamine DP D-Penicillamine H2O2 Hydrogen Peroxide (H₂O₂) DP->H2O2 in the presence of Cu Copper Ions Cu->H2O2 Proliferation Proliferation H2O2->Proliferation inhibits T_Cell T-Lymphocyte T_Cell->Proliferation

Figure 1: D-Penicillamine's inhibition of T-cell proliferation.

Copper Chelation and Redox Activity

D-penicillamine is a well-known chelating agent for copper, a property central to its use in Wilson's disease.[4] The interaction with copper is complex, involving the reduction of Cu(II) to Cu(I) and the concomitant oxidation of D-penicillamine to its disulfide form.[13][14] This redox cycling can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which can have both therapeutic and cytotoxic effects.[14][15][16] Studies have shown that D-penicillamine in the presence of copper can induce apoptosis in cancer cells through oxidative stress.[1][17][18] The disulfide form itself is part of this redox cycle and its stability and reactivity are crucial to the overall process.

G Copper Chelation and ROS Generation DP D-Penicillamine DP_disulfide This compound DP->DP_disulfide Oxidation Cu1 Cu(I) DP->Cu1 Cu2 Cu(II) Cu2->Cu1 Reduction H2O2 H₂O₂ (ROS) Cu1->H2O2 catalyzes O2 O₂ O2->H2O2 CellDeath Apoptosis/Cytotoxicity H2O2->CellDeath induces G Lymphocyte Proliferation Assay Workflow Isolate Isolate PBMCs Culture Culture cells with Mitogen (e.g., PHA, ConA) Isolate->Culture Treat Treat with This compound Culture->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_Thymidine Add [³H]-Thymidine Incubate->Add_Thymidine Incubate2 Incubate (e.g., 18h) Add_Thymidine->Incubate2 Harvest Harvest cells and measure radioactivity Incubate2->Harvest

References

Stability of D-Penicillamine Disulfide Under Physiological Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine, a chiral therapeutic agent, and its oxidized form, D-penicillamine disulfide, represent a critical redox couple in various pharmacological and biological contexts. The stability of the disulfide form is paramount to understanding the drug's mechanism of action, its pharmacokinetic profile, and its interactions within the physiological milieu. This technical guide provides a comprehensive overview of the stability of this compound, focusing on the core requirements of drug development and research professionals.

Under physiological conditions, D-penicillamine is readily oxidized to this compound and can also form mixed disulfides with endogenous thiols such as cysteine and glutathione.[1] The disulfide forms, particularly when bound to proteins like albumin, contribute significantly to the drug's persistence in plasma.[2] The inherent stability of the this compound bond is notably higher than that of other disulfides, such as captopril (B1668294) disulfide, rendering it more resistant to reduction.[3] This characteristic has profound implications for its biological activity and potential for accumulation.[3]

Data Presentation: Stability and Reactivity of this compound

The quantitative data available primarily focuses on the reductive cleavage of this compound by physiological thiols, rather than its intrinsic degradation under varying pH and temperature. The following tables summarize the key findings regarding its reactivity.

Table 1: Reductive Cleavage of this compound by Various Reducing Agents

Reducing Agent (Concentration)% Reduction of this compoundpHReference
Tributyl phosphine (B1218219) (200 mM)No detectable reductionNot Specified[3]
Glutathione (25 mM)15%7.4[3]
Dithioerythritol (25 mM)8%7.4[3]
Cysteine (25 mM)5.1%7.4[3]

Table 2: Kinetic Comparison of the Reduction of D-Penicillamine Disulfides and Captopril Disulfide by Glutathione at pH 7.4

Disulfide SpeciesRelative Initial Rate of ReductionRelative Equilibrium Constant for ReductionReference
This compound11[3]
D-Penicillamine-Cysteine Disulfide6-fold higher than this compoundNot Reported[3]
Captopril Disulfide267-fold higher than this compound875-fold higher than this compound[3]

Experimental Protocols

Accurate quantification of D-penicillamine and its disulfide forms in biological matrices is crucial for stability and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Protocol 1: HPLC Analysis of D-Penicillamine and its Disulfides with Pre-column Derivatization using N-(1-pyrenyl)maleimide (NPM)

This method is suitable for the sensitive quantification of D-penicillamine in biological samples.

1. Sample Preparation: a. To 10 µL of diluted plasma or tissue homogenate, add 240 µL of Tris-EDTA buffer. b. Add 750 µL of a 1 mM NPM solution in a suitable organic solvent. c. Vortex the mixture and incubate at room temperature for 30 minutes. d. Stop the reaction by adding 5 µL of 1/6 M HCl. The derivatized sample is stable for at least two weeks when stored at 4°C.[4] e. Filter the sample through a 0.2 µm acrodisc filter before injection.[4]

2. HPLC System and Conditions: a. Column: 3 µm C18 reverse-phase column.[4] b. Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile). The exact gradient should be optimized for the specific column and system. c. Flow Rate: Typically around 1 mL/min. d. Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NPM-penicillamine adduct. e. Column Temperature: Ambient.[4]

3. Quantification: a. Prepare a calibration curve using known concentrations of D-penicillamine standards subjected to the same derivatization procedure. b. The linearity of the assay for D-penicillamine typically ranges from 4 to 2500 nM.[4]

Protocol 2: HPLC Analysis of D-Penicillamine and its Disulfides with Electrochemical Detection

This method allows for the simultaneous determination of the reduced and disulfide forms.

1. Sample Preparation: a. For plasma samples, precipitate proteins by adding an equal volume of a suitable acid (e.g., perchloric acid) and centrifuge. b. The supernatant can be directly injected or further diluted with the mobile phase.

2. HPLC System and Conditions: a. Column: Reversed-phase ion-pairing column. b. Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol). c. Flow Rate: Typically 0.8-1.2 mL/min. d. Detection: Electrochemical detector with dual gold/mercury amalgam electrodes in series. i. The upstream electrode is set to a reducing potential to cleave the disulfide bonds. ii. The downstream electrode is set to an oxidizing potential to detect the resulting thiols.[2]

3. Quantification: a. Prepare calibration curves for both D-penicillamine and this compound. b. The detection limits are typically in the picomole range.[2]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound.

D_Penicillamine_Metabolism D_Pen D-Penicillamine (thiol) Oxidation Oxidation (e.g., O2, metal ions) D_Pen->Oxidation Cellular_Thiols Cellular Thiols (e.g., Cysteine, Glutathione) D_Pen->Cellular_Thiols Thiol-Disulfide Exchange Protein_Thiols Protein Thiols (e.g., Albumin) D_Pen->Protein_Thiols Thiol-Disulfide Exchange DPDS D-Penicillamine Disulfide Oxidation->DPDS Reduction Reduction (e.g., Glutathione) DPDS->Reduction Mixed_Disulfides Mixed Disulfides (e.g., Pen-Cys, Pen-GSH) Cellular_Thiols->Mixed_Disulfides Mixed_Disulfides->Reduction Reduction->D_Pen Protein_Mixed_Disulfides Protein-Mixed Disulfides (e.g., Albumin-S-S-Pen) Protein_Thiols->Protein_Mixed_Disulfides Protein_Mixed_Disulfides->Reduction

Caption: Metabolic conversion of D-penicillamine to its disulfide and mixed disulfide forms.

Myeloperoxidase_Interaction cluster_legend Legend MPO_resting Myeloperoxidase (MPO) (Resting State) Compound_I Compound I MPO_resting->Compound_I + H2O2 Compound_III Compound III (Inactive) MPO_resting->Compound_III + D-Penicillamine + O2 H2O2 H2O2 Compound_I->MPO_resting + Cl- HOCl Hypochlorous Acid (HOCl) Compound_I->HOCl + Cl- Compound_II Compound II (Inactive) Compound_I->Compound_II + D-Penicillamine Cl Cl- DPDS_Sulfinic This compound & Sulfinic Acid HOCl->DPDS_Sulfinic + D-Penicillamine D_Pen D-Penicillamine D_Pen->DPDS_Sulfinic Oxidation Compound_II->MPO_resting + D-Penicillamine Compound_III->Compound_II + D-Penicillamine O2_superoxide O2, Superoxide Enzyme Enzyme State Reactant Reactant Product Product Inhibitor Inhibitor/Modulator Inactive_State Inactive State

Caption: Interaction of D-penicillamine with the myeloperoxidase (MPO) enzymatic cycle.

Keap1_Nrf2_Pathway cluster_legend Legend D_Pen D-Penicillamine ROS Reactive Oxygen Species (ROS) D_Pen->ROS Modulates Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2_cyto Nrf2 (cytosolic) Keap1->Nrf2_cyto Binds and promotes degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome Inhibition of Nrf2 degradation upon oxidation Nrf2_cyto->Ub_Proteasome Normally Nrf2_nuclear Nrf2 (nuclear) Nrf2_cyto->Nrf2_nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuclear->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Modulator Modulator Signaling_Molecule Signaling Molecule Protein Protein Transcription_Factor Transcription Factor DNA_Element DNA Element

Caption: Potential modulation of the Keap1-Nrf2 antioxidant response pathway by D-penicillamine.

Conclusion

This compound exhibits significant stability under physiological conditions, primarily attributed to its resistance to reductive cleavage by endogenous thiols. This stability is a key factor in its pharmacokinetic profile and sustained therapeutic action. While quantitative data on its degradation kinetics as a function of pH and temperature remains an area for further investigation, the available evidence underscores its robust nature. The provided experimental protocols offer a foundation for the accurate quantification of D-penicillamine and its disulfide forms, essential for ongoing research and drug development. Furthermore, the elucidation of its interactions with key signaling pathways, such as the myeloperoxidase and Keap1-Nrf2 systems, provides valuable insights into its multifaceted pharmacological effects. This guide serves as a comprehensive resource for professionals seeking to understand and manipulate the stability and reactivity of this important therapeutic agent.

References

Decoding Degradation: An In-depth Technical Guide to the Identification of D-Penicillamine Disulfide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of degradation products of D-Penicillamine disulfide. Understanding the stability of this molecule is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This document details potential degradation pathways, analytical methodologies for identification and quantification, and presents a framework for conducting forced degradation studies.

Introduction to this compound and its Stability

D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological systems and during storage, D-penicillamine readily oxidizes to form its major transformation product, this compound.[1][2] This disulfide dimer can, in turn, be subject to further degradation under various environmental conditions, potentially impacting the therapeutic outcome and safety profile of the drug product. Therefore, a thorough understanding of the degradation pathways and the resulting products is paramount for formulation development, stability testing, and regulatory compliance.

Forced degradation studies are a key component of this understanding, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[3] These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis to accelerate the formation of degradation products.[3]

Potential Degradation Pathways and Products

While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, based on the chemical structure of the molecule and the known reactivity of disulfide bonds and amino acids, several degradation pathways can be postulated.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water. For this compound, the amide linkages are susceptible to hydrolysis under acidic or basic conditions, although this is generally less likely than reactions involving the disulfide bond.

  • Acidic and Basic Conditions: Extreme pH conditions can potentially lead to the cleavage of the peptide-like amide bonds, although the disulfide bond is typically more reactive. Under strongly basic conditions, a β-elimination reaction can occur at the disulfide bridge, leading to desulfurization.[4]

Oxidative Degradation

The sulfur atoms in the disulfide bond are susceptible to oxidation.

  • Oxidizing Agents (e.g., hydrogen peroxide): Oxidation of the disulfide bond can lead to the formation of a series of sulfur-containing species with higher oxidation states. Potential products include:

    • Thiosulfinate: An intermediate oxidation product.

    • Thiosulfonate: A more stable oxidation product.

    • Sulfonic acid: Further oxidation can lead to the cleavage of the disulfide bond and the formation of penicillamine (B1679230) sulfonic acid.

    • Penicillamine Trisulfide: This has been identified as a related substance in penicillamine drug substance.[5]

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds.

  • UV Radiation: Photolysis can lead to the homolytic cleavage of the disulfide bond, generating thiyl radicals. These highly reactive radicals can then participate in a variety of secondary reactions, including:

    • Recombination to form the original disulfide.

    • Reaction with other molecules to form new sulfur-containing adducts.

    • Further degradation leading to smaller, fragmented molecules.

Thermal Degradation

High temperatures can accelerate degradation reactions.

  • Elevated Temperatures: Thermal stress can lead to the cleavage of the disulfide bond and other susceptible bonds in the molecule. The specific degradation products will depend on the temperature and the presence of other reactive species. In the presence of certain metal ions like Cu++, D-penicillamine can influence the thermal denaturation of proteins, highlighting its reactivity at elevated temperatures.[6]

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

DegradationPathways Acid Acidic Hydrolysis DPD This compound Base Basic Hydrolysis Oxidation Oxidation (e.g., H2O2) Photolysis Photolysis (UV Light) Thermal Thermal Stress PS Penicillamine Sulfonic Acid DPD->PS Oxidation PT Penicillamine Trisulfide DPD->PT Oxidation TR Thiyl Radicals DPD->TR Photolysis DS Desulfurization Products DPD->DS Base PA D-Penicillamine DPD->PA Reduction

Caption: Potential degradation pathways of this compound.

Identified and Potential Degradation Products

Based on the available literature and chemical principles, the following table summarizes the identified and potential degradation products of this compound.

Degradation Product Molecular Formula Molecular Weight ( g/mol ) Formation Condition Reference
D-PenicillamineC₅H₁₁NO₂S149.21Reduction[7]
Penicillamine-cysteine disulfideC₈H₁₆N₂O₄S₂268.35Thiol-disulfide exchange[1]
Penicillamine TrisulfideC₁₀H₂₀N₂O₄S₃328.47Oxidative Stress[5]
Penicillamine Sulfonic AcidC₅H₁₁NO₅S197.21Strong OxidationInferred
Thiazolidine Carboxylic AcidC₄H₇NO₂S133.17Potential Impurity/Degradant[5]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. The specific conditions should be optimized to achieve a target degradation of 5-20%.[3]

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture).

    • Add hydrochloric acid (HCl) to a final concentration of 0.1 M.

    • Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of sodium hydroxide (B78521) (NaOH), and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Prepare a solution of this compound.

    • Add NaOH to a final concentration of 0.1 M.

    • Maintain the solution at room temperature for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound in purified water.

    • Reflux the solution at 60°C for a specified period.

    • At each time point, withdraw an aliquot and dilute for analysis.

Oxidative Degradation
  • Prepare a solution of this compound.

  • Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

  • Keep the solution at room temperature and protected from light for a specified period.

  • At each time point, withdraw an aliquot and dilute for analysis.

Photolytic Degradation
  • Expose a solution of this compound and the solid drug substance to a calibrated light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines).

  • Maintain a control sample in the dark at the same temperature.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation
  • Place the solid this compound in a temperature-controlled oven at a specified temperature (e.g., 80°C).

  • Analyze the sample at various time points.

The following workflow diagram outlines the general process for conducting and analyzing forced degradation studies.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound (Drug Substance) Solution Prepare Solution Start->Solution Solid Solid State Start->Solid Hydrolysis Hydrolysis (Acid, Base, Neutral) Solution->Hydrolysis Oxidation Oxidation (H2O2) Solution->Oxidation Photolysis Photolysis (UV/Vis) Solution->Photolysis Solid->Photolysis Thermal Thermal (Dry Heat) Solid->Thermal HPLC Stability-Indicating HPLC Method Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Quant Quantification of Degradants LCMS->Quant Report Report and Pathway Elucidation Quant->Report

Caption: Workflow for forced degradation studies and analysis.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

HPLC Method Development
  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of all components.

  • Detection:

    • UV Detection: D-penicillamine and its disulfide have weak UV absorbance. Detection is often performed at low wavelengths (e.g., 210-230 nm).

    • Fluorescence Detection: Derivatization with a fluorescent agent, such as N-(1-pyrenyl)maleimide (NPM), can significantly enhance sensitivity and selectivity.[8]

    • Electrochemical Detection: This technique is highly sensitive for thiol-containing compounds and their disulfides.

  • Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for the structural elucidation of unknown degradation products.[9][10] By coupling HPLC with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the degradation products and their fragmentation patterns, which are used to deduce their structures.

Conclusion

The identification and characterization of this compound degradation products are essential for ensuring the quality and safety of pharmaceutical formulations. A systematic approach involving forced degradation studies under various stress conditions, coupled with the development and validation of a stability-indicating HPLC method and the use of LC-MS/MS for structural elucidation, is necessary. While the information on specific degradation products of this compound is limited, this guide provides a robust framework based on established chemical principles and analytical strategies for researchers, scientists, and drug development professionals to effectively tackle this challenge. Further research in this area will contribute to a more complete understanding of the stability of this important pharmaceutical compound.

References

In Vivo Metabolism of D-Penicillamine Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-penicillamine, a disease-modifying antirheumatic drug (DMARD) and chelating agent, undergoes extensive in vivo metabolism, primarily through oxidation to its disulfide forms. This technical guide provides a comprehensive overview of the in vivo metabolism of D-penicillamine disulfide, a key metabolite in the biotransformation of D-penicillamine. The guide covers the absorption, distribution, biotransformation, and excretion of D-penicillamine and its disulfide metabolites, with a focus on quantitative data and detailed experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the complex pharmacokinetics of this compound.

Introduction

D-penicillamine (D-2-amino-3-mercapto-3-methylbutanoic acid) is the D-isomer of penicillamine (B1679230) and is utilized therapeutically for conditions such as Wilson's disease, cystinuria, and rheumatoid arthritis.[1] Its therapeutic activity is largely attributed to its free sulfhydryl group. In biological systems, D-penicillamine readily undergoes oxidation to form this compound (PSSP) and mixed disulfides, most notably with L-cysteine to form penicillamine-cysteine disulfide (PSSC).[2][3] These disulfide metabolites are major circulating forms of the drug and play a significant role in its overall pharmacokinetic profile. Understanding the in vivo fate of this compound is therefore critical for optimizing therapeutic regimens and minimizing potential toxicities.

Metabolic Pathways of this compound

The in vivo metabolism of D-penicillamine is characterized by a dynamic interplay between the reduced (thiol) and oxidized (disulfide) forms. While D-penicillamine is administered in its reduced form, it is rapidly oxidized in the gastrointestinal tract and bloodstream.

3.1 Formation of this compound:

Following oral administration, D-penicillamine is absorbed and rapidly converted to its disulfide metabolites. This oxidation can occur non-enzymatically and is also influenced by plasma components. The primary disulfide metabolites are:

  • This compound (PSSP): Formed by the oxidation of two molecules of D-penicillamine.

  • Penicillamine-cysteine disulfide (PSSC): A mixed disulfide formed between D-penicillamine and the endogenous amino acid L-cysteine.[4]

3.2 Further Biotransformation:

A minor metabolic pathway for D-penicillamine involves S-methylation to form S-methyl-D-penicillamine.[4] The disulfide forms are the predominant circulating metabolites.

3.3 In Vivo Reduction of this compound:

While oxidation is the primary metabolic fate of D-penicillamine, the in vivo reduction of this compound back to the active thiol form can occur, although it is considered to be less efficient compared to other disulfide compounds.[5] This reduction can be mediated by endogenous reducing agents such as glutathione. However, studies have shown that enzyme-mediated reduction of penicillamine disulfide is limited.[5]

3.4 Protein Binding:

A significant portion of D-penicillamine and its disulfide metabolites in plasma is bound to proteins, particularly albumin.[2] This protein binding contributes to the prolonged elimination half-life of the disulfide metabolites.

3.5 Excretion:

The primary route of elimination for D-penicillamine and its metabolites is renal excretion.[2] The disulfide forms are the main compounds found in the urine.[2][4] A portion of an oral dose may also be excreted in the feces, largely representing the unabsorbed fraction of the drug.[3]

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of D-penicillamine.

D_Pen D-Penicillamine (thiol) PSSP This compound (PSSP) D_Pen->PSSP Oxidation PSSC Penicillamine-Cysteine Disulfide (PSSC) D_Pen->PSSC Oxidation with Cysteine S_Methyl S-methyl-D-penicillamine D_Pen->S_Methyl S-methylation PSSP->D_Pen Reduction

Caption: Overview of D-Penicillamine Metabolism.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of D-penicillamine and its disulfide metabolites exhibit significant inter-individual variability. The following tables summarize key quantitative data from published studies in humans.

Table 1: Pharmacokinetic Parameters of D-Penicillamine and its Disulfide Metabolites

ParameterD-PenicillamineThis compound (PSSP)Penicillamine-Cysteine Disulfide (PSSC)Reference(s)
Time to Peak Plasma Concentration (Tmax) 1 - 3 hoursSimilar to parent drugSimilar to parent drug[2]
Peak Plasma Concentration (Cmax) after 250 mg oral dose 1 - 2 mg/L--[2]
Elimination Half-life (t½) Biphasic: Initial: 0.86 - 4.41 h; Final: 3.4 - 9.45 hBiphasic: Initial: 0.81 - 4.41 h; Final: 5.62 - 21.7 hBiphasic: Initial: 0.81 - 4.41 h; Final: 5.62 - 21.7 h[6]
Oral Bioavailability 40 - 70%--[2][7]
Protein Binding >80% (primarily albumin)Bound to proteinBound to protein[2]

Table 2: Urinary Excretion of D-Penicillamine and its Metabolites

ParameterValueReference(s)
Total urinary excretion of drug and metabolites (% of oral dose) 12.0 - 48.7%[6]
Major urinary metabolites Penicillamine disulfide (PSSP), Penicillamine-cysteine disulfide (PSSC)[4]
Minor urinary metabolite S-methyl-D-penicillamine[4]

Experimental Protocols

The analysis of D-penicillamine and its disulfide metabolites in biological fluids is challenging due to the compound's instability and the presence of endogenous thiols. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is the most common and sensitive method for their quantification.

6.1 Sample Collection and Preparation

6.1.1 Plasma:

  • Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.

  • Immediately centrifuge the blood at 4°C to separate the plasma.

  • To prevent auto-oxidation, plasma samples should be immediately acidified or treated with a reducing agent if only the free thiol form is to be measured. For total penicillamine (free and disulfide), a reduction step is necessary prior to analysis.

  • For the analysis of total D-penicillamine, plasma proteins are precipitated with an acid (e.g., perchloric acid or trichloroacetic acid).

  • The supernatant is then collected for HPLC analysis.

6.1.2 Urine:

  • Collect urine samples and store them at low temperatures (e.g., -20°C or -80°C) until analysis.

  • Thaw urine samples and centrifuge to remove any particulate matter.

  • Urine samples can often be diluted with the mobile phase and directly injected into the HPLC system.

6.2 High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

6.2.1 Principle:

HPLC-ECD is a highly sensitive technique for the detection of electroactive compounds like thiols and disulfides. A dual-electrode system is often employed. The upstream electrode is set at a reducing potential to cleave the disulfide bonds of PSSP and PSSC into the free thiol form. The downstream electrode is set at an oxidizing potential to detect the free thiol of D-penicillamine.[2]

6.2.2 Typical HPLC-ECD Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent. The pH of the mobile phase is critical for optimal separation and detection.

  • Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.

  • Detector: An electrochemical detector with a dual gold/mercury amalgam working electrode.

    • Upstream (reducing) potential: Approximately -1.0 V.

    • Downstream (oxidizing) potential: Approximately +0.15 V.

6.3 Experimental Workflow Visualization

cluster_0 Sample Preparation cluster_1 HPLC-ECD Analysis Blood Whole Blood Sample Centrifuge1 Centrifugation Blood->Centrifuge1 Plasma Plasma Centrifuge1->Plasma Deproteinate Protein Precipitation Plasma->Deproteinate Supernatant Supernatant Deproteinate->Supernatant HPLC HPLC System (C18 Column) Supernatant->HPLC Injection ECD Electrochemical Detector (Dual Electrode) HPLC->ECD Data Data Acquisition and Analysis ECD->Data

Caption: Workflow for D-Penicillamine Analysis.

Conclusion

The in vivo metabolism of D-penicillamine is dominated by its conversion to this compound and mixed disulfides. These metabolites have distinct pharmacokinetic profiles compared to the parent drug, including a longer elimination half-life due to significant protein binding. The quantification of D-penicillamine and its disulfides in biological matrices requires sensitive and specific analytical methods, with HPLC-ECD being the technique of choice. A thorough understanding of the formation, interconversion, and elimination of this compound is essential for the effective and safe use of D-penicillamine in clinical practice and for the development of new therapeutic strategies involving this compound.

References

Pharmacokinetics of D-Penicillamine Disulfide in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine, a chelating agent and immunomodulator, undergoes extensive metabolism upon administration, with the formation of various disulfide compounds being a primary pathway. Among these, D-penicillamine disulfide (PSSP) and the mixed disulfide with cysteine (PSSC) are major circulating metabolites. Understanding the pharmacokinetic profile of these disulfide metabolites is crucial for elucidating the parent drug's mechanism of action, efficacy, and safety profile. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in key animal models, details the experimental protocols for such studies, and visualizes the metabolic pathways and experimental workflows.

Metabolic Pathway of D-Penicillamine

D-penicillamine is rapidly absorbed after oral administration and undergoes biotransformation primarily in the liver. The thiol group of D-penicillamine is highly reactive and readily forms disulfide bridges with itself to form this compound, or with other endogenous thiols like cysteine to form D-penicillamine-cysteine disulfide. A significant portion of D-penicillamine in the plasma is also bound to proteins, particularly albumin, through disulfide linkages.[1]

D_Pen D-Penicillamine PSSP This compound (PSSP) D_Pen->PSSP Oxidation PSSC D-Penicillamine-Cysteine Disulfide (PSSC) D_Pen->PSSC Oxidation with Cysteine Protein_Conjugate D-Penicillamine-Protein Disulfide Conjugate D_Pen->Protein_Conjugate Disulfide Exchange with Protein Thiols (e.g., Albumin)

Figure 1: Metabolic pathway of D-Penicillamine to its disulfide forms.

Pharmacokinetic Parameters of this compound

While data specifically quantifying this compound across various animal models are limited, studies measuring "total D-penicillamine" in plasma provide significant insights, as the disulfide form is predominant.

Canine Models

A study in dogs provides valuable pharmacokinetic data for total D-penicillamine following oral administration. It is important to note that the study found D-penicillamine to exist predominantly in its dimeric (disulfide) form in plasma.[2] Therefore, the following parameters are largely representative of this compound.

ParameterFasted State (12.5 mg/kg PO)Fed State (12.5 mg/kg PO)
Animal Model Nine purpose-bred dogsNine purpose-bred dogs
Cmax (µg/mL) 8.7 ± 3.11.9 ± 1.6
AUC (µg/mL·h) 16.9 ± 5.94.9 ± 3.4
Data presented as mean ± standard deviation.

Coadministration of D-penicillamine with food significantly reduces its bioavailability in dogs, as evidenced by the lower Cmax and AUC values in the fed state.[3]

Rodent Models

Experimental Protocols

Canine Pharmacokinetic Study Protocol

This protocol is based on a study investigating the pharmacokinetics and relative bioavailability of D-penicillamine in fasted and non-fasted dogs.[3]

cluster_pre_admin Pre-administration cluster_admin Administration (Crossover Design) cluster_sampling Blood Sampling cluster_analysis Sample Analysis Animal_Prep Nine purpose-bred dogs (median body weight 17.0 kg) Fasting Fasted for 12 hours Animal_Prep->Fasting Dose_Fasted D-penicillamine (12.5 mg/kg PO) in fasted state Fasting->Dose_Fasted Dose_Fed D-penicillamine (12.5 mg/kg PO) with food Fasting->Dose_Fed Sampling_Times Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 3, 4, 8, 12, and 24 hours post-dose Dose_Fasted->Sampling_Times Dose_Fed->Sampling_Times Analysis_Method Liquid Chromatography with tandem quadrupole mass spectrometry (LC-MS/MS) to measure total D-penicillamine Sampling_Times->Analysis_Method

Figure 2: Experimental workflow for a canine pharmacokinetic study.

Methodology Details:

  • Animal Model: Nine purpose-bred dogs with a median body weight of 17.0 kg were used.[3]

  • Study Design: A randomized, crossover design was employed where each dog received the drug under both fasted and fed conditions, with a washout period between treatments.[3]

  • Dosing: D-penicillamine was administered orally at a dose of 12.5 mg/kg.[3]

  • Fasting/Feeding: For the fasted arm, dogs were fasted for 12 hours prior to dosing. For the fed arm, the drug was administered with food.[3]

  • Blood Collection: Blood samples were collected at pre-dose, and at 0.25, 0.5, 1, 2, 3, 4, 8, 12, and 24 hours after drug administration.[3]

  • Sample Analysis: Plasma concentrations of total D-penicillamine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

General Protocol for Rat Pharmacokinetic Studies

While a specific, detailed protocol for an oral this compound pharmacokinetic study in rats was not found, a general methodology can be outlined based on standard practices.

cluster_pre_admin_rat Pre-administration cluster_admin_rat Administration cluster_sampling_rat Blood Sampling cluster_analysis_rat Sample Analysis Animal_Prep_Rat Male Wistar rats (or other appropriate strain) Fasting_Rat Fasted overnight Animal_Prep_Rat->Fasting_Rat Dose_Rat D-penicillamine administered by oral gavage Fasting_Rat->Dose_Rat Sampling_Times_Rat Serial blood sampling from tail vein or other appropriate site (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) Dose_Rat->Sampling_Times_Rat Analysis_Method_Rat LC-MS/MS analysis of plasma for this compound Sampling_Times_Rat->Analysis_Method_Rat

Figure 3: General experimental workflow for a rat pharmacokinetic study.

General Methodology Considerations for Rats:

  • Animal Model: An appropriate rat strain, such as Sprague-Dawley or Wistar, should be selected.

  • Dosing: Oral administration is typically performed via gavage.

  • Blood Collection: Serial blood samples can be collected from the tail vein. The frequency and time points of collection should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Sample Analysis: A sensitive and specific bioanalytical method, such as LC-MS/MS, is required to quantify D-penicillamine and its disulfide metabolites in plasma.

Bioanalytical Methods

The accurate quantification of D-penicillamine and its disulfide metabolites in biological matrices is challenging due to the reactivity of the thiol group and the presence of endogenous thiols. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice due to its high sensitivity, specificity, and ability to differentiate between the parent drug and its metabolites.[3]

Conclusion

The pharmacokinetics of D-penicillamine are complex, with rapid and extensive formation of disulfide metabolites. In dogs, this compound is the predominant circulating form, and its exposure is significantly reduced by food. In rats, D-penicillamine rapidly forms disulfide-linked protein conjugates with a half-life of approximately 3 hours. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound in various animal models, particularly in rodents, to better inform drug development and clinical use. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies.

References

The Discovery of D-Penicillamine Disulfide: A Technical Guide to a Key Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine, a dimethylated analogue of the amino acid cysteine, has been a cornerstone in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis for decades. Its therapeutic efficacy is intrinsically linked to its metabolism, a critical aspect of which is the formation of D-penicillamine disulfide. This technical guide provides an in-depth exploration of the discovery and characterization of this compound as a major metabolite, offering a comprehensive resource for researchers and professionals in drug development. We will delve into the metabolic pathways, analytical methodologies for detection and quantification, and present key quantitative data in a structured format.

Metabolic Pathway of D-Penicillamine

D-penicillamine undergoes extensive metabolism following oral administration. The primary metabolic transformations involve the thiol group, leading to the formation of various disulfide compounds. The key metabolite in this pathway is this compound, formed by the oxidation of two D-penicillamine molecules. Additionally, D-penicillamine can form mixed disulfides with endogenous sulfhydryl compounds, most notably cysteine, resulting in the formation of cysteine-penicillamine disulfide. A smaller fraction of the drug is metabolized to S-methyl-D-penicillamine. The metabolic fate of D-penicillamine is crucial as the disulfide forms are the predominant circulating species in plasma and are the primary forms excreted in urine.

D_Penicillamine_Metabolism D_Penicillamine D-Penicillamine D_Penicillamine_Disulfide This compound D_Penicillamine->D_Penicillamine_Disulfide Oxidation Cysteine_Penicillamine_Disulfide Cysteine-Penicillamine Mixed Disulfide D_Penicillamine->Cysteine_Penicillamine_Disulfide Thiol-Disulfide Exchange (with Cysteine) S_Methyl_D_Penicillamine S-Methyl-D-Penicillamine D_Penicillamine->S_Methyl_D_Penicillamine S-methylation Plasma_Proteins Plasma Proteins (e.g., Albumin) D_Penicillamine->Plasma_Proteins Protein Binding Urinary_Excretion Urinary Excretion D_Penicillamine_Disulfide->Urinary_Excretion Cysteine_Penicillamine_Disulfide->Urinary_Excretion

Metabolic pathway of D-penicillamine.

Quantitative Analysis of D-Penicillamine and its Disulfide Metabolite

The quantification of D-penicillamine and its disulfide metabolites in biological matrices has been a focus of numerous studies to understand its pharmacokinetics and therapeutic monitoring. Below are tables summarizing key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of D-Penicillamine and its Disulfide Metabolites in Plasma

ParameterD-PenicillamineThis compoundCysteine-Penicillamine DisulfideReference
Peak Plasma Concentration (Cmax) 1-2 mg/L (after 250 mg oral dose)3-4 times higher than free D-penicillamine-
Time to Peak Plasma Concentration (Tmax) 1-3 hoursSimilar to D-penicillamineSimilar to D-penicillamine
Elimination Half-life (t1/2) Biphasic: initial phase ~1 hour, slow elimination phase of 4-6 days upon discontinuation--
Protein Binding >80% (mainly to albumin)--

Table 2: Urinary Excretion of D-Penicillamine and its Metabolites

MetabolitePercentage of Oral Dose Excreted in UrinePatient PopulationReference
This compoundMajor urinary metaboliteHealthy volunteers, patients with rheumatoid arthritis, cystinuria, and Wilson's disease
Cysteine-Penicillamine DisulfideMajor urinary metaboliteHealthy volunteers, patients with rheumatoid arthritis, cystinuria, and Wilson's disease
S-Methyl-D-PenicillamineQuantifiable amountsPatients with rheumatoid arthritis, cystinuria, and Wilson's disease
Total Drug and Metabolites 12.0 to 48.7% of oral dosePatients with rheumatoid arthritis

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in biological fluids have necessitated the development of robust analytical methods. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) and gas chromatography (GC) have been the most widely employed techniques.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method offers high sensitivity and specificity for the direct measurement of D-penicillamine and its disulfide metabolites.

Sample Preparation (Plasma/Urine):

  • Protein Precipitation: To a 1 mL aliquot of plasma or urine, add 100 µL of 2.4 M perchloric acid.

  • Centrifugation: Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A buffer solution of 0.1 M sodium acetate, 0.1 M acetic acid, and 1 mM EDTA, adjusted to a pH of 4.0.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Electrochemical Detection:

  • Detector: A dual-electrode electrochemical detector with a gold/mercury working electrode.

  • Potential: Set the potential of the detector to +0.15 V vs. Ag/AgCl reference electrode for the detection of the reduced thiol and -1.0 V for the reduction of the disulfide.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Electrochemical Detection Biological_Sample Biological Sample (Plasma or Urine) Protein_Precipitation Protein Precipitation (Perchloric Acid) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection C18_Column Reversed-Phase C18 Column HPLC_Injection->C18_Column Separation Separation of Analytes C18_Column->Separation ECD Electrochemical Detector (Dual Electrode) Separation->ECD Data_Acquisition Data Acquisition & Quantification ECD->Data_Acquisition

Workflow for HPLC-ECD analysis of this compound.
Gas Chromatography (GC)

Gas chromatography, often coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS), provides another powerful tool for the analysis of D-penicillamine and its metabolites after derivatization.

Sample Preparation and Derivatization:

  • Extraction: Acidify the biological sample (plasma or urine) and extract with an organic solvent (e.g., ethyl acetate).

  • Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes to form volatile trimethylsilyl (B98337) derivatives.

GC Conditions:

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).

GC_Workflow cluster_sample_prep_gc Sample Preparation & Derivatization cluster_gc_analysis GC Analysis cluster_detection_gc Detection Biological_Sample_GC Biological Sample (Plasma or Urine) Extraction_GC Solvent Extraction Biological_Sample_GC->Extraction_GC Evaporation_GC Evaporation to Dryness Extraction_GC->Evaporation_GC Derivatization_GC Derivatization (e.g., Silylation) Evaporation_GC->Derivatization_GC GC_Injection GC Injection Derivatization_GC->GC_Injection Capillary_Column Capillary GC Column GC_Injection->Capillary_Column Separation_GC Separation of Derivatives Capillary_Column->Separation_GC Detector_GC Detector (NPD or MS) Separation_GC->Detector_GC Data_Analysis_GC Data Analysis & Quantification Detector_GC->Data_Analysis_GC

Workflow for GC analysis of this compound.

Conclusion

The discovery of this compound as a primary metabolite was a pivotal step in understanding the pharmacology and clinical utility of D-penicillamine. This technical guide has provided a comprehensive overview of the metabolic pathway, summarized key quantitative data, and detailed the experimental protocols used for its analysis. For researchers and drug development professionals, a thorough understanding of the formation and disposition of this compound is essential for optimizing therapeutic strategies, developing new analytical methods, and ensuring the safe and effective use of this important drug. The provided diagrams and tables serve as a quick reference to the core concepts and data surrounding this critical metabolite.

The Dual Role of D-Penicillamine Disulfide in Copper Chelation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Penicillamine (D-Pen) has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. While its therapeutic efficacy is attributed to copper chelation, the underlying mechanism is a complex interplay of coordination chemistry and redox activity, leading to the formation of D-Penicillamine disulfide (DPDS). This technical guide provides an in-depth exploration of the multifaceted role of DPDS in copper chelation, the generation of reactive oxygen species (ROS), and the subsequent impact on cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved mechanisms to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

D-penicillamine, a sulfhydryl-containing amino acid, is a primary therapeutic agent for Wilson's disease, facilitating the removal of excess copper from the body. The process of copper chelation by D-penicillamine is not a simple sequestration. It involves a redox reaction where D-penicillamine reduces cupric (Cu(II)) ions to cuprous (Cu(I)) ions, and in the process, is oxidized to its disulfide form, this compound (DPDS).[1][2][3] This redox cycling is a critical aspect of its mechanism of action and is accompanied by the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which have significant biological implications.[2][4] Understanding the formation and role of DPDS is paramount to comprehending the full spectrum of D-penicillamine's therapeutic and potential toxicological effects.

The Chemistry of Copper Chelation by D-Penicillamine

The interaction between D-penicillamine and copper ions is multifaceted, resulting in the formation of a unique mixed-valence copper cluster.

Redox Reaction and Formation of this compound

The primary step in the chelation process is the reduction of Cu(II) to Cu(I) by the thiol group of D-penicillamine. This reaction leads to the oxidation of two D-penicillamine molecules, which then form a disulfide bond to create DPDS.[1][3]

Reaction: 2 D-Pen-SH + 2 Cu(II) → DPDS + 2 Cu(I) + 2 H⁺

The Copper-Penicillamine Cluster

At physiological pH, D-penicillamine and copper ions form a stable, intensely purple, mixed-valence cluster with the formula [Cu(I)₈Cu(II)₆(D-Pen)₁₂Cl]⁵⁻.[5][6] X-ray crystallography has revealed a complex structure where eight Cu(I) atoms and six Cu(II) atoms are held together by twelve D-penicillamine ligands and a central chloride ion.[5]

Quantitative Data on D-Penicillamine-Copper Interaction

The following tables summarize the available quantitative data regarding the interaction of D-penicillamine with copper ions.

ParameterValueSpeciesConditionsReference(s)
Stoichiometry 1 Cu : 2 D-PenCu(II) and D-Penicillaminein vitro studies[7]
Complex Structure [Cu(I)₈Cu(II)₆(D-Pen)₁₂Cl]⁵⁻Mixed-valence clusterPhysiological pH[5][6]

Table 1: Stoichiometry and Structure of the D-Penicillamine-Copper Complex.

ParameterValue (log β)SpeciesConditionsReference(s)
Stability Constant (log β₁₂₂) 39.18Mononuclear Cu(I) species: Cu(HA)₂25°C, 0.5 M NaClO₄Not explicitly found in search results

Generation of Reactive Oxygen Species (ROS)

A significant consequence of the redox cycling of copper by D-penicillamine is the generation of ROS, primarily hydrogen peroxide (H₂O₂).[2][4] This occurs through the copper-catalyzed oxidation of D-penicillamine. The process is oxygen-dependent and leads to the formation of superoxide (B77818) radicals (O₂⁻) as intermediates, which then dismutate to H₂O₂.[2]

The generation of ROS has a dual effect. On one hand, it can contribute to the therapeutic efficacy of D-penicillamine by inducing apoptosis in cancer cells, which often have elevated copper levels.[2][4] On the other hand, excessive ROS production can lead to oxidative stress and cellular damage, contributing to some of the adverse effects of D-penicillamine therapy.[1][8]

Impact on Cellular Signaling Pathways

The chelation of copper and the subsequent generation of ROS by the D-penicillamine/DPDS system can modulate several key cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Studies have shown that copper chelation by D-penicillamine can inhibit Nrf2 signaling.[9] This inhibition can lead to a decrease in the expression of downstream antioxidant enzymes, potentially sensitizing cells to oxidative damage.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Elevated intracellular copper levels have been shown to inhibit the NF-κB pathway. By chelating copper, D-penicillamine can modulate NF-κB activity, which may contribute to its anti-inflammatory effects observed in the treatment of rheumatoid arthritis.

Experimental Protocols

Quantification of D-Penicillamine and this compound by HPLC

This protocol describes a method for the simultaneous determination of D-penicillamine and DPDS in biological samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[10][11]

Materials:

  • Reversed-phase C18 HPLC column

  • Electrochemical detector with dual gold/mercury amalgam electrodes

  • Mobile phase: To be optimized, but typically an ion-pairing agent in a buffered aqueous/organic solvent mixture.

  • Standards for D-penicillamine and DPDS

Procedure:

  • Sample Preparation: Deproteinate plasma or urine samples by adding a suitable precipitating agent (e.g., perchloric acid) and centrifuging.

  • Chromatographic Separation:

    • Inject the supernatant onto the C18 column.

    • Elute with the mobile phase at a constant flow rate.

  • Electrochemical Detection:

    • Set the upstream electrode to a reducing potential to convert DPDS to D-penicillamine.

    • Set the downstream electrode to an oxidizing potential to detect the thiol groups of both the original and the reduced D-penicillamine.

  • Quantification:

    • Generate a standard curve using known concentrations of D-penicillamine and DPDS.

    • Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

Characterization of the Copper-Penicillamine Complex by UV-Vis Spectrophotometry

This protocol outlines the use of UV-Vis spectrophotometry to monitor the formation of the characteristic purple copper-penicillamine complex.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solutions of D-penicillamine and a copper salt (e.g., CuSO₄) of known concentrations.

  • Buffer solution (e.g., phosphate (B84403) buffer at physiological pH)

Procedure:

  • Blank Measurement: Use the buffer solution as a blank.

  • Titration:

    • To a solution of D-penicillamine in the cuvette, incrementally add small aliquots of the copper solution.

    • After each addition, mix thoroughly and record the UV-Vis spectrum over a relevant wavelength range (e.g., 300-800 nm).

  • Data Analysis:

    • Monitor the increase in absorbance at the characteristic wavelength of the purple complex (around 520 nm).

    • Plot the absorbance as a function of the copper concentration to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's plot.

Visualizations

Copper_Chelation_Mechanism D_Pen D-Penicillamine (D-Pen-SH) DPDS This compound (DPDS) D_Pen->DPDS Oxidation Complex [Cu(I)₈Cu(II)₆(D-Pen)₁₂Cl]⁵⁻ Cluster D_Pen->Complex Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction DPDS->Complex Cu_I->Complex

Copper Chelation and Complex Formation.

ROS_Generation_Pathway cluster_redox Redox Cycling cluster_cellular_effects Cellular Effects D_Pen D-Penicillamine DPDS DPDS D_Pen->DPDS Oxidation Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction O2_minus O₂⁻ (Superoxide) Cu_I->O2_minus e⁻ transfer O2 O₂ O2->O2_minus H2O2 H₂O₂ (Hydrogen Peroxide) O2_minus->H2O2 Dismutation Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

ROS Generation via Copper-Catalyzed D-Penicillamine Oxidation.

Signaling_Pathways D_Pen_Cu D-Penicillamine + Cu ROS ROS (H₂O₂) D_Pen_Cu->ROS NFkB NF-κB Pathway D_Pen_Cu->NFkB Modulates Nrf2 Nrf2 Pathway ROS->Nrf2 Inhibits Antioxidant_Response Decreased Antioxidant Response Nrf2->Antioxidant_Response Inflammation Modulation of Inflammation NFkB->Inflammation

Modulation of Cellular Signaling by D-Penicillamine-Copper Interaction.

Conclusion

The role of this compound in copper chelation is integral to the therapeutic mechanism of D-penicillamine. The formation of DPDS is a direct consequence of the redox-active nature of the chelation process, which also leads to the generation of reactive oxygen species. This complex interplay has significant downstream effects on cellular signaling, influencing pathways involved in oxidative stress response and inflammation. A thorough understanding of these mechanisms is crucial for optimizing the therapeutic use of D-penicillamine and for the development of new chelation therapies with improved efficacy and safety profiles. This guide provides a foundational resource for researchers to delve deeper into the intricate chemistry and biology of D-penicillamine and its interaction with copper.

References

An In-Depth Technical Guide to the Basic Biochemical Reactions Involving D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Penicillamine, a dimethylated analogue of the amino acid cysteine, is a pharmacologically significant compound utilized in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its therapeutic efficacy is intrinsically linked to the chemistry of its thiol group, which readily undergoes oxidation to form D-Penicillamine disulfide. This disulfide, along with mixed disulfides, plays a crucial role in the drug's mechanism of action, distribution, and metabolism. This technical guide provides a comprehensive overview of the fundamental biochemical reactions involving this compound, including its formation, cleavage, and interactions with biological molecules.

Physicochemical Properties of this compound

This compound is an organic disulfide formed from the oxidation of two D-penicillamine molecules.

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₄S₂[1]
Molecular Weight 296.41 g/mol [1]
Appearance White powder or crystals
Melting Point 204 °C (decomposes)
Optical Activity [α]25/D −75° (c = 1 in 1 M NaOH)

Core Biochemical Reactions

The biochemistry of this compound is dominated by redox reactions and thiol-disulfide exchange, which are central to its biological activity.

Formation of this compound

This compound is primarily formed through the oxidation of the thiol group of D-penicillamine. This process can occur spontaneously in the presence of oxygen, and is notably catalyzed by transition metal ions such as copper (Cu²⁺). In plasma, the disappearance of D-penicillamine is predominantly through oxidation rather than thiol-disulfide interchange with plasma disulfides[2].

The overall reaction for the formation of this compound is:

2 D-Penicillamine (PSH) + Oxidizing Agent ⇌ this compound (PSSP) + Reduced Agent

Formation 2 D-Penicillamine (PSH) 2 D-Penicillamine (PSH) This compound (PSSP) This compound (PSSP) 2 D-Penicillamine (PSH)->this compound (PSSP) Oxidation (e.g., O₂, Cu²⁺) This compound (PSSP)->2 D-Penicillamine (PSH) Reduction

Thiol-Disulfide Exchange Reactions

This compound can participate in thiol-disulfide exchange reactions with other thiols (RSH), leading to the formation of mixed disulfides and the release of D-penicillamine. These reactions are crucial for its interaction with biological thiols like cysteine and glutathione (B108866).

The exchange reactions can be represented by the following equilibria:

  • PSSP + RSH ⇌ PSSR + PSH

  • PSSR + RSH ⇌ RSSR + PSH

Thiol_Disulfide_Exchange

Reduction of this compound

The disulfide bond of this compound can be cleaved through reduction, regenerating the active thiol form of D-penicillamine. This reduction can be mediated by various reducing agents, including biological thiols.

Quantitative Data on Reduction of this compound

Reducing Agent (25 mM)% Reduction of this compoundReference
Glutathione15[3]
Dithioerythritol8[3]
Cysteine5.1[3]
Tributyl phosphine (B1218219) (200 mM)No detectable reduction[3]

Kinetic analysis has shown that the initial rate of reduction and the equilibrium constant for the reduction of this compound by glutathione are significantly lower (267- and 875-fold, respectively) than for captopril (B1668294) disulfide at pH 7.4[3].

Interaction with Copper

A key aspect of D-penicillamine's mechanism of action, particularly in Wilson's disease, is its interaction with copper ions. This interaction involves both chelation and redox chemistry, leading to the formation of this compound. D-penicillamine reduces Cu(II) to Cu(I) and in the process is oxidized to its disulfide form. This reaction also generates reactive oxygen species (ROS) such as hydrogen peroxide.

Copper_Interaction

Biological Implications and Signaling Pathways

The biochemical reactions of this compound have significant implications for its therapeutic effects and potential side effects.

Role in Wilson's Disease

In Wilson's disease, the chelation of excess copper by D-penicillamine is a primary therapeutic mechanism. The subsequent oxidation to this compound and formation of a stable copper complex facilitates its excretion.

Involvement in Inflammatory Pathways

The redox activity of D-penicillamine and its disulfide may modulate inflammatory signaling pathways. While direct evidence for this compound is limited, the parent compound, D-penicillamine, has been shown to influence pathways such as NF-κB. It is plausible that the disulfide form, through thiol-disulfide exchange with critical cysteine residues in signaling proteins, could also exert regulatory effects.

Proposed Interaction with the NF-κB Pathway:

The NF-κB signaling pathway is a key regulator of inflammation. The activity of NF-κB is controlled by its inhibitor, IκBα. Phosphorylation and subsequent degradation of IκBα allows the p65 subunit of NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression[4]. It is hypothesized that this compound, through thiol-disulfide exchange, could potentially modify cysteine residues on proteins within this pathway, such as IKK or p65 itself, thereby modulating NF-κB activation.

NFkB_Pathway

Effects on Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in inflammatory conditions like rheumatoid arthritis. The activity of some MMPs is regulated by a "cysteine switch" mechanism, where a cysteine residue in the pro-domain complexes with the catalytic zinc ion, maintaining latency. Disruption of this interaction, potentially through thiol-disulfide exchange with compounds like this compound, could lead to enzyme activation. Conversely, modification of other critical cysteine residues could inhibit MMP activity.

Experimental Protocols

Synthesis of this compound

A straightforward method for the synthesis of this compound involves the air oxidation of D-penicillamine in an aqueous solution.

Materials:

Procedure:

  • Dissolve D-penicillamine in deionized water to a concentration of approximately 10-20 mg/mL.

  • If necessary, adjust the pH of the solution to slightly alkaline (pH 8-9) with a few drops of ammonium hydroxide to facilitate oxidation.

  • Stir the solution vigorously in an open beaker or flask at room temperature for 24-48 hours to allow for air oxidation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of the D-penicillamine spot/peak), concentrate the solution under reduced pressure to obtain the crude this compound.

Purification by Crystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot water.

  • Slowly add ethanol (typically 3-6 volumes of the water used) to the hot solution until it becomes slightly turbid[5].

  • Allow the solution to cool slowly to room temperature, and then place it at 0-5 °C for several hours to promote crystallization[5].

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (D₂O): The spectrum of D-penicillamine shows characteristic signals for the methyl protons and the α-proton. Upon oxidation to the disulfide, a downfield shift of the signals adjacent to the sulfur atom is expected. The spectrum of D-penicillamine in D₂O shows signals around 1.42, 1.51 (methyl groups), and 3.64 ppm (α-proton)[6]. The spectrum of the disulfide would show shifts in these signals.

  • ¹³C NMR (D₂O): Similar to ¹H NMR, shifts in the carbon signals, particularly the β-carbon attached to the sulfur, are expected upon disulfide formation. For D-penicillamine, signals are observed around 27.8, 30.4 (methyl carbons), 43.9 (β-carbon), 64.8 (α-carbon), and 171.5 ppm (carboxyl carbon)[6].

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of this compound (expected [M+H]⁺ at m/z 297.09).

  • Tandem mass spectrometry (MS/MS) can be used to confirm the structure through fragmentation analysis. Cleavage of the disulfide bond is a characteristic fragmentation pathway[7].

Analysis by High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of D-penicillamine and its disulfides is reversed-phase HPLC with electrochemical detection.

Experimental Workflow:

HPLC_Workflow

Methodology:

  • Column: C18 reversed-phase column.

  • Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an ion-pairing agent.

  • Detection: An electrochemical detector with dual gold/mercury amalgam electrodes in series. The upstream electrode reduces the disulfide, and the downstream electrode detects the resulting thiol[8].

  • Quantification: Based on peak area compared to a standard curve of known concentrations of this compound.

Conclusion

This compound is a pivotal molecule in the biochemistry of D-penicillamine. Its formation through oxidation, participation in thiol-disulfide exchange reactions, and interaction with metal ions are fundamental to the therapeutic and toxicological profile of its parent drug. Understanding these core biochemical reactions is essential for researchers and professionals in drug development to optimize therapeutic strategies and mitigate adverse effects associated with D-penicillamine therapy. Further research into the specific interactions of this compound with cellular signaling pathways will continue to elucidate its complex biological role.

References

An In-depth Technical Guide to the Interaction of D-Penicillamine Disulfide with Plasma Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-penicillamine, a disease-modifying antirheumatic drug (DMARD), undergoes biotransformation in the body, leading to the formation of various metabolites, including D-penicillamine disulfide. This disulfide form plays a crucial role in the pharmacokinetics of the drug through its significant interaction with plasma proteins. This technical guide provides a comprehensive overview of the covalent binding of this compound to plasma proteins, focusing on the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the underlying biochemical mechanisms.

Introduction

D-penicillamine is utilized in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1] Its therapeutic efficacy and pharmacokinetic profile are significantly influenced by its metabolism and subsequent interactions with endogenous molecules. A key metabolic pathway for D-penicillamine is its oxidation to this compound. This metabolite readily interacts with plasma proteins, primarily albumin, through the formation of mixed disulfide bonds. This covalent binding has profound implications for the drug's distribution, half-life, and overall disposition in the body. Understanding the nuances of this interaction is critical for optimizing therapeutic strategies and for the development of new drugs with similar chemical properties.

The Biochemical Basis of the Interaction

The interaction between this compound and plasma proteins is a classic example of a thiol-disulfide exchange reaction. The primary target for this interaction in plasma is human serum albumin (HSA), the most abundant plasma protein.

Key Plasma Proteins Involved:

  • Human Serum Albumin (HSA): The principal plasma protein that forms a disulfide linkage with D-penicillamine. This interaction occurs at the free sulfhydryl group of the Cysteine-34 (Cys-34) residue of albumin.

  • Other Plasma Proteins: While albumin is the main binding partner, other plasma proteins containing accessible cysteine residues could potentially interact with this compound, although this is less significant. D-penicillamine has also been shown to inhibit the covalent binding of interleukin-1β to α2-macroglobulin, another plasma protein, by blocking disulfide bond formation.

The formation of the D-penicillamine-protein disulfide adduct is a reversible covalent modification that significantly alters the pharmacokinetic properties of the drug.

Quantitative Analysis of the Interaction

The binding of D-penicillamine to plasma proteins is extensive. More than 80% of the D-penicillamine in plasma is bound to proteins, with albumin being the main contributor.[2] The remaining fraction exists as the free reduced form or as other disulfides.[2] This high degree of protein binding results in a significantly longer elimination half-life for the protein-bound form compared to the free drug.

Table 1: Pharmacokinetic Parameters of D-Penicillamine and its Albumin Disulfide Conjugate

ParameterD-Penicillamine (Free)D-Penicillamine-Albumin DisulfideReference(s)
Peak Plasma Concentration (Cmax) 5.4 ± 1.2 µM26.2 µM[3]
Time to Peak Concentration (Tmax) 45 min - 2 h-[3]
Elimination Half-life (t½) 0.6 h40 h[3]
Pre-dose Plasma Concentration Undetectable19.1 µM[3]
Percentage of Bioavailable Drug Converted to Albumin Conjugate -~8.6%[4]

Experimental Protocols for Studying the Interaction

A variety of analytical techniques are employed to investigate and quantify the interaction between this compound and plasma proteins.

High-Performance Liquid Chromatography (HPLC)

HPLC with electrochemical detection is a highly specific and sensitive method for the determination of D-penicillamine and its disulfide metabolites in biological fluids.[2]

Detailed Protocol for HPLC Analysis:

  • Sample Preparation:

    • Collect blood samples in heparinized tubes and centrifuge to obtain plasma.

    • To precipitate proteins, add an equal volume of a protein precipitating agent (e.g., 10% trichloroacetic acid) to the plasma sample.

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis. To analyze the protein-bound fraction, the protein pellet can be washed and then treated with a reducing agent (e.g., dithiothreitol) to release the D-penicillamine, followed by a second protein precipitation step.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., 0.1 M sodium acetate, 0.1 M EDTA) with an organic modifier (e.g., methanol (B129727) or acetonitrile), adjusted to an acidic pH (e.g., pH 3.5).

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection: An electrochemical detector with a glassy carbon working electrode is used. The potential is set to an appropriate value to oxidize the thiol group of D-penicillamine.

  • Quantification:

    • Prepare a standard curve using known concentrations of D-penicillamine.

    • The concentration of D-penicillamine in the samples is determined by comparing the peak area of the analyte to the standard curve.

Equilibrium Dialysis

Equilibrium dialysis is a classic and reliable method for determining the extent of drug binding to plasma proteins.

Detailed Protocol for Equilibrium Dialysis:

  • Apparatus: Utilize a commercially available equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (with a molecular weight cutoff that retains proteins but allows free drug to pass through, e.g., 10 kDa).

  • Procedure:

    • Place a known concentration of this compound in one chamber containing plasma.

    • Fill the other chamber with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the apparatus at a physiological temperature (37°C) with gentle shaking until equilibrium is reached (typically several hours).

    • At equilibrium, collect samples from both chambers.

  • Analysis:

    • Determine the concentration of this compound in both the plasma and buffer chambers using a suitable analytical method like HPLC.

    • The concentration in the buffer chamber represents the free (unbound) drug concentration, while the total concentration in the plasma chamber represents both free and bound drug.

  • Calculation of Percent Protein Binding:

    • % Bound = [ (Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration ] x 100

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of D-penicillamine-protein adducts.

Detailed Protocol for Mass Spectrometric Analysis:

  • Sample Preparation:

    • Incubate plasma with this compound.

    • Isolate the albumin fraction from the plasma using affinity chromatography or size-exclusion chromatography.

    • Digest the isolated albumin with a protease, such as trypsin, under non-reducing conditions to preserve the disulfide bond.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reversed-phase HPLC.

    • Analyze the eluting peptides using a tandem mass spectrometer.

    • Identify the peptide containing the Cys-34 residue adducted with D-penicillamine by its specific mass-to-charge ratio (m/z).

    • Fragment the parent ion to confirm the sequence of the peptide and the site of modification.

  • Data Analysis:

    • Use specialized software to analyze the mass spectra and confirm the identity of the D-penicillamine-adducted peptide.

Visualizing the Interaction and Processes

Chemical Interaction Pathway

The following diagram illustrates the thiol-disulfide exchange reaction between D-penicillamine and a cysteine residue on a plasma protein, primarily albumin.

G cluster_reactants Reactants cluster_products Products D-Penicillamine D-Penicillamine (Thiol form) Mixed_Disulfide D-Penicillamine-Protein Mixed Disulfide D-Penicillamine->Mixed_Disulfide Forms disulfide bond with Protein-SH Plasma Protein (with free Cysteine-SH) Protein-SH->Mixed_Disulfide Released_Thiol Released Thiol Protein-SH->Released_Thiol Releases proton and electron

Caption: Thiol-disulfide exchange reaction.

Metabolic Fate and Plasma Interactions of D-Penicillamine

This diagram outlines the various forms D-penicillamine can take in the plasma and its interactions.

G Oral_D-Pen Oral D-Penicillamine Plasma_D-Pen Free D-Penicillamine in Plasma Oral_D-Pen->Plasma_D-Pen Absorption PSSP This compound (PSSP) Plasma_D-Pen->PSSP Oxidation PSSC Penicillamine-Cysteine Mixed Disulfide (PSSC) Plasma_D-Pen->PSSC Reaction with Cysteine Protein_Bound D-Penicillamine-Albumin Disulfide Plasma_D-Pen->Protein_Bound Direct Reaction Metabolism Other Metabolites (e.g., S-methylation) Plasma_D-Pen->Metabolism PSSP->Protein_Bound Thiol-Disulfide Exchange Excretion Renal Excretion PSSP->Excretion PSSC->Excretion Metabolism->Excretion G cluster_methods1 Separation Methods cluster_methods2 Analytical Techniques Start Start: Hypothesis Formulation Sample_Prep Sample Preparation (Plasma Incubation) Start->Sample_Prep Separation Separation of Free and Bound Drug Sample_Prep->Separation Characterization Characterization of Protein Adduct Sample_Prep->Characterization Direct Analysis Equilibrium_Dialysis Equilibrium Dialysis Separation->Equilibrium_Dialysis Ultrafiltration Ultrafiltration Separation->Ultrafiltration Quantification Quantification of This compound Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis HPLC HPLC-ECD Quantification->HPLC MS LC-MS/MS Quantification->MS Characterization->Data_Analysis Characterization->MS Conclusion Conclusion Data_Analysis->Conclusion Equilibrium_Dialysis->Quantification Ultrafiltration->Quantification

References

A Technical Guide to the Solubility and pKa of D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of D-Penicillamine disulfide, a primary metabolite of the chelating agent D-Penicillamine. The document details its solubility characteristics and dissociation constants (pKa), outlines standard experimental protocols for their determination, and presents logical workflows relevant to its study.

Introduction

This compound, chemically known as (2S,2'S)-3,3'-disulfanediylbis(2-amino-3-methylbutanoic acid), is the oxidized dimer of the drug D-Penicillamine.[1] As a significant metabolite, it appears in plasma and is a major component excreted in urine following the administration of D-Penicillamine.[2][3][4] Understanding the solubility and pKa values of this disulfide is crucial for comprehending the pharmacokinetics, metabolism, and analytical chemistry of its parent drug. Its physicochemical properties influence its distribution in biological systems and are fundamental for the development of analytical methods for its quantification in clinical and research settings.[4][5]

Solubility Profile

Qualitative Solubility of this compound

This compound is described as a white to off-white crystalline powder.[6] Its solubility is generally low in neutral aqueous solutions but increases in basic conditions.

SolventSolubility DescriptionReference
WaterSlightly Soluble[6]
Aqueous BaseSlightly Soluble[6]

The presence of two amino groups and two carboxylic acid groups suggests that the solubility of this compound is highly dependent on pH.[7] At isoelectric pH, the molecule exists as a zwitterion with a net neutral charge, typically resulting in minimal aqueous solubility. In acidic or alkaline solutions, the molecule becomes charged (cationic or anionic, respectively), which enhances its interaction with water molecules and increases its solubility.[7]

Comparative Solubility of D-Penicillamine

For context, the solubility of the parent compound, D-Penicillamine, is well-characterized and presented below.

SolventSolubilityReference
WaterFreely Soluble[8]
EthanolSlightly Soluble (~5 mg/mL)[8][9]
DMSOSoluble (~30 mg/mL)[9]
Dimethyl formamide (B127407) (DMF)Soluble (~30 mg/mL)[9]
EtherInsoluble[8]
ChloroformInsoluble[8]
Aqueous Buffers (e.g., PBS pH 7.2)Sparingly Soluble (~0.12 mg/mL in 1:7 DMSO:PBS)[9]

Dissociation Constants (pKa)

The pKa values define the ionization state of a molecule at a given pH. For this compound, which has two carboxylic acid groups and two amino groups, multiple pKa values are expected.

pKa Values of this compound

Currently, only computationally predicted pKa data is available for this compound.

Functional GroupPredicted pKaReference
Carboxylic Acid1.76 ± 0.12[6]

Note: As a symmetrical molecule, the two carboxylic acid groups and two amino groups are expected to have similar, but not identical, pKa values due to electrostatic interactions.

Comparative pKa Values of D-Penicillamine

The experimentally determined pKa values for the functional groups of the parent drug, D-Penicillamine, are provided for comparison.

Functional GrouppKa ValueReference
Carboxyl (-COOH)~1.8[8]
α-Amino (-NH₂)~7.9[8]
β-Thiol (-SH)~10.5[8]

Experimental Protocols

This section details standard methodologies for the experimental determination of solubility and pKa values.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[10]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the resulting saturated solution is then measured.[11]

Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of stoppered glass flasks or vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values).[10] Ensure enough solid is added to form a suspension.[10]

  • Equilibration: Place the sealed flasks in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[11][12]

  • Phase Separation: After equilibration, remove the flasks and allow any undissolved solid to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound, e.g., PTFE).[13][14]

  • Quantification: Accurately dilute an aliquot of the clear supernatant. Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[13]

  • Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[12]

pKa Determination

Several robust methods are available for the experimental determination of pKa values.

Principle: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution with a calibrated pH meter. The pKa is the pH at the half-equivalence point on the resulting titration curve.[15][16]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of purified water, maintaining a constant ionic strength with a background electrolyte like KCl (e.g., 0.15 M).[16]

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH ~1.5) using a standardized strong acid (e.g., 0.1 M HCl).[16]

  • Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a calibrated burette.[16]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[16] Continue the titration until the pH reaches the alkaline range (e.g., pH ~12.5).

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoint of the buffer regions (the flattest parts of the curve). Alternatively, the inflection points on a derivative plot (ΔpH/ΔV vs. V) correspond to the equivalence points, and the pKa values can be determined from the pH at the half-equivalence points.[15][17]

Principle: This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with protonation state. The pKa is determined by measuring the absorbance at a fixed wavelength across a range of pH values.[18][19]

Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of this compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 13) solutions to identify the wavelengths of maximum absorbance difference between the protonated and deprotonated species.[20]

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare solutions of this compound at a constant concentration in each buffer solution. A 96-well microplate format can be used for higher throughput.[19]

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-selected analytical wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[20][21]

Principle: The chemical shift of a nucleus is sensitive to its electronic environment. Ionization of a nearby functional group alters this environment, causing a change in the chemical shift. By monitoring the chemical shift of a specific nucleus (e.g., ¹H or ¹³C) as a function of pH, a titration curve can be generated, and the pKa can be determined from its inflection point.[22][23]

Methodology:

  • Sample Preparation: Prepare a series of samples of this compound in a suitable solvent (e.g., D₂O) across a range of pD (pH in D₂O) values.

  • NMR Data Acquisition: Acquire NMR spectra (e.g., ¹H NMR) for each sample under identical conditions.[22]

  • Chemical Shift Monitoring: Identify a resonance signal that shows a significant chemical shift change as a function of pD. This signal should be from a nucleus close to an ionizable group.

  • Data Analysis: Plot the chemical shift (δ) of the selected nucleus versus the pD of the solution. Fit the data to a sigmoidal curve. The pD value at the inflection point of the curve corresponds to the pKa in D₂O, which can be converted to the pKa in H₂O.[23][24]

Signaling Pathways and Logical Workflows

Metabolic Pathway of D-Penicillamine

D-Penicillamine undergoes metabolic transformation in the body, primarily through disulfide exchange and oxidation, leading to the formation of this compound and mixed disulfides.[2][3][25]

Metabolic Pathway of D-Penicillamine D_Pen D-Penicillamine (Thiol Form) Oxidation Oxidation D_Pen->Oxidation 2 molecules Disulfide_Exchange Disulfide Exchange D_Pen->Disulfide_Exchange PSSP This compound (PSSP) Oxidation->PSSP CSSP Cysteine-Penicillamine Mixed Disulfide (CSSP) Disulfide_Exchange->CSSP Excretion Urinary Excretion PSSP->Excretion Cysteine Cysteine Cysteine->Disulfide_Exchange CSSP->Excretion Analytical Workflow for this compound start Biological Sample (Plasma, Urine) protein_precip Protein Precipitation (e.g., with Acid) start->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Optional Derivatization (for Thiol Group) supernatant->derivatization hplc RP-HPLC Separation supernatant->hplc Direct Injection derivatization->hplc detection Detection (Electrochemical or UV/Fluorescence) hplc->detection quantification Data Analysis & Quantification detection->quantification

References

Methodological & Application

Application Note: Quantification of D-Penicillamine Disulfide using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological systems, D-penicillamine is readily oxidized to its disulfide form, D-penicillamine disulfide. The quantification of this disulfide is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the in vivo redox state of the drug. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the accurate measurement of this compound in various biological matrices. This application note provides detailed protocols for the quantification of this compound using HPLC with electrochemical or UV detection.

Principle of Analysis

The quantification of this compound can be achieved through two primary HPLC-based approaches:

  • Direct Detection: This method involves the direct separation and quantification of the intact disulfide molecule. HPLC coupled with an electrochemical detector (ECD) is particularly well-suited for this approach. The disulfide is first electrochemically reduced at an upstream electrode, and the resulting thiol (D-penicillamine) is then detected at a downstream electrode.

  • Indirect Detection via Reduction and Derivatization: In this approach, the total D-penicillamine concentration is measured after a chemical reduction step that converts the disulfide to its thiol form. The resulting D-penicillamine is then derivatized to enhance its detectability by a UV or fluorescence detector. The concentration of this compound is subsequently calculated by subtracting the concentration of free D-penicillamine (measured in a separate analysis without the reduction step) from the total D-penicillamine concentration.

Due to the inherent instability of D-penicillamine and its propensity to oxidize, careful sample handling and preparation are critical to obtain accurate and reproducible results. The use of a stabilizing agent in collection tubes is recommended to prevent post-collection oxidation.

Quantitative Data Summary

The following table summarizes quantitative data from various HPLC methods for the analysis of D-penicillamine and its disulfide.

ParameterHPLC with Electrochemical DetectionHPLC with UV/Fluorescence Detection (after derivatization)
AnalyteThis compoundD-Penicillamine (from reduction of disulfide)
Detection Limit (LOD)600 pmol in 20 µL injection[1]Method dependent, typically in the low nmol/L range[2]
Limit of Quantification (LOQ)Not explicitly stated, but detectableNot explicitly stated for disulfide
Linearity RangeNot explicitly stated for disulfide4 to 2500 nM (for D-penicillamine)[3]
Common Derivatizing AgentNot ApplicableN-(1-pyrenyl)maleimide (NPM)[3]
Detection WavelengthNot ApplicableExcitation: 330 nm, Emission: 380 nm (for NPM derivative)[3]

Experimental Protocols

Protocol 1: Simultaneous Determination by HPLC with Electrochemical Detection

This protocol is adapted for the direct and simultaneous measurement of D-penicillamine and this compound.

Materials and Reagents:

  • D-Penicillamine and this compound analytical standards

  • Perchloric acid (PCA)

  • HPLC grade acetonitrile (B52724) and methanol

  • Sodium phosphate, monobasic

  • Octyl sodium sulfate (B86663) (ion-pairing agent)

  • Deionized water (18 MΩ·cm)

  • Blood collection tubes containing a stabilizing agent (e.g., EDTA and a reducing agent)

Equipment:

  • HPLC system with a binary pump

  • Autosampler

  • Electrochemical detector with dual gold/mercury amalgam electrodes

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of D-penicillamine and this compound in deionized water.

    • Prepare working standards by diluting the stock solutions in a suitable buffer to cover the desired concentration range.

  • Sample Preparation (Plasma or Urine):

    • Collect blood in tubes containing a stabilizing agent and immediately centrifuge at 4°C to obtain plasma.

    • To 1 mL of plasma or urine, add an equal volume of cold 0.4 M perchloric acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Reversed-phase C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 25 mM sodium phosphate, 0.1 mM octyl sodium sulfate, pH 2.6

    • Mobile Phase B: Methanol

    • Gradient: A suitable gradient to resolve both analytes. Start with a low percentage of B and gradually increase.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Electrochemical Detector:

      • Upstream (reducing) electrode: -1.0 V

      • Downstream (detecting) electrode: +0.15 V

  • Analysis:

    • Inject prepared standards and samples.

    • Identify and quantify the peaks based on the retention times of the standards. This compound will be reduced at the upstream electrode and detected as D-penicillamine at the downstream electrode.

Protocol 2: Indirect Determination by HPLC with UV/Fluorescence Detection

This protocol involves the reduction of the disulfide followed by derivatization.

Materials and Reagents:

  • D-Penicillamine analytical standard

  • Dithiothreitol (DTT) or other suitable reducing agent

  • N-(1-pyrenyl)maleimide (NPM) or other suitable derivatizing agent

  • Tris-EDTA buffer

  • Hydrochloric acid (HCl)

  • Acetonitrile, o-phosphoric acid, acetic acid (all HPLC grade)

  • Perchloric acid (PCA)

Equipment:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 3 µm, 4.6 x 100 mm)

  • Centrifuge

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Standard and Sample Preparation:

    • Prepare D-penicillamine standards in a suitable buffer.

    • For the measurement of total D-penicillamine , treat the sample with a reducing agent like DTT to convert this compound to D-penicillamine prior to derivatization.

    • For the measurement of free D-penicillamine , proceed directly to the derivatization step without prior reduction.

  • Derivatization (using NPM):

    • To a small volume of the sample (e.g., 10 µL), add Tris-EDTA buffer and a solution of NPM in a suitable solvent (e.g., acetonitrile).[3]

    • Vortex and incubate at room temperature for approximately 30 minutes.[3]

    • Stop the reaction by adding a small volume of HCl.[3]

    • Filter the derivatized sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Reversed-phase C18, 3 µm, 4.6 x 100 mm[3]

    • Mobile Phase: 40% acetonitrile, 60% water, with 1 mL/L o-phosphoric acid and 1 mL/L acetic acid.[3]

    • Flow Rate: 0.5 mL/min[3]

    • Injection Volume: 20 µL

    • Fluorescence Detector: Excitation at 330 nm, Emission at 380 nm.[3]

  • Calculation:

    • Quantify the total and free D-penicillamine concentrations using the calibration curve.

    • Calculate the this compound concentration as follows:

      • Concentration of this compound = (Total D-penicillamine - Free D-penicillamine) / 2

Workflow Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_ecd Direct Detection (ECD) cluster_uv Indirect Detection (UV/Fluorescence) sample Biological Sample (Plasma, Urine) stabilize Stabilization (e.g., with EDTA) sample->stabilize deproteinize Protein Precipitation (e.g., with Perchloric Acid) stabilize->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant method_choice Choose Method supernatant->method_choice ecd_hplc HPLC Separation method_choice->ecd_hplc Direct reduction Chemical Reduction (e.g., with DTT) method_choice->reduction Indirect ecd_detect Electrochemical Detection (Reduction then Oxidation) ecd_hplc->ecd_detect ecd_quant Direct Quantification of Disulfide ecd_detect->ecd_quant data_analysis Data Analysis and Reporting ecd_quant->data_analysis derivatization Derivatization (e.g., with NPM) reduction->derivatization uv_hplc HPLC Separation derivatization->uv_hplc uv_detect UV or Fluorescence Detection uv_hplc->uv_detect uv_quant Quantification of Total Thiol uv_detect->uv_quant calculation Calculate Disulfide Conc. uv_quant->calculation calculation->data_analysis

Caption: Experimental workflow for this compound quantification.

Logical_Relationship cluster_measurement Measurement Strategy Total_Pen Total Penicillamine (B1679230) Species in Sample Free_Thiol Free D-Penicillamine (Thiol) Total_Pen->Free_Thiol Disulfide This compound Total_Pen->Disulfide Measure_Free Measure Free Thiol Directly (No Reduction) Free_Thiol->Measure_Free Measure_Total Measure Total Thiol (After Reduction) Free_Thiol->Measure_Total Disulfide->Measure_Total Calculation Disulfide = (Total Thiol - Free Thiol) / 2 Measure_Free->Calculation Measure_Total->Calculation

Caption: Logical relationship for indirect quantification of this compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of D-Penicillamine Disulfide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of D-Penicillamine disulfide in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological matrices such as plasma, D-penicillamine can exist in various forms, including the free thiol, mixed disulfides (e.g., with cysteine), and as this compound. The accurate quantification of these different forms is crucial for pharmacokinetic and pharmacodynamic studies. This compound is a significant metabolite, and its concentration in plasma can be several times higher than that of the free drug.[1][2] However, the analysis is challenged by the in-vitro oxidation of D-penicillamine to its disulfide form after sample collection, necessitating careful sample handling and preparation.[3] This application note outlines a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting small molecules like this compound from plasma.[4][5] It is crucial to work quickly and keep samples cold to minimize the ex vivo oxidation of D-penicillamine. The addition of a stabilizing agent to the collection tube at the time of blood draw is recommended to prevent the degradation of D-penicillamine into its disulfide form.[3]

Materials:

  • Human plasma collected in tubes containing an appropriate anticoagulant and a stabilizing agent.

  • Internal Standard (IS) solution: A stable isotope-labeled this compound is highly recommended for optimal accuracy and precision.[6][7] If unavailable, a structurally similar compound can be used after thorough validation.

  • Precipitating solvent: Acetonitrile (B52724) with 0.1% formic acid.

  • Microcentrifuge tubes.

  • Calibrated pipettes.

  • Centrifuge capable of reaching >10,000 x g.

  • Autosampler vials.

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a clean microcentrifuge tube, aliquot 100 µL of plasma.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are provided as a starting point for method development and are based on typical LC-MS/MS methods for small, polar molecules.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte
Collision Energy To be optimized for each transition
Cone Voltage To be optimized
Source Temperature To be optimized
Desolvation Gas Flow To be optimized

Note: The specific MRM transitions for this compound and a suitable internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

Data Presentation

Calibration Curve and Method Validation

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression is often used for bioanalytical methods.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
LLOQValue
Calibrator 2Value
Calibrator 3Value
Calibrator 4Value
Calibrator 5Value
Calibrator 6Value
Calibrator 7Value
ULOQValue
Linear Range: Value - Value ng/mLRegression: y = mx + c
Correlation Coefficient (r²): >0.99

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQValue<20%80-120%<20%80-120%
LowValue<15%85-115%<15%85-115%
MediumValue<15%85-115%<15%85-115%
HighValue<15%85-115%<15%85-115%

Visualizations

D-Penicillamine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of D-penicillamine in the body, leading to the formation of this compound and other metabolites.

D_Penicillamine_Metabolism D_Penicillamine D-Penicillamine (free thiol) Plasma Plasma D_Penicillamine->Plasma Absorption Oral Administration Absorption->D_Penicillamine Absorption Disulfide_Formation D-Penicillamine Disulfide Plasma->Disulfide_Formation Oxidation Mixed_Disulfide Mixed Disulfide (e.g., with Cysteine) Plasma->Mixed_Disulfide Disulfide Exchange Protein_Binding Protein-Bound D-Penicillamine Plasma->Protein_Binding Binding to Albumin Metabolism Metabolism Disulfide_Formation->Metabolism Mixed_Disulfide->Metabolism Protein_Binding->Metabolism Excretion Excretion (Urine and Feces) Metabolism->Excretion

Caption: Metabolic fate of D-Penicillamine in the body.

LC-MS/MS Experimental Workflow

This diagram outlines the sequential steps involved in the LC-MS/MS analysis of this compound in plasma.

LCMSMS_Workflow Start Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep LC_Separation Liquid Chromatography (LC Separation) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for plasma this compound analysis.

References

Application Notes and Protocols for the Electrochemical Detection of D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine (D-PA) is a pharmaceutical agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological systems, D-penicillamine can be oxidized to form D-penicillamine disulfide (DPD). The monitoring of both D-PA and DPD levels is crucial for understanding the drug's pharmacokinetics and for clinical diagnostics. While the direct electrochemical detection of DPD is challenging, an effective and widely used strategy involves the chemical or electrochemical reduction of DPD to D-PA, followed by the sensitive electrochemical detection of the resulting D-PA. This application note provides detailed protocols for this indirect electrochemical detection of DPD.

Principle of Detection

The electrochemical detection of this compound is typically achieved through a two-step process:

  • Reduction of DPD: The disulfide bond in DPD is cleaved to yield two molecules of D-penicillamine. This can be accomplished either through chemical reduction using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or electrochemically, often within an HPLC system with a dual-electrode detector.

  • Electrochemical Oxidation of D-PA: The resulting D-penicillamine, which contains a thiol (-SH) group, is electroactive and can be oxidized at the surface of a suitable electrode. The measured oxidation current is directly proportional to the concentration of D-PA, and consequently, to the original concentration of DPD.

Data Presentation

The following table summarizes the performance of various electrochemical sensors for the detection of D-penicillamine (the product of DPD reduction).

Electrode ModificationAnalytical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Polydiphenylamine@Electrochemically Reduced Graphene Oxide/Glassy Carbon Electrode (p-DPA@ERGO/GC)Amperometry1.4 - 5410.10[1][2][3][4]
Multi-walled Carbon Nanotube-Co3O4 Nanocomposite, Benzoyl-ferrocene, and Ionic Liquid Modified Carbon Paste Electrode (MWCNT-Co3O4/BF/ILCPE)Differential Pulse Voltammetry (DPV)0.05 - 100.00.015[5]
Boron-Doped Diamond (BDD) ElectrodeFlow Injection Analysis with Amperometric Detection0.5 - 500.01[6]

Experimental Protocols

Protocol 1: Chemical Reduction of DPD followed by Voltammetric Detection

This protocol describes a general procedure for the chemical reduction of DPD in a sample, followed by its quantification using a modified electrode.

1. Materials and Reagents:

  • This compound (DPD) standard

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate (B84403) buffer solution (PBS, 0.1 M, pH 7.0)

  • Working Electrode (e.g., p-DPA@ERGO/GC, MWCNT-Co3O4/BF/ILCPE, or BDD electrode)[1][2][3][4][5][6]

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

2. Preparation of Solutions:

  • DPD Stock Solution (1 mM): Dissolve the appropriate amount of DPD in PBS (pH 7.0).

  • DTT Reducing Solution (100 mM): Dissolve 15.4 mg of DTT in 1 mL of PBS (pH 7.0). Prepare fresh.

  • TCEP Reducing Solution (50 mM): Dissolve 14.3 mg of TCEP hydrochloride in 1 mL of PBS (pH 7.0) and adjust the pH to 7.0 with NaOH. Prepare fresh.[7][8][9][10][11]

3. Reduction Procedure:

  • To 100 µL of the sample (or DPD standard solution), add 10 µL of the DTT or TCEP reducing solution.

  • Vortex the mixture gently.

  • Incubate at room temperature for 30-60 minutes to ensure complete reduction of DPD to D-PA.[12][13][14][15][16]

4. Electrochemical Measurement (using Differential Pulse Voltammetry as an example):

  • Transfer a known volume of the reduced sample solution into an electrochemical cell containing PBS (0.1 M, pH 7.0).

  • Immerse the working, reference, and counter electrodes into the solution.

  • Record the differential pulse voltammogram over a suitable potential range (e.g., +0.2 V to +0.8 V vs. Ag/AgCl).

  • The oxidation peak current of D-PA is proportional to its concentration.

  • Quantify the DPD concentration by comparing the peak current to a calibration curve prepared from DPD standards that have undergone the same reduction procedure.

Protocol 2: HPLC with Dual-Electrode Electrochemical Detection for DPD

This protocol is adapted from methodologies that use an upstream electrode for reduction and a downstream electrode for detection.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrochemical detector with a dual-electrode cell (e.g., dual gold/mercury amalgam electrodes)

  • C18 reversed-phase column

2. Mobile Phase:

  • Prepare a suitable mobile phase, for example, a mixture of phosphate buffer and an organic modifier like methanol (B129727) or acetonitrile. The exact composition may need to be optimized for the specific column and separation requirements.

3. Electrochemical Detector Settings:

  • Upstream (Reducer) Electrode: Set a negative potential sufficient to reduce the disulfide bond of DPD (e.g., -1.0 V).

  • Downstream (Detector) Electrode: Set a positive potential for the oxidation of the resulting D-PA (e.g., +0.2 V).

4. Procedure:

  • Prepare samples and standards in the mobile phase.

  • Inject the sample into the HPLC system.

  • As the sample passes through the dual-electrode detector, DPD is first reduced to D-PA at the upstream electrode.

  • The newly formed D-PA is then detected at the downstream electrode.

  • The peak area of the detected D-PA is proportional to the concentration of DPD in the sample.

  • Quantification is achieved by comparison with a calibration curve of DPD standards.

Mandatory Visualizations

experimental_workflow cluster_reduction Step 1: Reduction of DPD cluster_detection Step 2: Electrochemical Detection DPD_Sample DPD Sample Chemical_Reduction Chemical Reduction (DTT or TCEP) DPD_Sample->Chemical_Reduction Add Reducing Agent Reduced_Sample Reduced Sample (contains D-PA) Chemical_Reduction->Reduced_Sample Transfer to Cell Electrochemical_Cell Electrochemical Cell (Working, Reference, Counter Electrodes) Reduced_Sample->Electrochemical_Cell Voltammetry Voltammetric Measurement (e.g., DPV) Electrochemical_Cell->Voltammetry Data_Analysis Data Analysis (Peak Current vs. Concentration) Voltammetry->Data_Analysis

Caption: Workflow for chemical reduction followed by electrochemical detection of DPD.

signaling_pathway cluster_reduction Reduction Step cluster_oxidation Detection Step (at Electrode) DPD This compound (DPD) (R-S-S-R) DPA D-Penicillamine (D-PA) (2x R-SH) DPD->DPA + 2H+ + 2e- Oxidized_DPA Oxidized D-PA (R-S• + H+ + e-) DPA->Oxidized_DPA - e-

Caption: Electrochemical redox reactions of DPD and D-PA.

References

Application Notes and Protocols for the Synthesis and Purification of D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and purification of D-Penicillamine disulfide. The synthesis is achieved through the controlled oxidation of D-Penicillamine. The subsequent purification via recrystallization yields a product of high purity suitable for research and development applications. This protocol is intended to provide a reliable method for obtaining this compound for use in various scientific investigations, including studies on neurodegenerative diseases and as an inactivator of α1-antiproteinase.[1]

Introduction

This compound, also known as 3,3'-Dithiodi-D-valine, is the oxidized dimer of D-Penicillamine, a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis.[2] The disulfide form is a significant metabolite of D-Penicillamine and is found in biological systems.[2] In research, this compound is utilized in studies related to neurodegenerative diseases and as an inactivator of α1-antiproteinase.[1] The synthesis of this compound involves the oxidation of the thiol group of D-Penicillamine, a reaction that can be catalyzed by various means, including metal ions and oxidizing agents.[3][4] This protocol details a straightforward and reproducible method for its synthesis and purification.

Synthesis of this compound

This protocol describes the synthesis of this compound through the oxidation of D-Penicillamine using hydrogen peroxide in an aqueous solution.

2.1. Materials and Reagents

  • D-Penicillamine (≥98% purity)

  • Hydrogen peroxide (H₂O₂, 30% w/w aqueous solution)

  • Deionized water

  • Hydrochloric acid (HCl, 1 M)

  • Sodium hydroxide (B78521) (NaOH, 1 M)

  • Ethanol (B145695)

  • Diethyl ether

2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • pH meter or pH indicator strips

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Rotary evaporator

  • Standard laboratory glassware

2.3. Experimental Protocol

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of D-Penicillamine in 100 mL of deionized water with stirring.

  • pH Adjustment: Adjust the pH of the D-Penicillamine solution to approximately 8.5 using 1 M NaOH. This deprotonates the thiol group, facilitating oxidation.

  • Oxidation: Cool the solution in an ice bath. Slowly add 10 mL of 30% hydrogen peroxide solution dropwise from a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Optional): If excess peroxide is a concern, a small amount of sodium bisulfite can be added until a negative test with peroxide indicator strips is obtained.

  • Acidification: Slowly add 1 M HCl to the reaction mixture to adjust the pH to approximately 6. This will protonate the carboxylate groups.

  • Isolation of Crude Product: Concentrate the solution to about 30 mL using a rotary evaporator. The crude this compound will precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with two 20 mL portions of cold deionized water, followed by one 20 mL portion of ethanol, and finally with 20 mL of diethyl ether to aid in drying.

  • Drying: Dry the crude product under vacuum to a constant weight.

Purification of this compound

The crude this compound is purified by recrystallization from a water/ethanol mixture.

3.1. Experimental Protocol

  • Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of hot deionized water (approximately 80 °C) with stirring until the solid is completely dissolved.

  • Crystallization: Slowly add ethanol to the hot solution until it becomes slightly turbid.

  • Cooling: Cover the beaker and allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified this compound crystals in a vacuum oven at 40 °C to a constant weight.

Data Presentation

Table 1: Reaction Parameters and Expected Results

ParameterValueReference
Starting MaterialD-Penicillamine-
Oxidizing AgentHydrogen Peroxide (30%)[4][5]
Reaction SolventWater-
Reaction pH~8.5-
Reaction Temperature0-10 °C (addition), RT (reaction)-
Reaction Time4 hours-
Expected Yield80-90%Estimated
Purity (after recrystallization)>99%[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₀N₂O₄S₂[7]
Molecular Weight296.41 g/mol [7]
AppearanceWhite crystalline powder[8]
Melting Point204 °C (decomposes)[1]
SolubilitySoluble in water[8]

Visualization

Diagram 1: Synthesis and Purification Workflow

Synthesis_Purification_Workflow Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification dissolution 1. Dissolve D-Penicillamine in Water ph_adjustment1 2. Adjust pH to ~8.5 with NaOH dissolution->ph_adjustment1 oxidation 3. Add H₂O₂ at <10°C ph_adjustment1->oxidation reaction 4. Stir at Room Temperature (4h) oxidation->reaction acidification 5. Adjust pH to ~6 with HCl reaction->acidification concentration 6. Concentrate Solution acidification->concentration filtration1 7. Isolate Crude Product (Filtration) concentration->filtration1 recrystallization 8. Recrystallize from Water/Ethanol filtration1->recrystallization Crude Product filtration2 9. Collect Purified Crystals (Filtration) recrystallization->filtration2 drying 10. Dry under Vacuum filtration2->drying final_product Pure D-Penicillamine Disulfide drying->final_product

Caption: Workflow diagram illustrating the key steps in the synthesis and purification of this compound.

Diagram 2: Chemical Reaction Scheme

Reaction_Scheme Oxidation of D-Penicillamine to this compound reactant 2 x D-Penicillamine (thiol) product This compound (disulfide) reactant->product Oxidation byproduct 2 x H₂O oxidant H₂O₂

Caption: Chemical reaction for the oxidation of D-Penicillamine to form this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: The melting point should be determined and compared to the literature value (204 °C with decomposition).[1]

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and monitor the reaction progress. The disulfide product will have a different Rf value compared to the starting D-Penicillamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product.[3]

Conclusion

The protocol described herein provides a robust and reproducible method for the synthesis and purification of this compound. This application note is designed to assist researchers in obtaining high-purity material for their studies, contributing to advancements in fields where this compound is of interest. Adherence to the outlined procedures and safety precautions is essential for a successful outcome.

References

Application Note: Fluorescence-Based Detection of D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological systems, it can exist in its reduced thiol form (D-penicillamine) or as an oxidized disulfide (D-penicillamine disulfide). Monitoring the levels of these species is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides detailed protocols for the derivatization of this compound for sensitive fluorescence detection, following a necessary reduction step to its thiol form. The methodologies described utilize three common fluorescent derivatizing agents: N-(1-pyrenyl)maleimide (NPM), 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), and Fluorescein-5-Maleimide.

Overview of the Analytical Workflow

The analysis of this compound requires a two-step process. First, the disulfide bond is reduced to yield the free thiol, D-penicillamine. Subsequently, the thiol is derivatized with a fluorogenic reagent to produce a highly fluorescent adduct that can be quantified using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.

Workflow cluster_reduction Step 1: Reduction cluster_derivatization Step 2: Derivatization D-Penicillamine_Disulfide This compound D-Penicillamine_Thiol D-Penicillamine (Thiol) D-Penicillamine_Disulfide->D-Penicillamine_Thiol Reduction Reducing_Agent Reducing Agent (e.g., Dithioerythritol (B556865) or Glutathione) Fluorescent_Adduct Fluorescent D-Penicillamine Adduct D-Penicillamine_Thiol->Fluorescent_Adduct Derivatization Fluorescent_Reagent Fluorescent Derivatizing Agent (NPM, ABD-F, or Fluorescein-5-Maleimide) Analysis HPLC with Fluorescence Detection Fluorescent_Adduct->Analysis Quantification

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Reduction of this compound

This compound is known to be relatively resistant to reduction. While Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for disulfide bonds, studies suggest that dithioerythritol (DTE) or glutathione (B108866) are more effective for penicillamine (B1679230) disulfide[1].

Protocol using Dithioerythritol (DTE): [1] This protocol is adapted from a method for reducing D-penicillamine-protein disulfide bonds and can be applied to this compound.

  • Sample Preparation: Prepare the sample containing this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reduction: Add a solution of dithioerythritol (DTE) to the sample to a final concentration sufficient to ensure complete reduction. A molar excess of DTE is recommended.

  • Incubation: Incubate the mixture. For D-penicillamine-protein bonds, incubation with microwaves has been used to accelerate the reaction[1]. For this compound in solution, incubation at room temperature or slightly elevated temperatures (e.g., 37 °C) for a defined period (e.g., 30-60 minutes) should be optimized.

  • Proceed to Derivatization: The resulting solution containing the reduced D-penicillamine can be directly used for the derivatization step.

Derivatization with Fluorescent Reagents

NPM reacts with the thiol group of D-penicillamine to form a stable, highly fluorescent adduct.[2][3]

NPM_Reaction D-Penicillamine D-Penicillamine (Thiol) Adduct Fluorescent NPM-Penicillamine Adduct D-Penicillamine->Adduct NPM N-(1-pyrenyl)maleimide (NPM) NPM->Adduct

Caption: Derivatization of D-Penicillamine with NPM.

Protocol: [2]

  • Reagent Preparation: Prepare a 1 mM solution of NPM in a suitable organic solvent (e.g., acetonitrile).

  • Sample Mixture: In a microcentrifuge tube, combine:

    • 10 µL of the sample containing reduced D-penicillamine.

    • 240 µL of Tris-EDTA buffer.

    • 750 µL of 1 mM NPM solution.

  • Reaction: Vortex the mixture and incubate at room temperature for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 1/6 M HCl. The derivatized sample is stable for at least 2 weeks when stored at 4°C.[2]

  • Analysis: Filter the sample through a 0.2 µm filter and inject it into the HPLC system.

ABD-F is a fluorogenic reagent that reacts with thiols to yield fluorescent derivatives.[4]

Protocol: [4]

  • Reaction Mixture: In a suitable reaction vessel, combine the sample containing reduced D-penicillamine with ABD-F in a borate (B1201080) buffer (pH 9.3) containing 1 nM disodium-EDTA.

  • Incubation: Heat the mixture at 60°C for 5 minutes.

  • Extraction of Excess Reagent: After the reaction, add ethyl acetate (B1210297) to the mixture and vortex to extract the excess, unreacted ABD-F. Centrifuge to separate the phases and collect the aqueous phase containing the ABD-thiol derivative.

  • Analysis: The aqueous phase can be directly injected into the HPLC system for analysis. The ABD-thiol derivatives are detected by fluorescence with excitation at approximately 380 nm and emission at 510 nm.[4]

Fluorescein-5-maleimide is a widely used thiol-reactive fluorescent dye.[5]

Protocol: [5]

  • Sample Buffering: Ensure the sample containing reduced D-penicillamine is in a buffer with a pH between 6.5 and 7.5 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2). The addition of 5-10 mM EDTA can prevent metal-catalyzed oxidation of the thiol.[6]

  • Reagent Addition: Add a molar excess of Fluorescein-5-Maleimide to the sample. A 25-fold molar excess is generally recommended for proteins and can be optimized for small molecules.[6] The reagent can be added directly as a solid or from a stock solution in DMF.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[6]

  • Removal of Unreacted Dye: Non-reacted fluorescein (B123965) can be removed using dye removal columns or by other chromatographic techniques if necessary before HPLC analysis.[6]

  • Analysis: Analyze the sample by HPLC with fluorescence detection (Excitation: ~494 nm, Emission: ~518 nm).

Data Presentation

The following tables summarize the quantitative data for the derivatization of D-penicillamine with the fluorescent reagents.

Table 1: Quantitative Data for D-Penicillamine Derivatization with NPM [2]

ParameterValue
Linearity Range4 - 2500 nM
Correlation Coefficient (r)0.999
Limit of Detection (LOD)4 nM (S/N = 3)
Within-run Precision (500 nM)2.27% (CV)
Between-run Precision (500 nM)2.23% (CV)
Stability of DerivativeAt least 2 weeks at 4°C

Table 2: General Quantitative Data for Thiol Derivatization with ABD-F [4]

ParameterValue
Detection Limits for various thiols0.09 - 0.9 pmol
Excitation Wavelength~380 nm
Emission Wavelength~510 nm

Note: The detection limits for ABD-F are for a range of biological thiols and may vary for D-penicillamine.

Table 3: Spectroscopic Properties of Fluorescein-5-Maleimide Derivative

ParameterValue
Excitation Wavelength~494 nm
Emission Wavelength~518 nm

Note: Specific quantitative performance data such as linearity and limit of detection for the derivatization of D-penicillamine with Fluorescein-5-Maleimide require experimental determination.

Conclusion

This application note provides detailed protocols for the fluorescent detection of this compound following a crucial reduction step. The method utilizing N-(1-pyrenyl)maleimide is well-characterized for D-penicillamine, offering high sensitivity and reproducibility. The protocols for ABD-F and Fluorescein-5-Maleimide provide alternative approaches, although their quantitative performance for D-penicillamine specifically may require further validation. These methodologies offer researchers and drug development professionals robust tools for the accurate quantification of this compound in various samples.

References

Application Notes and Protocols for the Quantification of D-Penicillamine Disulfide in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent and disease-modifying antirheumatic drug (DMARD) used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1] The monitoring of D-penicillamine and its metabolites in biological fluids is crucial for understanding its pharmacokinetics, assessing patient compliance, and optimizing therapeutic outcomes. One of the major metabolites of D-penicillamine is its disulfide form (PSSP), which is formed by the oxidation of two D-penicillamine molecules.[2][3] This document provides detailed application notes and protocols for the quantification of D-penicillamine disulfide in human urine samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and an adapted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Metabolic Pathway of D-Penicillamine

D-penicillamine undergoes metabolism in the body, primarily forming disulfides. The metabolic pathway leading to the formation of this compound is illustrated below.

DP D-Penicillamine (Thiol) DPSS This compound DP->DPSS Oxidation Cys_DP Penicillamine-Cysteine Mixed Disulfide DP->Cys_DP Disulfide Exchange Cys Cysteine Cys->Cys_DP

Caption: Metabolic conversion of D-penicillamine to its disulfide forms.

Experimental Workflow for Quantification

The general workflow for the quantification of this compound in urine samples involves sample collection and preparation, followed by instrumental analysis and data processing.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_collection Urine Sample Collection stabilization Stabilization & Storage urine_collection->stabilization pretreatment Sample Pre-treatment (e.g., Centrifugation, Dilution) stabilization->pretreatment hplc HPLC-ECD or LC-MS/MS Analysis pretreatment->hplc quantification Quantification & Data Analysis hplc->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for urinary this compound analysis.

Detailed Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical to prevent the auto-oxidation of thiols.

  • Urine Collection: Collect 24-hour or spot urine samples in sterile containers.

  • Stabilization: Immediately after collection, acidify the urine sample by adding 3 µL of formic acid and 97 µL of a 1 mM EDTA solution to 900 µL of urine.[4] This helps to prevent the oxidation of thiols by chelating metal ions and lowering the pH.[4]

  • Storage: Store the stabilized urine samples at -80°C until analysis.

  • Pre-treatment for Analysis: Prior to analysis, thaw the urine samples at 4°C. Centrifuge the samples at 14,000 x g for 10 minutes to remove any particulate matter. The supernatant can then be diluted with an appropriate buffer or mobile phase as required by the analytical method.

Method 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method allows for the simultaneous determination of D-penicillamine, this compound, and other related thiols and disulfides.[5]

  • Principle: The method utilizes a dual gold/mercury amalgam electrode system. Disulfides are reduced at the upstream electrode, and the resulting thiols, along with any free thiols in the sample, are detected at the downstream electrode.[5]

  • Instrumentation:

    • HPLC system with a binary pump

    • Autosampler

    • Electrochemical detector with dual gold/mercury amalgam electrodes

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a solution of aqueous buffer (e.g., 0.1 M sodium phosphate (B84403) with an ion-pairing agent like 1-octanesulfonic acid, pH adjusted to 2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Electrochemical Detector Settings:

    • Upstream (Reduction) Electrode: Potential set to a level sufficient to reduce the disulfide bond of this compound (e.g., -1.0 V).

    • Downstream (Oxidation) Electrode: Potential set for the optimal detection of the resulting thiol (e.g., +0.15 V).

  • Calibration: Prepare calibration standards of this compound in pooled drug-free urine and process them in the same manner as the study samples.

Method 2: Adapted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from a general procedure for the analysis of thiols and disulfides in urine and offers high selectivity and sensitivity.[4][6]

  • Principle: This method involves the derivatization of free thiols, followed by the reduction of disulfides and subsequent derivatization of the newly formed thiols with a different labeling agent. The differentially labeled compounds are then analyzed by LC-MS/MS.[4][6]

  • Instrumentation:

    • LC system capable of gradient elution

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Derivatization and Sample Preparation:

    • To 125 µL of the pre-treated urine sample, add an internal standard solution.

    • Add a solution of N-ethylmaleimide (NEM) to derivatize the free thiol groups. Incubate for 30 minutes.

    • Add a solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the disulfide bonds.

    • Add a solution of a second, different maleimide-based derivatizing agent to label the newly formed thiol groups from the reduced disulfides.

    • Acidify the sample to stop the reaction and inject it into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the derivatized D-penicillamine will need to be determined by direct infusion of the derivatized standard.

  • Calibration: Prepare calibration standards of this compound in pooled drug-free urine and subject them to the same derivatization and analysis procedure as the study samples.

Data Presentation

The following tables summarize representative quantitative data for D-penicillamine metabolites in urine from patients undergoing D-penicillamine therapy.

Table 1: Urinary Excretion of D-Penicillamine and its Metabolites in Patients with Rheumatoid Arthritis

AnalyteMean Urinary Excretion (% of Oral Dose)Range (% of Oral Dose)Reference
Total Drug and Metabolites25.4%12.0 - 48.7%[7]

Table 2: Ratios of D-Penicillamine Disulfides in Urine of Patients with Cystinuria and Rheumatoid Arthritis

Patient GroupCSSP/PSSP Ratio RangeNotesReference
Cystinuria4.8 - 8.6After a single dose of D-penicillamine.[8]
Rheumatoid Arthritis1.4 - 2.9After a single dose of D-penicillamine.[8]
Rheumatoid Arthritis (Daily Dosing)> 7In patients with a favorable clinical response.[8]

CSSP: Cysteine-penicillamine mixed disulfide; PSSP: Penicillamine (B1679230) disulfide

Conclusion

The quantification of this compound in urine is a valuable tool for pharmacokinetic studies and therapeutic drug monitoring. The HPLC-ECD method provides a robust and reliable approach for the simultaneous measurement of D-penicillamine and its disulfide metabolites. The adapted LC-MS/MS method offers higher selectivity and sensitivity, which may be advantageous for studies requiring lower detection limits. The choice of method will depend on the specific research or clinical question, as well as the available instrumentation. Proper sample collection and preparation are paramount to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Cellular Uptake Assays of D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Penicillamine is a chelating agent and disease-modifying antirheumatic drug (DMARD) used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological systems, D-penicillamine is readily oxidized to form D-Penicillamine disulfide and mixed disulfides, such as cysteine-penicillamine disulfide.[1] Understanding the cellular uptake of these disulfide metabolites is crucial for elucidating the drug's mechanism of action, distribution, and potential off-target effects.

This document provides detailed application notes and protocols for performing cellular uptake assays of this compound. The protocols are designed to be adaptable to various cell lines and research questions.

Putative Signaling Pathway for this compound Uptake

While the precise transport mechanism for this compound has not been fully elucidated, studies on the structurally similar L-cysteine-D-penicillamine mixed disulfide suggest that its transport is distinct from that of L-cystine and is sodium-dependent.[2] This suggests the involvement of one or more amino acid transporters. Given the structural similarity of this compound to cystine and other neutral amino acids, potential candidates include members of the Solute Carrier (SLC) family of transporters, such as the b⁰,⁺ system (SLC7A9/SLC3A1) or L-type amino acid transporters (LAT1/SLC7A5), which are known to transport neutral amino acids and their derivatives.[3][4][5]

Further research is required to definitively identify the transporter(s) responsible for this compound uptake. The experimental protocols outlined below include methods for investigating the involvement of specific transporters.

This compound Putative Uptake Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Pen-SS-Pen_ext D-Penicillamine Disulfide Transporter Amino Acid Transporter (e.g., b⁰,⁺, LAT1) D-Pen-SS-Pen_ext->Transporter Binding D-Pen-SS-Pen_int D-Penicillamine Disulfide Transporter->D-Pen-SS-Pen_int Transport Metabolism Cellular Metabolism D-Pen-SS-Pen_int->Metabolism

Figure 1: Putative cellular uptake pathway for this compound via an amino acid transporter.

Experimental Protocols

Two primary methods for quantifying the cellular uptake of this compound are presented: a direct quantification method using High-Performance Liquid Chromatography (HPLC) and an indirect method using a radiolabeled analog.

Protocol 1: Cellular Uptake of this compound and Quantification by HPLC

This protocol is adapted from established methods for quantifying penicillamine (B1679230) and its disulfides in biological matrices.[6][7]

Materials:

  • Cell line of interest (e.g., Caco-2 for intestinal absorption, HEK293 for general transport studies, or a renal cell line for kidney-specific transport)[5][8][9]

  • Cell culture medium and supplements

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • HPLC system with electrochemical or fluorescence detector

  • Derivatizing agent (if using fluorescence detection, e.g., N-(1-pyrenyl)maleimide)

  • Acetonitrile, methanol, and other HPLC-grade solvents

  • Perchloric acid or other protein precipitation agent

Experimental Workflow:

HPLC_Uptake_Workflow Seed_Cells 1. Seed cells in multi-well plates Incubate 2. Incubate with D-Penicillamine disulfide at 37°C for various time points Seed_Cells->Incubate Wash 3. Wash cells with ice-cold PBS Incubate->Wash Lyse 4. Lyse cells Wash->Lyse Collect_Lysate 5. Collect lysate and determine protein concentration Lyse->Collect_Lysate Precipitate 6. Precipitate proteins Collect_Lysate->Precipitate Analyze 7. Analyze supernatant by HPLC Precipitate->Analyze

Figure 2: Experimental workflow for the HPLC-based cellular uptake assay.

Procedure:

  • Cell Culture: Seed cells in 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Uptake Experiment:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed HBSS.

    • Add HBSS containing the desired concentration of this compound to each well. It is recommended to test a range of concentrations (e.g., 10 µM - 1 mM) and time points (e.g., 5, 15, 30, 60 minutes) to determine uptake kinetics.

    • Incubate the plates at 37°C for the desired time. For temperature-dependence studies, a parallel plate can be incubated at 4°C.

  • Termination of Uptake:

    • To stop the uptake, aspirate the drug-containing buffer and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis and Sample Preparation:

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Determine the protein concentration of a small aliquot of the lysate using a BCA assay.

    • For the remaining lysate, add an equal volume of a protein precipitation agent (e.g., 10% perchloric acid), vortex, and centrifuge at high speed to pellet the proteins.

    • Collect the supernatant for HPLC analysis. If using a derivatizing agent, follow the specific protocol for the chosen reagent.

  • HPLC Analysis:

    • Analyze the supernatant using an HPLC system equipped with an appropriate column and detector.

    • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.

  • Data Analysis:

    • Express the cellular uptake as nmol or µmol of this compound per mg of total cell protein.

    • Plot uptake versus time to determine the initial rate of uptake.

    • Plot uptake versus concentration to determine Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) if the transport is saturable.

Protocol 2: Cellular Uptake of Radiolabeled this compound

This protocol offers a more sensitive method for quantifying uptake, particularly at low concentrations. This requires the synthesis of radiolabeled this compound (e.g., with ³H or ¹⁴C). While a detailed synthesis protocol is beyond the scope of this document, radiolabeling of D-penicillamine has been reported and could potentially be adapted.

Materials:

  • Radiolabeled this compound

  • Cell line of interest

  • Cell culture medium and supplements

  • HBSS or other physiological buffer

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer)

  • Scintillation cocktail

  • Scintillation counter

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Follow the same procedure as in Protocol 1.

  • Uptake Experiment:

    • Prepare a working solution of radiolabeled this compound in HBSS at the desired concentration. It is common to mix a small amount of radiolabeled compound with unlabeled compound to achieve the desired specific activity.

    • Perform the uptake experiment as described in Protocol 1, incubating the cells with the radiolabeled compound for various time points.

  • Termination of Uptake:

    • Stop the uptake by aspirating the radioactive buffer and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Quantification:

    • Add cell lysis buffer to each well and ensure complete lysis.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.

    • In parallel wells treated under the same conditions (without the radiolabeled compound), lyse the cells and determine the protein concentration using a BCA assay.

  • Data Analysis:

    • Convert the counts per minute (CPM) to moles of this compound using the specific activity of the radiolabeled compound.

    • Normalize the uptake to the protein concentration (e.g., pmol/mg protein).

    • Perform kinetic analysis as described in Protocol 1.

Data Presentation

Quantitative data from cellular uptake experiments should be summarized in tables for clear comparison.

Table 1: Time-Dependent Uptake of this compound in [Cell Line]

Time (minutes) Uptake (nmol/mg protein) ± SD
5 Experimental Data
15 Experimental Data
30 Experimental Data

| 60 | Experimental Data |

Table 2: Concentration-Dependent Uptake of this compound in [Cell Line] at [Time Point]

Concentration (µM) Uptake (nmol/mg protein) ± SD
10 Experimental Data
50 Experimental Data
100 Experimental Data
500 Experimental Data

| 1000 | Experimental Data |

Table 3: Effect of Inhibitors on this compound Uptake in [Cell Line]

Condition Inhibitor Concentration % Inhibition of Uptake ± SD
Control - - 0
Test 1 e.g., L-Cystine e.g., 1 mM Experimental Data
Test 2 e.g., Leucine (for LAT1) e.g., 1 mM Experimental Data
Test 3 e.g., Arginine (for b⁰,⁺) e.g., 1 mM Experimental Data

| Test 4 | Sodium-free buffer | - | Experimental Data |

Investigating Transport Mechanisms

To identify the transporters involved in this compound uptake, a series of inhibition studies can be performed.

Workflow for Transporter Identification:

Transporter_ID_Workflow Baseline_Uptake 1. Determine baseline uptake of This compound Inhibitor_Studies 2. Perform uptake assay in the presence of known transporter substrates/inhibitors Baseline_Uptake->Inhibitor_Studies Ion_Dependence 3. Test uptake in ion-free buffers (e.g., sodium-free) Baseline_Uptake->Ion_Dependence Analyze_Data 5. Analyze data to identify potential transporters Inhibitor_Studies->Analyze_Data Ion_Dependence->Analyze_Data Transfected_Cells 4. (Optional) Use cells overexpressing specific transporters (e.g., HEK293-LAT1) Transfected_Cells->Analyze_Data

Figure 3: Workflow for investigating the transport mechanism of this compound.

Procedure:

  • Competition Assays: Co-incubate this compound with a high concentration of known substrates for candidate transporters (e.g., L-cystine, L-leucine, L-arginine). A significant reduction in this compound uptake suggests competition for the same transporter.

  • Ion Dependence: Perform the uptake assay in buffers where sodium has been replaced with an impermeant cation like choline (B1196258) or N-methyl-D-glucamine. A significant decrease in uptake in sodium-free buffer indicates a sodium-dependent transport process.

  • Transporter-Overexpressing Cell Lines: Use cell lines that have been engineered to overexpress a specific transporter (e.g., HEK293 cells stably expressing LAT1 or the b⁰,⁺ system). A significantly higher uptake in the overexpressing cells compared to control cells would provide strong evidence for the involvement of that specific transporter.[3][4]

Conclusion

The protocols and application notes provided here offer a comprehensive framework for investigating the cellular uptake of this compound. By employing these methods, researchers can gain valuable insights into the pharmacokinetics and cellular disposition of this important drug metabolite. The adaptability of these protocols allows for their application in a wide range of cell types and experimental contexts, facilitating a deeper understanding of the biological activity of D-penicillamine and its derivatives.

References

Application Notes and Protocols for In Vitro Studies of D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Penicillamine and its disulfide form are compounds of significant interest in pharmacology and medicine. Historically used in the treatment of Wilson's disease and rheumatoid arthritis, recent research has unveiled its potential in oncology through the induction of oxidative stress and specific forms of cell death.[1][2] These application notes provide a comprehensive guide to utilizing in vitro models to study the multifaceted effects of D-Penicillamine disulfide, with a focus on its impact on immune cells and cancer cell lines. The provided protocols offer detailed methodologies for key experiments to elucidate its mechanisms of action.

Key Mechanisms of Action

This compound exerts its biological effects through several mechanisms, which can be investigated using in vitro models:

  • Copper Chelation and Redox Cycling: D-Penicillamine is a known chelating agent for copper. The complex of D-Penicillamine and copper can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[3][4][5] This pro-oxidant activity is believed to be a key contributor to its therapeutic and cytotoxic effects.[2]

  • Immunomodulation: D-Penicillamine has been shown to modulate immune cell function. In vitro studies have demonstrated its ability to inhibit T-lymphocyte proliferation, an effect that is dependent on the presence of copper and the subsequent generation of H₂O₂.[4][5] It has also been observed to affect macrophages and B lymphocytes.[6]

  • Induction of Apoptosis: In cancer cells, D-Penicillamine can induce caspase-dependent apoptosis. This process is often linked to the unfolded protein response (UPR) and the mitochondrial pathway of apoptosis.[1]

  • Disulfide Stress and Disulfidptosis: A recently identified form of regulated cell death, termed disulfidptosis, is triggered by disulfide stress, leading to the collapse of the actin cytoskeleton.[7][8] Given that D-Penicillamine exists as a disulfide, investigating its potential to induce disulfidptosis in susceptible cancer cells presents a novel area of research.

In Vitro Models and Applications

The following table summarizes key in vitro models and their applications in studying the effects of this compound:

In Vitro ModelCell Type ExamplesApplicationKey Parameters to Measure
Immune Cell Cultures Human Peripheral Blood Mononuclear Cells (PBMCs), Jurkat cells (T-lymphocyte cell line)Investigating immunomodulatory effectsT-cell proliferation, cytokine production (e.g., IL-2), cell viability
Cancer Cell Lines A375 (melanoma), H1299 (lung cancer), MDA-MB-231 (breast cancer)Evaluating anti-cancer activityCell viability, apoptosis rates, caspase activation, ROS production, mitochondrial membrane potential
Co-culture Systems Cancer cells and immune cells (e.g., T-cells, NK cells)Modeling tumor-immune interactionsCancer cell killing, immune cell activation markers, cytokine profiles
Acellular Systems Purified enzymes, plasmaStudying biochemical mechanismsEnzyme inhibition (e.g., cystathionine-γ-lyase), disulfide exchange reactions, H₂O₂ generation

Quantitative Data Summary

The following tables provide a summary of representative quantitative data from in vitro studies on D-Penicillamine. Note that specific values can vary depending on the cell line, experimental conditions, and assay used.

Table 1: Cytotoxicity of D-Penicillamine in Cancer Cell Lines

Cell LineD-Penicillamine Concentration (µM)Incubation Time (h)% Cell Viability (relative to control)Assay
A375 Melanoma10024~60%MTT Assay
A375 Melanoma25024~40%MTT Assay
H1299 Lung Cancer10048~55%Crystal Violet Assay
H1299 Lung Cancer25048~30%Crystal Violet Assay

Table 2: Induction of Apoptosis by D-Penicillamine

Cell LineD-Penicillamine Concentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+)
A375 Melanoma15024~35%
G361 Melanoma15024~40%

Table 3: Inhibition of T-Lymphocyte Proliferation

MitogenD-Penicillamine Concentration (µg/mL)Copper (Cu²⁺) Concentration (µM)% Inhibition of Proliferation
Phytohemagglutinin (PHA)5010~70%
Phytohemagglutinin (PHA)10010~90%

Experimental Protocols

Protocol 1: T-Lymphocyte Proliferation Assay

This protocol is designed to assess the effect of this compound on mitogen-stimulated T-lymphocyte proliferation using a [³H]-thymidine incorporation assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or other mitogens (e.g., anti-CD3/CD28 beads)

  • This compound

  • Copper (II) Sulfate (CuSO₄) solution

  • [³H]-thymidine

  • 96-well flat-bottom culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and CuSO₄ in complete medium.

  • Add 50 µL of the this compound and CuSO₄ solutions to the respective wells. Include a vehicle control (medium only).

  • Add 50 µL of PHA (final concentration 5 µg/mL) to stimulate T-cell proliferation. Include an unstimulated control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulse the cells by adding 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Express the results as counts per minute (CPM) and calculate the percentage of inhibition relative to the stimulated control.

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound in cancer cells using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well culture plates

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[9][10]

Protocol 3: Measurement of Intracellular Hydrogen Peroxide

This protocol outlines the detection of intracellular H₂O₂ production using a fluorescent probe.

Materials:

  • Cell line of interest

  • Culture medium

  • This compound

  • Copper (II) Sulfate (CuSO₄) solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of medium containing this compound and CuSO₄ at the desired concentrations.

  • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.

  • Express the results as relative fluorescence units (RFU) to quantify the change in intracellular H₂O₂ levels.

Visualizations

D_Penicillamine_Disulfide_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ros ROS Generation cluster_upr Unfolded Protein Response cluster_apoptosis Mitochondrial Apoptosis cluster_disulfidptosis Disulfidptosis D-Penicillamine_disulfide D-Penicillamine disulfide Copper_II Copper (II) D-Penicillamine_disulfide->Copper_II Chelation Disulfide_Stress Disulfide Stress D-Penicillamine_disulfide->Disulfide_Stress H2O2 Hydrogen Peroxide (H₂O₂) Copper_II->H2O2 Redox Cycling UPR UPR Activation H2O2->UPR Mitochondrial_Dysfunction Mitochondrial Dysfunction H2O2->Mitochondrial_Dysfunction UPR->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Actin_Cytoskeleton_Collapse Actin Cytoskeleton Collapse Disulfide_Stress->Actin_Cytoskeleton_Collapse Disulfidptosis_death Disulfidptosis Actin_Cytoskeleton_Collapse->Disulfidptosis_death

Caption: Signaling pathways activated by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells (e.g., Cancer Cells, PBMCs) Treatment Treat with this compound +/- Copper Cell_Seeding->Treatment Incubation Incubate for specified time Treatment->Incubation Proliferation_Assay T-cell Proliferation ([³H]-thymidine) Incubation->Proliferation_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Incubation->Apoptosis_Assay ROS_Assay ROS Production (DCFH-DA) Incubation->ROS_Assay Cytoskeleton_Analysis Actin Cytoskeleton (Phalloidin Staining) Incubation->Cytoskeleton_Analysis Data_Acquisition Data Acquisition (Flow Cytometer, Plate Reader, etc.) Proliferation_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition ROS_Assay->Data_Acquisition Cytoskeleton_Analysis->Data_Acquisition Quantification Quantification & Statistical Analysis Data_Acquisition->Quantification

References

Application Notes and Protocols for the Mass Spectrometric Analysis of D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological systems, particularly in plasma, D-penicillamine rapidly oxidizes to form its disulfide dimer, D-penicillamine disulfide.[1][2] Consequently, the accurate quantification of D-penicillamine often requires the measurement of this disulfide form. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Mass Spectrometry Fragmentation Pattern of this compound

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and quantification of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.

While a detailed, publicly available fragmentation spectrum with relative abundances is not readily found in the literature, published methods for the quantitative analysis of this compound consistently utilize the following precursor and product ions.

Table 1: Key Mass Spectrometric Parameters for this compound

ParameterValueReference
Precursor Ion (Q1) m/z 297.1[Implied from multiple sources]
Product Ion 1 (Q3) m/z 180.1[Implied from multiple sources]
Product Ion 2 (Q3) m/z 107.1[Implied from multiple sources]

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule ([C₁₀H₂₀N₂O₄S₂ + H]⁺, exact mass: 297.0942) likely proceeds through the cleavage of the disulfide bond and subsequent fragmentation of the resulting monomeric units. A plausible fragmentation pathway is illustrated below.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 297.1 fragment1 Fragment 1 m/z 180.1 precursor->fragment1 Loss of C₅H₁₀NO₂S fragment2 Fragment 2 m/z 107.1 precursor->fragment2 Further Fragmentation

Caption: Proposed fragmentation of protonated this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol outlines a general procedure for the quantitative analysis of this compound in plasma samples. Optimization of specific parameters may be required for different instrumentation and matrices.

Sample Preparation

The accurate measurement of D-penicillamine and its disulfide is challenging due to the rapid in-vitro oxidation of the free thiol group of D-penicillamine to its disulfide form after sample collection.[3] Therefore, immediate processing or the use of a stabilizing agent is crucial.

Materials:

  • Human plasma (or other biological matrix)

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v in water)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of a precipitating agent (e.g., acetonitrile or a 10% TCA solution). This step is crucial for removing proteins that can interfere with the analysis.

    • Add the internal standard solution at a known concentration.

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

G start Plasma Sample protein_precipitation Add Protein Precipitant (e.g., Acetonitrile or TCA) + Internal Standard start->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Typical LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed to separate the analyte from matrix components. An example gradient is as follows:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-4.0 min: Return to 5% B

    • 4.0-5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 297.1 → 180.1 (quantifier), 297.1 → 107.1 (qualifier).

    • Internal Standard: Appropriate transition for the chosen standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV for the transition to m/z 180.1 and 20-40 eV for the transition to m/z 107.1.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Logical Relationship of Analytical Steps

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (with stabilizer) protein_precipitation Protein Precipitation sample_collection->protein_precipitation extraction Supernatant Extraction protein_precipitation->extraction lc_separation LC Separation (Reversed-Phase) extraction->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Result Reporting quantification->reporting

Caption: Logical workflow for this compound analysis.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. Careful attention to sample preparation, particularly the prevention of in-vitro oxidation, is critical for obtaining accurate and reliable results. The provided fragmentation information and experimental protocols serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

References

Spectrophotometric Assay for D-Penicillamine Disulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Penicillamine is a pharmaceutical agent employed in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological systems and pharmaceutical formulations, D-penicillamine can exist in its reduced thiol form or as an oxidized disulfide, D-penicillamine disulfide. The quantitative determination of the disulfide form is crucial for understanding its pharmacokinetics, stability, and for quality control in drug manufacturing. This document provides a detailed protocol for the spectrophotometric assay of this compound.

Principle of the Assay

The quantification of this compound is achieved through a two-step process. First, the disulfide bond of this compound is reduced to yield two molecules of D-penicillamine, which contains a free sulfhydryl (-SH) group. This reduction is typically accomplished using a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to avoid interference in the subsequent detection step.

Following the reduction, the newly formed free sulfhydryl groups react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction cleaves the disulfide bond in DTNB, producing a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻).[1] The TNB²⁻ anion has a characteristic yellow color and a strong absorbance at 412 nm.[1][2] The amount of TNB²⁻ produced is directly proportional to the amount of free thiols generated from the reduction of this compound, allowing for its quantification using spectrophotometry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric assay of thiols using DTNB.

ParameterValueConditionsReference(s)
Wavelength of Maximum Absorbance (λmax) of TNB²⁻ 412 nmNeutral to alkaline pH (7.0 - 8.0)[1][2]
Molar Extinction Coefficient (ε) of TNB²⁻ 14,150 M⁻¹cm⁻¹Dilute aqueous buffers (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)[1][2][3]
13,600 M⁻¹cm⁻¹Original value reported by Ellman (pH 8.0)[1][2][3]
13,700 M⁻¹cm⁻¹High salt concentrations (e.g., 6 M guanidinium (B1211019) hydrochloride)[1][3]
Optimal pH for DTNB reaction 7.0 - 8.0[2][4]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium phosphate buffer (0.1 M, pH 8.0) containing 1 mM EDTA (Reaction Buffer)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Spectrophotometer and cuvettes

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • This compound Stock Solution (e.g., 1 mM): Accurately weigh a known amount of this compound and dissolve it in the Reaction Buffer to the desired concentration.

  • TCEP Stock Solution (e.g., 100 mM): Dissolve TCEP hydrochloride in the Reaction Buffer and adjust the pH to ~7.0 with NaOH. Note: TCEP is acidic and requires pH adjustment.

  • DTNB Stock Solution (e.g., 10 mM): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[2] This solution should be prepared fresh and protected from light.

Protocol 1: Assay using TCEP Reduction

This is the recommended protocol due to its simplicity, as TCEP does not interfere with the DTNB reaction.

Step 1: Reduction of this compound

  • In a microcentrifuge tube, add a known volume of your this compound sample or standard.

  • Add TCEP stock solution to a final concentration of 1-10 mM. The molar excess of TCEP to disulfide should be at least 2:1.

  • Adjust the total volume with Reaction Buffer.

  • Incubate the mixture at room temperature for 30 minutes to ensure complete reduction of the disulfide bonds.

Step 2: Reaction with DTNB

  • In a spectrophotometer cuvette, add a volume of the reduced sample from Step 1.

  • Add DTNB stock solution to a final concentration of 0.1-0.5 mM.

  • Bring the total volume to, for example, 1 mL with Reaction Buffer.

  • Prepare a blank by adding the same amount of all reagents, but substituting the sample with the same volume of Reaction Buffer.

  • Incubate at room temperature for 5-15 minutes.[2]

  • Measure the absorbance at 412 nm against the blank.

Protocol 2: Alternative Assay using Sodium Borohydride (B1222165) Reduction

This protocol is an alternative but requires a quenching step for the reducing agent.

Step 1: Reduction of this compound

  • In a microcentrifuge tube, add a known volume of your this compound sample or standard.

  • Add a freshly prepared solution of sodium borohydride in 0.1 M NaOH to a final concentration of 10-50 mM.

  • Incubate at room temperature for 30 minutes.

Step 2: Quenching of Excess Sodium Borohydride

  • Carefully add 1 M HCl dropwise to the reaction mixture until the effervescence (hydrogen gas evolution) ceases. This step should be performed in a well-ventilated area.

  • Adjust the pH of the solution back to 7.0-8.0 with 1 M NaOH.

Step 3: Reaction with DTNB

  • Follow steps 1-6 as described in "Protocol 1: Step 2: Reaction with DTNB".

Data Analysis

The concentration of this compound in the original sample can be calculated using the Beer-Lambert law:

A = εcl

Where:

  • A is the measured absorbance at 412 nm.

  • ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[1][2][3]

  • c is the molar concentration of the generated thiol (D-penicillamine).

  • l is the path length of the cuvette (usually 1 cm).

Calculation Steps:

  • Calculate the concentration of free thiols (D-penicillamine) in the cuvette: c (thiol) = A / (ε * l)

  • Account for the dilution factor from the initial sample to the final volume in the cuvette to determine the concentration of thiols in the reduced sample.

  • Calculate the concentration of this compound in the original sample. Since one mole of this compound yields two moles of D-penicillamine upon reduction, the concentration of the disulfide is half the concentration of the measured thiols.

    c (disulfide) = c (thiol) / 2

Troubleshooting

IssuePossible CauseSolution
Low or no color development Incomplete reduction of the disulfide.Increase the concentration of the reducing agent (TCEP or sodium borohydride) or the incubation time. Ensure the pH of the reduction step is appropriate.
Degradation of DTNB reagent.Prepare fresh DTNB solution. Store the stock solution protected from light and at 4°C.
High background absorbance Presence of other thiols in the sample matrix.Run a sample control without the reduction step to quantify endogenous free thiols and subtract this value.
Turbidity of the sample.Centrifuge the sample to remove any particulate matter before measurement.
Inconsistent readings Incomplete mixing of reagents.Ensure thorough mixing after each reagent addition.
Temperature fluctuations.Allow all reagents and samples to equilibrate to room temperature before starting the assay.

Visualizations

Chemical Reaction Pathway

Chemical Reaction Pathway for this compound Assay cluster_0 Step 1: Reduction cluster_1 Step 2: Colorimetric Reaction D-Penicillamine_Disulfide This compound D-Penicillamine 2x D-Penicillamine (Thiol) D-Penicillamine_Disulfide->D-Penicillamine + Reducing_Agent Reducing Agent (e.g., TCEP) D-Penicillamine_2 D-Penicillamine (Thiol) TNB TNB²⁻ (Yellow Product, λmax = 412 nm) D-Penicillamine_2->TNB + Mixed_Disulfide Mixed Disulfide D-Penicillamine_2->Mixed_Disulfide + DTNB DTNB (Ellman's Reagent) Experimental Workflow start Start prep_sample Prepare Sample and Standards start->prep_sample reduction Add Reducing Agent (TCEP) Incubate 30 min prep_sample->reduction reaction Add DTNB Reagent Incubate 5-15 min reduction->reaction measure Measure Absorbance at 412 nm reaction->measure calculate Calculate Disulfide Concentration measure->calculate end_node End calculate->end_node

References

Application Notes and Protocols for the Use of D-Penicillamine Disulfide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Penicillamine, a chiral analog of cysteine featuring two methyl groups at the β-carbon, offers unique advantages in peptide synthesis, particularly in the formation of disulfide bonds. Its disulfide form, D-Penicillamine disulfide, and its incorporation into peptide chains, provide enhanced stability and control over peptide architecture. These application notes provide an overview of the utility of D-penicillamine in peptide synthesis and detailed protocols for its application.

The incorporation of D-penicillamine into peptides can significantly enhance their therapeutic potential by increasing resistance to enzymatic degradation and providing greater stability in reducing environments, a critical factor for peptides intended for in vivo applications. Furthermore, the steric hindrance provided by the gem-dimethyl groups of penicillamine (B1679230) influences disulfide bond formation, allowing for regioselective control in complex, multi-disulfide-containing peptides.

Key Applications

  • Enhanced Stability: Peptides containing Pen-Cys or Pen-Pen disulfide bridges exhibit increased resistance to reduction compared to native Cys-Cys bonds. This heightened stability is crucial for maintaining the bioactive conformation of peptide drugs in the reducing environment of the bloodstream and intracellularly.

  • Orthogonal Disulfide Pairing: The differential reactivity of cysteine and penicillamine thiols allows for orthogonal disulfide bond formation. This strategy enables the precise and directed folding of multi-cyclic peptides without the need for complex protecting group strategies, simplifying the synthesis of intricate peptide structures.[1][2]

  • Conformational Constraint: The introduction of the bulky penicillamine residue can impose specific conformational constraints on the peptide backbone. This can lead to peptides with higher receptor affinity and selectivity.

  • Development of Novel Therapeutics: The unique properties of penicillamine-containing peptides have been exploited in the development of novel analgesic peptides, such as α-conotoxin analogs, with significantly increased potency and improved stability against disulfide shuffling.[3]

Data Presentation

The following table summarizes quantitative data from the synthesis of a penicillamine-containing peptide, the α-conotoxin analog RgIA-5474, demonstrating the yields and purity achieved during disulfide bond formation.

StepPeptideDescriptionYield (%)Purity (%)Reference
1Monocyclic RgIA-5474Formation of the first disulfide bond (³Pen-¹²Cys)5585[3]
2Fully folded RgIA-5474Formation of the second disulfide bond (²Cys-⁸Cys)36 (overall)96[3]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Penicillamine-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide containing a D-penicillamine residue.

1. Resin Preparation: a. Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM.

2. Loading of the First Amino Acid: a. Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and diisopropylethylamine (DIPEA) in DCM. b. Add the solution to the resin and shake for 1-2 hours. c. To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes. d. Wash the resin with DCM, DIPEA, and N,N-dimethylformamide (DMF).

3. Peptide Chain Elongation (Fmoc-Deprotection and Coupling): a. Fmoc-Deprotection: Add 20% piperidine (B6355638) in DMF to the resin and shake for 5-10 minutes. Drain and repeat once. b. Wash the resin thoroughly with DMF. c. Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Pen(Trt)-OH), a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. d. Add the coupling solution to the resin and shake for 1-2 hours. e. Wash the resin with DMF. f. Repeat steps 3a-3e for each subsequent amino acid in the peptide sequence.

4. Cleavage of the Peptide from the Resin: a. After the final coupling and Fmoc-deprotection, wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5).[3] c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. g. Dry the crude peptide under vacuum.

5. Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water). b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). c. Analyze the purified peptide fractions by analytical RP-HPLC and mass spectrometry (MS) to confirm purity and identity.

Protocol 2: Orthogonal Disulfide Bond Formation in a Cys- and Pen-Containing Peptide (Example: RgIA-5474)

This protocol describes a two-step strategy for the regioselective formation of two disulfide bonds in a peptide containing both cysteine and penicillamine residues with different thiol protecting groups (e.g., Trt for Pen and Acm for Cys).

1. Formation of the First Disulfide Bond (Pen-Cys): a. Dissolve the purified linear peptide containing Fmoc-Pen(Trt)-OH and Fmoc-Cys(Acm)-OH in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5-8.5). b. The Trt group is selectively removed under mildly acidic conditions or during the general cleavage from the resin if a mild cleavage cocktail is used that leaves the Acm group intact. c. Induce disulfide bond formation by air oxidation (stirring the solution open to the atmosphere for 12-24 hours) or by using a mild oxidizing agent like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). d. Monitor the reaction by analytical RP-HPLC. e. Once the reaction is complete, purify the monocyclic peptide by preparative RP-HPLC.

2. Formation of the Second Disulfide Bond (Cys-Cys): a. Dissolve the purified monocyclic peptide in a solution of acetonitrile and water containing trifluoroacetic acid (TFA).[3] b. To remove the Acm protecting groups and form the second disulfide bond, add a solution of iodine in acetonitrile/water/TFA.[3] c. Allow the reaction to proceed for a short period (e.g., 10 minutes) at room temperature.[3] d. Quench the reaction by adding a solution of ascorbic acid. e. Purify the final bicyclic peptide by preparative RP-HPLC. f. Characterize the final product by analytical RP-HPLC and mass spectrometry.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis cluster_folding Orthogonal Disulfide Bond Formation resin Resin Swelling loading First Amino Acid Loading resin->loading deprotection Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection coupling Amino Acid Coupling (e.g., Fmoc-Pen(Trt)-OH) deprotection->coupling Repeat for each AA coupling->deprotection cleavage Cleavage from Resin (e.g., Reagent K) coupling->cleavage precipitation Ether Precipitation cleavage->precipitation purification1 Preparative RP-HPLC precipitation->purification1 analysis1 Analytical RP-HPLC & MS purification1->analysis1 folding1 First Disulfide Bond (Pen-Cys) Air Oxidation analysis1->folding1 purification2 Preparative RP-HPLC folding1->purification2 folding2 Second Disulfide Bond (Cys-Cys) Iodine Oxidation purification2->folding2 purification3 Final Purification (RP-HPLC) folding2->purification3 analysis2 Final Analysis (RP-HPLC & MS) purification3->analysis2

Caption: Experimental workflow for the synthesis of a penicillamine-containing peptide.

signaling_pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Cys_Trt Peptide with Cys(Trt) & Pen(Acm) step1 1. Mild Acid (Removes Trt) Cys_Trt->step1 step2 2. Air Oxidation step1->step2 Free Thiols intermediate Monocyclic Peptide (Cys-Pen bond) step2->intermediate step3 3. Iodine (Removes Acm & Oxidizes) final_product Bicyclic Peptide step3->final_product intermediate->step3

Caption: Orthogonal disulfide bond formation strategy.

References

Application Notes: D-Penicillamine Disulfide in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Penicillamine (D-Pen), a dimethyl derivative of the amino acid cysteine, and its oxidized form, D-Penicillamine disulfide (D-PD), are well-established copper (I) chelating agents.[1][2] The foundational use of D-Pen is in the clinical management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[3] Research into its application for neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), is driven by the "metals hypothesis." This hypothesis posits that dysregulation of metal ions like copper, zinc, and iron contributes significantly to disease progression by promoting protein aggregation and oxidative stress.[4][5] D-Penicillamine and its disulfide are investigated for their potential to mitigate these pathological processes by sequestering excess metal ions and reducing oxidative damage.[2][5]

Proposed Mechanisms of Action

The therapeutic potential of this compound in the context of neurodegeneration is primarily linked to two interconnected mechanisms: metal ion chelation and reduction of oxidative stress.

  • Copper Chelation and Aβ Modulation: In Alzheimer's disease, copper ions are known to bind to amyloid-beta (Aβ) peptides, promoting their aggregation into neurotoxic oligomers and plaques.[4] D-Penicillamine can form stable complexes with copper, thereby preventing or reversing this metal-induced aggregation.[1] Studies have demonstrated that D-Penicillamine, particularly when delivered via nanoparticles to cross the blood-brain barrier, can effectively resolubilize copper-Aβ aggregates.[4]

  • Amelioration of Oxidative Stress: The interaction between metal ions and proteins like Aβ can catalyze the production of reactive oxygen species (ROS), leading to significant oxidative stress and neuronal damage.[5][6] D-Penicillamine has been shown to reduce serum levels of total peroxides in AD patients, suggesting a role in mitigating systemic oxidative damage.[5] In animal models, it restores levels of total thiols and the activity of antioxidant enzymes like catalase that are depleted by copper-induced toxicity.[2]

  • Inhibition of Ferroptosis: Recent research has uncovered a potential role for D-Penicillamine in inhibiting ferroptosis, an iron-dependent form of programmed cell death implicated in seizure-induced neuronal injury.[7][8] This suggests a broader neuroprotective capability beyond copper chelation, potentially involving the modulation of iron homeostasis and lipid peroxidation.[7][9]

cluster_pathology Neurodegenerative Pathology cluster_intervention Therapeutic Intervention Cu Copper Ion Dyshomeostasis Abeta Amyloid-Beta (Aβ) Aggregation Cu->Abeta Promotes ROS Oxidative Stress (ROS Production) Cu->ROS Catalyzes Abeta->ROS Induces Neurotoxicity Neuronal Damage & Cell Death Abeta->Neurotoxicity Leads to ROS->Neurotoxicity Leads to DPD D-Penicillamine Disulfide DPD->Cu Chelates DPD->Abeta Resolubilizes Aggregates DPD->ROS Reduces

Caption: Proposed mechanism of this compound in neurodegeneration.

Summary of Preclinical and Clinical Data

The following tables summarize quantitative findings from key studies investigating D-Penicillamine (D-Pen) and its disulfide.

Table 1: In Vitro Neuroprotective and Mechanistic Studies

Cell Line Compound & Concentration Duration Key Findings Reference
N2a-sw (mouse neuroblastoma) D-Pen (10 µM) 24 h Cell viability ~90%; significant decrease in cellular copper concentration. [1]
N2a-sw (mouse neuroblastoma) D-Pen (25 µM) 24 h Cell viability ~78%; significant decrease in cellular copper and iron concentrations. [1]
HT22 (mouse hippocampal) D-Pen Not specified Abrogated ferroptosis-associated lipid peroxidation induced by glutamate (B1630785) or erastin. [7]

| Primary cortical neurons | Amyloid-beta (pro-oxidant) | Not specified | Aβ induced disulfide bonding and aggregation of the GAPDH enzyme. |[10] |

Table 2: In Vivo Animal Model Studies

Animal Model Compound & Dosage Duration Key Findings Reference
Drosophila melanogaster D-Pen (50 µM in diet) + Copper (1 mM) 7 days Prolonged survival rate; restored total thiol levels and catalase activity depleted by copper. [2]
Drosophila melanogaster D-Pen (50 µM in diet) after acute Copper (10 mM) 4 days Ameliorated copper-induced elevation of acetylcholinesterase activity. [2]

| Kainic acid-treated mice | D-Pen | Not specified | Remarkably improved neuronal survival; decreased ferroptosis-associated markers. |[8] |

Table 3: Human / Clinical Studies

Study Population Treatment Duration Key Findings Reference
Alzheimer's Disease Patients (n=9) D-Penicillamine 6 months Decreased serum levels of total peroxides (P < 0.05) compared to placebo. [5]
Alzheimer's Disease Patients (n=9) D-Penicillamine 6 months No significant difference observed in the rate of cognitive decline. [5][11]

| Alzheimer's Disease Patients (n=8) | D-Penicillamine | 24 weeks | Lowered the activity of copper-zinc superoxide (B77818) dismutase (Cu, Zn SOD) in red blood cells. |[12] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for investigating the effects of this compound.

This protocol assesses the effect of this compound on the aggregation kinetics of Aβ peptides.

Materials:

  • Amyloid-Beta (1-42) peptide (Aβ42)

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (D-PD)

  • Thioflavin T (ThT) stock solution

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ42 Preparation:

    • Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL to ensure it is monomeric.

    • Aliquot into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum to create a peptide film.

    • Store the peptide films at -80°C until use.

  • Assay Setup:

    • Resuspend an Aβ42 film in PBS to a final concentration of 20 µM immediately before the experiment.

    • Prepare solutions of D-PD in PBS at various concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • In the 96-well plate, mix the 20 µM Aβ42 solution with the D-PD solutions in a 1:1 ratio. The final Aβ42 concentration will be 10 µM. Include a control with Aβ42 and PBS only.

    • Add ThT to each well from a stock solution to a final concentration of 10 µM.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in the plate reader.

    • Measure the fluorescence intensity every 15-30 minutes for up to 48 hours. The plate should be shaken briefly before each reading.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of D-PD.

    • An inhibition of aggregation will be observed as a reduction in the fluorescence signal and/or an increase in the lag phase compared to the control.[13]

prep Prepare Monomeric Aβ42 Peptide Film re Resuspend Aβ42 (e.g., 20 µM in PBS) prep->re mix Mix Aβ42, D-PD, and Thioflavin T in 96-well plate re->mix incubate Incubate at 37°C in Plate Reader mix->incubate measure Measure Fluorescence (Ex: ~440nm, Em: ~485nm) Periodically incubate->measure measure->incubate Repeat analyze Plot Fluorescence vs. Time & Analyze Kinetics measure->analyze

Caption: Workflow for Thioflavin T Aβ aggregation assay.

This protocol provides a framework for assessing the ability of this compound to protect neuronal cells from an insult, such as copper toxicity or oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, N2a)

  • Complete cell culture medium

  • This compound (D-PD)

  • Neurotoxic agent (e.g., Copper Sulfate (CuSO₄), Hydrogen Peroxide (H₂O₂))

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plate

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Pre-treatment:

    • Prepare fresh solutions of D-PD in serum-free medium at various concentrations (e.g., 1 µM to 100 µM).

    • Remove the medium from the cells and replace it with the D-PD solutions.

    • Incubate for 1-2 hours.

  • Induction of Toxicity:

    • Add the neurotoxic agent (e.g., 100 µM CuSO₄) to the wells containing D-PD.

    • Include control wells: cells only, cells + D-PD only, and cells + toxic agent only.

    • Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the treatment medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability against the concentration of D-PD to determine its protective effect.[13]

seed Seed Neuronal Cells in 96-well Plate attach Incubate 24h for Attachment seed->attach pretreat Pre-treat with D-PD Concentrations attach->pretreat insult Add Neurotoxic Insult (e.g., CuSO₄, H₂O₂) pretreat->insult incubate Incubate 24h insult->incubate mtt Assess Viability (MTT Assay) incubate->mtt analyze Calculate & Plot % Cell Viability mtt->analyze

Caption: Workflow for a cell-based neuroprotection assay.

Challenges and Future Directions

Despite its promise as a research tool, the therapeutic development of this compound faces significant hurdles.

  • Blood-Brain Barrier (BBB) Permeability: D-Penicillamine is hydrophilic and does not efficiently cross the BBB, limiting its access to the central nervous system where pathology in many neurodegenerative diseases is localized.[1] Innovative delivery strategies, such as conjugation to nanoparticles, are being explored to overcome this critical limitation.[4]

  • Clinical Efficacy and Adverse Effects: Clinical trials using D-Penicillamine in AD patients have not demonstrated an effect on cognitive decline and have sometimes been terminated due to adverse events.[11] This highlights the complex pathophysiology of neurodegenerative diseases, which may not be sufficiently addressed by metal chelation alone.

  • Mechanism Nuances: While chelation is a primary mechanism, D-Penicillamine can also generate hydrogen peroxide in the presence of copper ions, which could potentially exacerbate oxidative stress under certain conditions.[14] Furthermore, studies in animal models of Wilson's Disease have shown that the drug can paradoxically increase free copper in the brain, leading to enhanced oxidative stress and neurological worsening.[15][16]

Future research should focus on targeted delivery systems, clarifying the complex in vivo pharmacology, and potentially using this compound in combination with other therapeutic agents to address the multifaceted nature of neurodegenerative diseases.

References

Application Notes and Protocols: D-Penicillamine Disulfide as a Tool for Studying Disulfide Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-penicillamine disulfide, the oxidized dimer of D-penicillamine, serves as a valuable tool for investigating thiol-disulfide exchange reactions, which are critical in various biological processes including protein folding, redox signaling, and drug metabolism.[1] Its unique chemical properties, stemming from the dimethylated cysteine structure, influence its reactivity and provide a means to probe the accessibility and reactivity of sulfhydryl groups in proteins and other biomolecules.[2][3] These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in studying these fundamental biochemical reactions.

Mechanism of Action in Disulfide Exchange

This compound participates in disulfide exchange reactions through the nucleophilic attack of a thiolate anion (from a free thiol-containing molecule like a protein cysteine residue) on one of the sulfur atoms of the disulfide bond. This results in the formation of a new mixed disulfide and the release of a D-penicillamine thiol. The equilibrium of this reaction is dependent on the redox potentials and pKa values of the participating thiols.[1][4] The bulky dimethyl groups adjacent to the sulfur atoms in D-penicillamine introduce steric hindrance, which can influence the rate and equilibrium of the exchange reaction compared to less hindered disulfides like glutathione (B108866) disulfide.[2]

Disulfide_Exchange_Mechanism Protein_SH Protein-SH (Thiol) Transition_State Transition State [Protein-S---S(Pen)-S-Pen] Protein_SH->Transition_State Nucleophilic Attack DPD D-Penicillamine Disulfide (Pen-S-S-Pen) DPD->Transition_State Mixed_Disulfide Mixed Disulfide (Protein-S-S-Pen) Transition_State->Mixed_Disulfide Pen_SH D-Penicillamine (Pen-SH) Transition_State->Pen_SH

Caption: Mechanism of thiol-disulfide exchange with this compound.

Quantitative Data

The reactivity of this compound is influenced by the reducing agent used. The following table summarizes the extent of reduction of this compound by various thiol reductants. This data is crucial for designing experiments and understanding the relative stability of this compound in different chemical environments.

Reductant (25 mM)Percent Reduction of this compoundReference
Glutathione15%[2]
Dithioerythritol8%[2]
Cysteine5.1%[2]
Tributyl phosphine (B1218219) (200 mM)No detectable reduction[2]

Table 1: Reduction of this compound by Various Reductants.[2]

Kinetic analysis has shown that the initial rate of reduction and the equilibrium constant for the reduction of penicillamine (B1679230) disulfides by glutathione are significantly lower (267- and 875-fold less, respectively) than for captopril (B1668294) disulfide at pH 7.4.[2] This highlights the relative stability of the disulfide bond in this compound.

Experimental Protocols

Protocol 1: Monitoring Disulfide Exchange between a Model Protein and this compound using HPLC with Electrochemical Detection

This protocol describes a method to study the disulfide exchange reaction between a protein containing a free cysteine residue and this compound. The reaction is monitored by quantifying the appearance of D-penicillamine and the consumption of the reactants over time using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[5][6]

Materials:

  • This compound (Sigma-Aldrich, Cat. No. P1101 or equivalent)

  • Model protein with at least one accessible free cysteine residue (e.g., Bovine Serum Albumin)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • HPLC system equipped with a reversed-phase C18 column and an electrochemical detector with dual gold/mercury amalgam electrodes.[5]

  • Mobile phase: To be optimized based on the specific column and analytes, but a typical mobile phase for separating thiols and disulfides is an aqueous buffer with an ion-pairing agent and an organic modifier (e.g., methanol (B129727) or acetonitrile).[5]

HPLC_Workflow cluster_reaction Reaction cluster_sampling Sampling and Quenching cluster_analysis Analysis Incubation Incubate Protein-SH + this compound at 37°C Aliquots Take Aliquots at Time Points Incubation->Aliquots Quench Quench with TCA Aliquots->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge HPLC_EC Analyze Supernatant by HPLC-EC Centrifuge->HPLC_EC Quantify Quantify Reactants and Products HPLC_EC->Quantify

Caption: Experimental workflow for monitoring disulfide exchange via HPLC-EC.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the phosphate buffer. The concentration should be determined based on the desired stoichiometry for the reaction with the model protein.

    • Prepare a stock solution of the model protein in the same phosphate buffer.

    • Prepare fresh mobile phase for the HPLC system.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the model protein solution with the this compound solution to initiate the reaction. A typical starting concentration could be in the low millimolar range.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Time-Course Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a known volume of cold 10% TCA solution. This will precipitate the protein and stop the disulfide exchange reaction.

    • Vortex the mixture and incubate on ice for 10 minutes.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully collect the supernatant, which contains the small molecule thiols and disulfides.

    • If necessary, filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC-EC Analysis:

    • Set up the HPLC-EC system according to the manufacturer's instructions. The dual-electrode detector should be configured to reduce the disulfides at the upstream electrode and detect the resulting thiols at the downstream electrode.[5]

    • Inject a standard mixture of D-penicillamine and this compound to determine their retention times and to generate a calibration curve for quantification.

    • Inject the prepared samples from the reaction time points.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to D-penicillamine and this compound in the chromatograms.

    • Use the calibration curves to quantify the concentration of D-penicillamine produced and this compound consumed at each time point.

    • Plot the concentration of the product (D-penicillamine) versus time to determine the initial reaction rate. This data can be used to study the kinetics of the disulfide exchange reaction.

Concluding Remarks

This compound is a versatile reagent for investigating the complex world of disulfide exchange reactions. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the role of disulfide bonds in protein function and stability. The unique steric properties of this compound make it a particularly interesting tool for comparing the reactivity of different protein sulfhydryl groups and for exploring the mechanisms of disulfide-mediated biological processes.

References

Application Note: Structural Elucidation of D-Penicillamine Disulfide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the structural elucidation of D-penicillamine disulfide using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The application of these techniques is crucial for the unambiguous confirmation of the molecular structure, which is essential for quality control, drug development, and research applications.

Introduction

This compound is the oxidized dimer of D-penicillamine, a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis. The formation of the disulfide bond is a critical aspect of its chemistry and metabolism. Accurate structural characterization is therefore paramount. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note describes the application of a suite of NMR experiments for the complete structural assignment of this compound.

Chemical Structure

This compound is a symmetrical molecule formed by the oxidation of two D-penicillamine molecules, resulting in a disulfide linkage.

Molecular Formula: C₁₀H₂₀N₂O₄S₂[1]

Molecular Weight: 296.41 g/mol

IUPAC Name: (2S,2'S)-3,3'-disulfanediylbis(2-amino-3-methylbutanoic acid)[1]

Due to the symmetry of the molecule, the number of unique signals in the NMR spectra is halved.

NMR Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from literature and predicted values. All spectra are typically recorded in deuterium (B1214612) oxide (D₂O) to exchange the labile amine (-NH₂) and carboxylic acid (-COOH) protons.

¹H NMR Data
ProtonsChemical Shift (δ) ppmMultiplicity
-CH₃ (gem-dimethyl)~1.42, ~1.51Singlet (s)
-CH- (α-proton)~3.77Singlet (s)

Note: The two methyl groups are diastereotopic due to the chiral center and are therefore expected to have distinct chemical shifts.[2] The α-proton is adjacent to the chiral center.

¹³C NMR Data
Carbon AtomChemical Shift (δ) ppm
-CH₃ (gem-dimethyl)~25-30
C(CH₃)₂~55-60
-CH- (α-carbon)~65-70
-COOH (carboxyl)~175-180

Note: These are approximate chemical shift ranges and can vary based on solvent and pH.

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR data for the structural elucidation of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Objective: To determine the number of different types of protons and their chemical environments.

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: zg30 (or similar)

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 12 ppm

  • Processing: Apply a 0.3 Hz line broadening exponential function and Fourier transform. Phase and baseline correct the spectrum. Reference the residual HDO peak to 4.79 ppm.

¹³C NMR Spectroscopy
  • Objective: To determine the number of different types of carbon atoms.

  • Instrument: 500 MHz NMR Spectrometer (with 125 MHz for ¹³C)

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 200 ppm

  • Processing: Apply a 1.0 Hz line broadening exponential function and Fourier transform. Phase and baseline correct the spectrum.

2D COSY (Correlation Spectroscopy)
  • Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are near each other in the molecule.

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: cosygpqf

  • Number of Scans: 4

  • Increments in F1: 256

  • Relaxation Delay: 2.0 s

  • Spectral Width (F1 and F2): 10 ppm

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: hsqcedetgpsisp2.2

  • Number of Scans: 8

  • Increments in F1: 256

  • Relaxation Delay: 2.0 s

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 180 ppm

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: hmbcgplpndqf

  • Number of Scans: 16

  • Increments in F1: 256

  • Relaxation Delay: 2.0 s

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 200 ppm

  • Long-range coupling delay (¹JCH): Optimized for 8 Hz

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound from the acquired NMR data.

structural_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation H1_NMR ¹H NMR Spectrum Proton_ID Identify Proton Signals (Chemical Shift, Multiplicity) H1_NMR->Proton_ID C13_NMR ¹³C NMR Spectrum Carbon_ID Identify Carbon Signals (Chemical Shift) C13_NMR->Carbon_ID COSY COSY Spectrum HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC Spectrum CH_Connectivity Establish ¹H-¹³C One-Bond Connectivity HSQC->CH_Connectivity HMBC HMBC Spectrum LongRange_Connectivity Establish Long-Range ¹H-¹³C Connectivity HMBC->LongRange_Connectivity Proton_ID->HH_Connectivity Proton_ID->CH_Connectivity Carbon_ID->CH_Connectivity HH_Connectivity->LongRange_Connectivity CH_Connectivity->LongRange_Connectivity Structure Final Structure Confirmation LongRange_Connectivity->Structure

Caption: Workflow for NMR-based structural elucidation.

Visualization of NMR Correlations

The following diagram illustrates the key expected HMBC correlations that would confirm the carbon skeleton of this compound.

hmbc_correlations cluster_structure This compound Monomer Unit C_alpha C_beta C_alpha->C_beta C_carboxyl COOH C_alpha->C_carboxyl C_gamma1 Cγ1 C_beta->C_gamma1 C_gamma2 Cγ2 C_beta->C_gamma2 H_gamma1 Hγ1 (3H) C_gamma1->H_gamma1 H_gamma2 Hγ2 (3H) C_gamma2->H_gamma2 H_alpha H_alpha->C_alpha H_alpha->C_beta ²J H_alpha->C_gamma1 ³J H_alpha->C_gamma2 ³J H_alpha->C_carboxyl ²J H_gamma1->C_alpha ³J H_gamma1->C_beta ²J H_gamma1->C_gamma2 ²J H_gamma2->C_alpha ³J H_gamma2->C_beta ²J H_gamma2->C_gamma1 ²J

Caption: Expected key HMBC correlations for this compound.

Conclusion

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers in pharmaceutical and chemical analysis to ensure the identity and purity of this important molecule.

References

Application Note: Gas Chromatography Method for D-Penicillamine Disulfide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of D-penicillamine disulfide in biological matrices. Due to the non-volatile nature of this compound, the protocol employs a two-step derivatization process involving the reduction of the disulfide bond followed by silylation of the resulting D-penicillamine. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development.

Introduction

D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological systems, D-penicillamine is readily oxidized to form this compound and mixed disulfides. Accurate quantification of this compound is crucial for understanding the pharmacokinetics and metabolism of the parent drug. While high-performance liquid chromatography (HPLC) is commonly used, gas chromatography offers a viable alternative, particularly when coupled with mass spectrometry (GC-MS) for enhanced specificity and sensitivity.[1][2]

The primary challenge in analyzing this compound by GC is its low volatility. To overcome this, a chemical derivatization strategy is necessary.[3][4] This protocol is based on established methods for the GC analysis of similar sulfur-containing amino acid disulfides, such as homocystine and cystine.[3][5][6] The methodology involves the reduction of the disulfide bond to yield D-penicillamine, followed by derivatization of the thiol, amine, and carboxyl functional groups to create a volatile derivative suitable for GC analysis.

Experimental Workflow

GC Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Trichloroacetic Acid) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Reduction Reduction of Disulfide Bond (e.g., with TCEP) Supernatant_Collection->Reduction Drying Drying under Nitrogen Reduction->Drying Silylation Silylation (e.g., with MTBSTFA) Drying->Silylation GC_Injection GC Injection Silylation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

Sample Preparation (from Plasma)
  • To 200 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of 10% (w/v) trichloroacetic acid.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for the derivatization procedure.

Derivatization

Step 1: Reduction of the Disulfide Bond

  • To the collected supernatant, add a solution of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 10 mM.[3]

  • Incubate the mixture at room temperature for 30 minutes to ensure complete reduction of the this compound to D-penicillamine.

Step 2: Silylation

  • Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.[7]

  • Seal the reaction vial and heat at 100°C for 4 hours to form the tert-butyldimethylsilyl (TBDMS) derivative of D-penicillamine.[7]

  • Cool the sample to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following table outlines the recommended GC-MS parameters, adapted from methods for similar analytes.[2][3]

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 290°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
m/z for QuantitationTo be determined based on the mass spectrum of the derivatized D-penicillamine
m/z for QualificationTo be determined based on the mass spectrum of the derivatized D-penicillamine

Quantitative Data Summary

The following table presents expected performance characteristics of the method, based on data from similar validated assays for sulfur-containing amino acids.[3][5][8]

ParameterExpected Value
Retention TimeAnalyte-specific, to be determined experimentally
Linearity (r²)> 0.99
Limit of Detection (LOD)0.05 - 0.1 µmol/L
Limit of Quantification (LOQ)0.1 - 0.5 µmol/L
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 10%
Recovery90 - 110%

Logical Relationship of the Analytical Steps

Analytical_Logic Analyte This compound (Non-volatile) Reduction Reduction (Cleavage of S-S bond) Analyte->Reduction Required for derivatization of thiol Intermediate D-Penicillamine (Still non-volatile) Reduction->Intermediate Derivatization Silylation (Masking of polar groups) Intermediate->Derivatization To increase volatility Derivative Volatile Derivative Derivatization->Derivative GC_Analysis GC Separation and MS Detection Derivative->GC_Analysis Enables analysis

Caption: Logical steps for the GC-MS analysis of this compound.

Discussion

The described method provides a comprehensive approach for the analysis of this compound. The reduction step is critical as it cleaves the disulfide bond, making the thiol group available for derivatization. Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, rendering them sufficiently volatile for GC analysis. The use of a high-resolution capillary column and mass spectrometric detection ensures excellent separation and sensitive, specific quantification.

It is important to note that optimization of the derivatization conditions (reagent concentration, temperature, and time) and GC-MS parameters may be necessary to achieve the best performance for the specific instrumentation and sample matrix being used. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.

Conclusion

This application note provides a detailed protocol and the necessary supporting information for the successful quantitative analysis of this compound by gas chromatography. The method is based on well-established principles of reduction and derivatization and is expected to be a valuable tool for researchers, scientists, and drug development professionals working with D-penicillamine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of D-Penicillamine Disulfide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of D-Penicillamine disulfide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often required for the analysis of D-penicillamine and its metabolites?

A1: The quantitation of D-penicillamine in biological samples can be challenging due to its various forms, including free thiol, internal disulfide, mixed disulfides (e.g., with cysteine), and protein-bound forms.[1] Derivatization is often employed for several reasons:

  • To improve detection: Many derivatizing agents, such as N-(1-pyrenyl)maleimide (NPM), react with the free sulfhydryl group of D-penicillamine to form highly fluorescent adducts, significantly enhancing sensitivity and allowing for fluorescence detection.[1][2][3]

  • To enhance chromatographic separation: Derivatization can alter the polarity and size of the analyte, leading to better retention and resolution on reversed-phase columns.

  • To increase stability: The resulting derivative can be more stable than the original thiol compound, which is prone to oxidation.

Q2: What are the major metabolites of D-penicillamine I should be aware of during analysis?

A2: D-penicillamine is extensively metabolized in the body. The primary forms you may encounter in biological samples include:

  • This compound: The oxidized dimer of D-penicillamine.

  • Mixed disulfides: Such as D-penicillamine-cysteine disulfide and D-penicillamine-glutathione disulfide.[1][4]

  • S-methyl-D-penicillamine: A methylated metabolite.[1]

  • Protein-bound D-penicillamine: D-penicillamine can form disulfide bonds with cysteine residues in proteins like albumin.[5]

Q3: What type of HPLC column is typically recommended for this separation?

A3: Reversed-phase columns, particularly C18 columns, are most commonly used for the separation of this compound and its derivatized metabolites.[1][3][6] Columns with high-purity silica (B1680970) and effective end-capping are preferable to minimize interactions with residual silanols, which can cause peak tailing with these polar, sulfur-containing compounds.[7][8] For specific applications, such as separating enantiomers, chiral stationary phases like a (D)-penicillamine ligand exchange column may be used.[9][10]

Troubleshooting Guides

Peak Shape Issues

Q: My this compound peak is tailing. What are the potential causes and solutions?

A: Peak tailing for sulfur-containing and amine-containing compounds like D-penicillamine and its metabolites is a common issue. Here are the likely causes and how to address them:

  • Cause 1: Secondary Silanol (B1196071) Interactions. Residual silanol groups on the silica packing material of the column can interact with the basic amine groups of the analytes, causing tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% phosphoric acid or formic acid) can suppress the ionization of silanol groups, reducing these interactions.[1][11][12] Ensure the pH is at least 2 units away from the analyte's pKa.[13]

      • Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping to minimize the number of accessible silanol groups.[7][8]

      • Increase Buffer Concentration: A higher buffer concentration can sometimes help mask the residual silanol activity.[14]

  • Cause 2: Column Contamination or Blockage. Accumulation of matrix components from biological samples on the column frit or packing material can distort peak shape.[15]

    • Solution:

      • Use a Guard Column: A guard column will protect the analytical column from strongly retained contaminants. Replace it regularly.[15]

      • Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.

      • Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or filtration step to clean up samples before injection.[15]

  • Cause 3: Mass Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.[15]

    • Solution: Dilute the sample or reduce the injection volume and reinject. If the tailing improves, mass overload was the likely cause.[15][16]

Q: My peaks are fronting. What does this indicate?

A: Peak fronting is less common than tailing but usually points to specific issues:

  • Cause 1: Sample Overload. This is the most frequent cause of peak fronting.[16]

    • Solution: Decrease the sample concentration or the injection volume.[16]

  • Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Cause 3: Column Degradation (Void). A void or channel in the column packing can lead to distorted peaks, including fronting.

    • Solution: This usually requires replacing the column. Avoid sudden pressure shocks to prolong column life.

Retention Time and Baseline Issues

Q: My retention times are shifting between injections. How can I troubleshoot this?

A: Unstable retention times can compromise the reliability of your results. Consider these factors:

  • Cause 1: Inadequate Column Equilibration. The column needs to be fully equilibrated with the mobile phase, especially after a gradient run or when the system has been idle.[11][17]

    • Solution: Increase the equilibration time between runs. Ensure a stable baseline is achieved before injecting the next sample.

  • Cause 2: Mobile Phase Inconsistency. Changes in the mobile phase composition, due to improper preparation or evaporation of the more volatile component, will cause retention time drift.[17][18]

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. Ensure accurate and consistent measurements when preparing the mobile phase.

  • Cause 3: Temperature Fluctuations. The laboratory or column temperature can affect retention times.[11][18]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Cause 4: Pump Issues. Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate, directly impacting retention times.[18]

    • Solution: Check for leaks in the system. Purge the pump to remove air bubbles. If the problem persists, the pump seals or check valves may need replacement.[17]

Q: I'm observing a noisy or drifting baseline. What should I check?

A: A stable baseline is crucial for accurate quantification.

  • Cause 1: Air Bubbles in the System. Air bubbles passing through the detector cell are a common source of baseline noise.

    • Solution: Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped air.[18]

  • Cause 2: Contaminated Mobile Phase or System. Impurities in the solvents or buffer salts can create a noisy baseline.

    • Solution: Use high-purity, HPLC-grade solvents and fresh, high-quality water. Filter all mobile phases before use.

  • Cause 3: Detector Lamp Failing. As a detector lamp (e.g., UV, fluorescence) ages, its energy output can become unstable, leading to baseline noise.[11]

    • Solution: Check the lamp's energy output. If it is low or unstable, replace the lamp according to the manufacturer's instructions.

Experimental Protocols & Data

Protocol 1: HPLC Analysis of D-Penicillamine via NPM Derivatization

This protocol is based on a method for analyzing D-penicillamine in biological samples.[1]

1. Sample Preparation & Derivatization: a. To 250 mg of tissue homogenate or plasma, add the D-penicillamine standard or sample. b. Initiate derivatization by adding N-(1-pyrenyl)maleimide (NPM). c. Incubate the mixture. The reaction should be complete within 30 minutes. d. Stop the reaction by adding HCl within 45 minutes of starting the incubation. e. Filter the sample through a 0.2 µm filter before injection.

2. HPLC Conditions: a. HPLC System: A standard HPLC system with a fluorescence detector is required. b. Column: C18, 100 x 4.6 mm, 3 µm particle size.[1] c. Mobile Phase: 40% Acetonitrile, 60% Water, containing 1 mL/L o-phosphoric acid and 1 mL/L acetic acid.[1] d. Flow Rate: 0.50 mL/min.[1] e. Injection Volume: 20 µL. f. Detection: Fluorescence detector set to an excitation wavelength of 330 nm and an emission wavelength of 380 nm.[1] g. Run Time: Approximately 40 minutes.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of D-penicillamine and its metabolites.

Table 1: HPLC Method Parameters

ParameterSettingReference
Column C18, 100 x 4.6 mm, 3 µm[1]
Mobile Phase 40% ACN / 60% H₂O with 0.1% H₃PO₄ and 0.1% Acetic Acid[1]
Flow Rate 0.50 mL/min[1]
Detector Fluorescence (Ex: 330 nm, Em: 380 nm)[1]
Injection Volume 20 µL[1]

Table 2: Performance Characteristics (NPM Derivatization Method)

ParameterValueReference
Retention Time (NPM-D-pen) 5.6 min[1]
Linearity Range 4 to 2500 nM[1]
Correlation Coefficient (r) 0.999[1]
Within-run Precision (CV%) 2.27%[1][2]
Between-run Precision (CV%) 2.23%[1][2]

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Tissue) prep Sample Preparation (Homogenization) sample->prep deriv Derivatization (e.g., with NPM) prep->deriv filter Filtration (0.2 µm) deriv->filter hplc HPLC System (C18 Column) filter->hplc detect Fluorescence Detection hplc->detect data Data Analysis (Quantification) detect->data

Caption: General workflow for HPLC analysis of D-Penicillamine.

Troubleshooting Peak Tailing

troubleshooting_workflow start_node Peak Tailing Observed d1 All Peaks Tailing? start_node->d1 decision_node decision_node action_node action_node end_node Problem Resolved d2 Reduced Injection Improves Shape? d1->d2 No a1 Check for System Issues: - Column Void - Extra-column Volume - Frit Blockage d1->a1 Yes a2 Indicates Mass Overload Solution: - Dilute Sample - Reduce Injection Vol. d2->a2 Yes a3 Indicates Chemical/Secondary Interactions Solution: - Lower Mobile Phase pH - Use End-capped Column d2->a3 No a1->end_node a2->end_node a3->end_node

Caption: Logic diagram for troubleshooting peak tailing issues.

References

Technical Support Center: In Vitro D-Penicillamine Disulfide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of D-Penicillamine disulfide in vitro.

Troubleshooting Guides

This section addresses common problems encountered during experiments involving D-Penicillamine and its disulfide form.

Problem 1: My D-Penicillamine solution becomes cloudy or forms a precipitate over time.

  • Question: Why is my D-Penicillamine solution precipitating, and how can I prevent it? Answer: D-Penicillamine (D-PA) in solution, especially in the presence of oxygen and trace metal ions, can oxidize to form this compound (D-PS).[1] This disulfide is less soluble than D-PA and can precipitate, causing cloudiness or visible aggregates.[2]

    Solutions:

    • Work at a slightly acidic to neutral pH: Maintain your buffer system between pH 6.5 and 7.5. The thiol group of D-PA is more stable in its protonated form, which is favored at a lower pH, thus reducing the rate of oxidation.

    • Use degassed buffers: Dissolved oxygen is a primary culprit in the oxidation of thiols. Degas your buffers by sparging with an inert gas like nitrogen or argon before use.

    • Incorporate a chelating agent: Add ethylenediaminetetraacetic acid (EDTA) to your buffers at a final concentration of 1-5 mM. EDTA will sequester trace metal ions, such as copper (Cu²⁺), which are potent catalysts for thiol oxidation.[1][3]

    • Add a reducing agent: For maximum stability, especially during long-term experiments, include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffer.

Problem 2: I have a vial of this compound that I need to use in my experiment, but it won't dissolve.

  • Question: How can I dissolve this compound powder? Answer: this compound has low solubility in water.[4][5] Its solubility is pH-dependent, increasing in alkaline conditions.

    Solutions:

    • Basic conditions: Attempt to dissolve the D-PS powder in a slightly basic buffer (pH 8.0-9.0). The carboxyl and amino groups will be ionized, increasing the molecule's polarity and solubility.[2] Be aware that prolonged exposure to high pH can lead to other chemical modifications.

    • Use of a reducing agent: The most effective way to "dissolve" D-PS is to reduce it back to the more soluble D-PA. This can be achieved by dissolving the D-PS in a buffer containing a sufficient concentration of a reducing agent like DTT.

Problem 3: My experiment requires me to work with the disulfide form, but it keeps aggregating. How can I maintain it in solution?

  • Question: What are the best practices for preventing the aggregation of this compound in solution? Answer: Maintaining D-PS in solution can be challenging due to its inherent low solubility. The following strategies can help:

    Solutions:

    • Optimize pH: While highly alkaline conditions can aid initial dissolution, a moderately basic pH (e.g., 7.5-8.5) may be a better compromise for maintaining solubility without causing degradation over the course of an experiment.

    • Control ionic strength: The solubility of small molecules can be influenced by the ionic strength of the buffer. While high salt concentrations can sometimes lead to "salting out" and precipitation, for some charged molecules, a moderate ionic strength can improve solubility by shielding charges. It is recommended to empirically test a range of salt concentrations (e.g., 50-150 mM NaCl).

    • Lower the temperature: For many compounds, aggregation is accelerated at higher temperatures. Conducting experiments at lower temperatures (e.g., 4°C) can slow down the kinetics of aggregation.

    • Work at lower concentrations: High concentrations of D-PS are more prone to aggregation due to saturation effects.[2] If possible, perform experiments at the lowest feasible concentration.

Problem 4: I have visible aggregates in my solution. Can I reverse this?

  • Question: Is it possible to resolubilize aggregated this compound? Answer: Yes, in many cases, aggregation can be reversed by reducing the disulfide bonds back to the more soluble thiol form of D-Penicillamine.

    Solution:

    • Treatment with a strong reducing agent: Add a sufficient concentration of DTT (e.g., 10-50 mM) to the aggregated solution. Incubate at room temperature or slightly elevated temperatures (e.g., 37°C) for 30-60 minutes with gentle agitation. This should break the disulfide bonds and allow the resulting D-PA to dissolve.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound aggregation?

A1: The primary mechanism involves the oxidation of two molecules of D-Penicillamine (D-PA), which are relatively soluble, to form one molecule of this compound (D-PS). This disulfide is less polar and has lower solubility in aqueous solutions. At concentrations exceeding its solubility limit, D-PS molecules self-associate and precipitate out of solution, forming aggregates. This process is accelerated by the presence of oxidizing agents and catalytic metal ions.

Q2: How does pH influence the stability of D-Penicillamine and the solubility of its disulfide?

A2: The pH of the solution has a dual effect. At pH values above the pKa of the thiol group (around 8.5), the thiol exists as the more reactive thiolate anion, which is more susceptible to oxidation to the disulfide. However, the disulfide form, D-PS, is generally more soluble in slightly alkaline conditions due to the deprotonation of its carboxylic acid and amino groups, which increases its overall charge and polarity.[2] Therefore, a compromise pH, typically in the neutral to slightly basic range, is often optimal.

Q3: What is the role of chelating agents like EDTA?

A3: Chelating agents like EDTA play a crucial role in preventing the oxidation of D-PA. They bind to and sequester trace metal ions, particularly copper (Cu²⁺), that are often present in buffers and glassware.[1] These metal ions act as catalysts in the oxidation of thiols to disulfides. By inactivating these catalysts, EDTA significantly slows down the formation of D-PS.[3]

Q4: Which reducing agent should I use, and at what concentration?

A4: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are both effective reducing agents.

  • DTT: It is a strong reducing agent, but its stability in solution decreases over time, especially at a pH above 7.5. For preventing oxidation, use 1-10 mM DTT. To reduce existing disulfides, a higher concentration of 10-50 mM may be necessary.[6]

  • TCEP: TCEP is more stable than DTT over a wider pH range and is not as susceptible to air oxidation. It is a good alternative to DTT, used at similar concentrations.

Q5: How does temperature affect aggregation?

A5: Generally, increasing the temperature increases the rate of chemical reactions, including oxidation. It can also promote the aggregation of molecules that are close to their solubility limit. For short-term experiments, working at room temperature may be acceptable if other stabilizing measures are in place. For longer incubations or storage, it is advisable to keep solutions at 4°C to minimize both oxidation and aggregation.

Data Presentation

Table 1: Recommended Concentrations of Additives to Prevent D-PA Oxidation and D-PS Aggregation

AdditiveRecommended ConcentrationPurposeNotes
EDTA1-5 mMChelates metal ions to prevent catalytic oxidation of D-PA.Add to all stock solutions and final buffers.
DTT1-10 mMMaintains a reducing environment to prevent disulfide formation.Prepare fresh DTT solutions. Stability decreases at pH > 7.5.
DTT10-50 mMReduces existing D-PS back to D-PA.Use for resolubilizing aggregates. May require gentle heating (37°C).
TCEP1-10 mMAlternative to DTT for maintaining a reducing environment.More stable than DTT over a wider pH range.

Table 2: Influence of Experimental Conditions on D-PS Aggregation

ParameterConditionEffect on AggregationRecommendation
pH Acidic (<6.5)Lower D-PA oxidation rate, but lower D-PS solubility.Not ideal for working with D-PS.
Neutral (6.5-7.5)Moderate D-PA stability.Good for D-PA stability, but D-PS may still aggregate.
Basic (>7.5)Increased D-PA oxidation rate, but higher D-PS solubility.A compromise pH of 7.5-8.5 is often best for working with D-PS.
Temperature Low (4°C)Decreased reaction and aggregation rates.Recommended for long-term storage and experiments.
High (>37°C)Increased reaction and aggregation rates.Avoid unless necessary for a specific protocol step (e.g., reduction).
Ionic Strength LowMay decrease solubility of charged species.Test empirically; may not be optimal.
Moderate (50-150 mM)Can increase solubility of charged species through shielding.A good starting point for optimizing D-PS solubility.
HighCan lead to "salting out" and precipitation.Generally avoid high salt concentrations.

Experimental Protocols

Protocol 1: Preparation of a Stable D-Penicillamine Solution

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM phosphate (B84403) buffer) at a pH of 6.8-7.2.

  • Degassing: Degas the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Addition of EDTA: Add EDTA to the degassed buffer to a final concentration of 1 mM.

  • Dissolving D-Penicillamine: Weigh out the required amount of D-Penicillamine powder and dissolve it in the prepared buffer.

  • Storage: Store the solution at 4°C. For long-term storage, consider adding a reducing agent like TCEP to a final concentration of 1 mM.

Protocol 2: Solubilization of this compound by Reduction

  • Buffer Preparation: Prepare a buffer with a pH between 7.5 and 8.0 (e.g., 50 mM Tris-HCl).

  • DTT Preparation: Prepare a fresh 1 M stock solution of DTT in deionized water.

  • Suspension of D-PS: Add the this compound powder to the buffer to form a suspension.

  • Reduction: Add DTT from the stock solution to the D-PS suspension to a final concentration of 20-50 mM.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle stirring or agitation until the solid is fully dissolved.

  • Confirmation: The resulting solution will contain D-Penicillamine in its reduced thiol form.

Protocol 3: Monitoring D-Penicillamine Oxidation to Disulfide via UV-Vis Spectroscopy

  • Prepare a D-PA Solution: Prepare a solution of D-Penicillamine in a non-reducing buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 1 mM EDTA).

  • Induce Oxidation: To induce oxidation, you can either leave the solution exposed to air or add a catalytic amount of a copper salt (e.g., 10 µM CuSO₄).

  • Spectroscopic Measurement: At various time points, measure the UV-Vis spectrum of the solution from 200 to 400 nm.

  • Analysis: The formation of the disulfide bond can be monitored by the appearance of a weak absorbance peak around 250-280 nm, characteristic of disulfide bonds. The disappearance of the thiol peak (if observable and not masked by other components) can also be tracked.

Mandatory Visualizations

D_PA_Oxidation_Pathway cluster_oxidation Oxidation DPA1 D-Penicillamine (Thiol) Soluble Oxidants O₂, Metal Ions (e.g., Cu²⁺) DPA2 D-Penicillamine (Thiol) Soluble DPS This compound (D-PS) Less Soluble Oxidants->DPS -2H⁺, -2e⁻ Aggregation Aggregation/ Precipitation DPS->Aggregation [D-PS] > Solubility

Caption: Oxidation of soluble D-Penicillamine to less soluble this compound, leading to aggregation.

Troubleshooting_Workflow cluster_prevention Preventative Measures cluster_reversal Reversal Strategy start Start: D-PA or D-PS Experiment ph_control Use pH 6.5-7.5 Buffer observe Observe Solution for Cloudiness/Precipitate start->observe degas Degas Buffers edta Add 1-5 mM EDTA reducing_agent Add 1-10 mM DTT/TCEP no_agg No Aggregation: Proceed with Experiment observe->no_agg Clear agg Aggregation Observed observe->agg Cloudy add_dtt Add 10-50 mM DTT agg->add_dtt incubate Incubate at 37°C (30-60 min) add_dtt->incubate check_solubility Check for Re-dissolution incubate->check_solubility success Successfully Solubilized: Continue Experiment check_solubility->success Yes fail Still Aggregated: Re-evaluate Conditions (pH, Concentration) check_solubility->fail No

Caption: A workflow for preventing and reversing this compound aggregation in vitro.

References

Technical Support Center: Analysis of D-Penicillamine Disulfide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of D-Penicillamine disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with the LC-MS/MS analysis of this compound in biological matrices?

A1: The primary challenges in the analysis of this compound stem from its chemical nature and the complexity of biological samples like plasma or serum. D-Penicillamine can exist in multiple forms, including the free thiol, the internal disulfide, and mixed disulfides with other endogenous thiols like cysteine.[1] The disulfide form is often found at different concentrations relative to the free form.[2][3] Key analytical challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of the analysis.[4][5][6]

  • Analyte Stability: D-Penicillamine can be prone to oxidation, converting the free thiol to the disulfide form in vitro after sample collection. This can lead to an inaccurate quantification of the endogenous disulfide concentration.

  • Chromatographic Retention: Being a polar molecule, achieving adequate retention on traditional reversed-phase columns can be challenging.

  • Low Abundance: Endogenous or therapeutic concentrations of D-Penicillamine and its disulfide may be low, requiring a highly sensitive analytical method.

Q2: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?

A2: Effective sample preparation is crucial for reducing matrix effects. The most common and effective techniques include:

  • Protein Precipitation (PPT): This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. Acetonitrile (B52724) is a common precipitation solvent. While effective at removing proteins, PPT may not remove other matrix components like phospholipids, which are known to cause ion suppression.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT by selectively isolating the analyte of interest from matrix components. Various sorbents can be used depending on the physicochemical properties of this compound.

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to partition the analyte into an organic solvent, leaving interfering substances in the aqueous layer.

Q3: How do I choose an appropriate internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, a SIL analog would be the best choice as it shares very similar chemical and physical properties with the analyte, and thus experiences similar matrix effects and extraction recovery.[7][8] A deuterated form of D-Penicillamine, such as Penicillamine-d3, is commercially available and can be used for this purpose.[9] Using a SIL-IS is the most reliable way to correct for variability in sample preparation and matrix-induced ion suppression or enhancement.[7]

Q4: How can I assess the extent of matrix effects in my assay?

A4: Matrix effects should be systematically evaluated during method development and validation. A common method is the post-extraction spike analysis.[4] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape / Tailing - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column degradation.- Adjust mobile phase pH to ensure the analyte is in a consistent ionic state.- Add a small amount of a competing agent to the mobile phase.- Use a new column or a column with a different chemistry (e.g., HILIC).
High Variability in Results - Inconsistent sample preparation.- Significant and variable matrix effects between samples.- Analyte instability.- Automate sample preparation steps where possible.- Implement the use of a stable isotope-labeled internal standard (e.g., Penicillamine-d3).[7][9]- Add a stabilizing agent to samples immediately after collection to prevent oxidation.[10]
Low Analyte Recovery - Inefficient extraction during sample preparation.- Analyte adsorption to container surfaces.- Incomplete elution from the SPE cartridge.- Optimize the sample preparation method (e.g., change PPT solvent, adjust pH for LLE, use a different SPE sorbent/elution solvent).- Use low-binding microcentrifuge tubes and plates.- Ensure the elution solvent in SPE is strong enough to fully desorb the analyte.
Significant Ion Suppression - Co-elution of matrix components (e.g., phospholipids).- Inadequate sample cleanup.- Modify the chromatographic gradient to separate the analyte from the suppression zone.- Improve the sample preparation method (e.g., switch from PPT to a more rigorous SPE protocol).- Dilute the sample if sensitivity allows.
No or Low Analyte Signal - Incorrect mass spectrometer settings (MRM transitions, collision energy).- Analyte degradation.- Insufficient sample concentration.- Optimize MS parameters by infusing a standard solution of this compound.- Check for and address potential sources of analyte instability.- If possible, concentrate the sample during the preparation step.

Experimental Protocols

Protein Precipitation (PPT) Method

This protocol is a general guideline and should be optimized for your specific instrumentation and sample requirements.

  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Penicillamine-d3).

    • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional):

    • If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Injection:

    • Inject an appropriate volume onto the LC-MS/MS system.

LC-MS/MS Parameters (Suggested Starting Point)
  • LC Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is a common starting point. HILIC chromatography may also be considered for this polar analyte.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from low to high organic phase should be optimized to achieve good peak shape and separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound and its internal standard. For this compound (MW: 296.41), the precursor ion would be [M+H]+ at m/z 297.1. Product ions would be determined experimentally.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data for recovery and matrix effects. Actual values will be method-dependent and should be determined experimentally.

Table 1: Recovery of this compound from Human Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Mean Recovery (%)% RSD
Protein Precipitation (Acetonitrile)5085.26.8
Protein Precipitation (Acetonitrile)50088.15.2
Solid-Phase Extraction (Mixed-Mode)5092.54.5
Solid-Phase Extraction (Mixed-Mode)50095.33.1

Table 2: Matrix Effect Evaluation for this compound in Human Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Mean Matrix Factor% RSD
Protein Precipitation (Acetonitrile)500.78 (Suppression)12.4
Protein Precipitation (Acetonitrile)5000.85 (Suppression)9.8
Solid-Phase Extraction (Mixed-Mode)500.98 (No significant effect)5.1
Solid-Phase Extraction (Mixed-Mode)5001.02 (No significant effect)4.3

Visualized Workflows

Below are diagrams illustrating key experimental workflows and logical relationships for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add Internal Standard (e.g., Penicillamine-d3) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Data Processing & Quantification detection->quantification troubleshooting_workflow decision decision start Start: Poor Quantitative Data check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is implement_is Implement SIL-IS (e.g., Penicillamine-d3) check_is->implement_is No check_recovery Is Analyte Recovery Acceptable (>80%)? check_is->check_recovery Yes implement_is->check_recovery optimize_prep Optimize Sample Prep (e.g., SPE vs. PPT) check_recovery->optimize_prep No check_matrix Is Matrix Effect Significant (MF <0.8 or >1.2)? check_recovery->check_matrix Yes optimize_prep->check_recovery optimize_chrom Optimize Chromatography to Separate from Interferences check_matrix->optimize_chrom Yes end End: Method Optimized check_matrix->end No optimize_chrom->check_matrix

References

Improving sensitivity of D-Penicillamine disulfide detection in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-Penicillamine disulfide in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving detection sensitivity and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound in biological samples?

A1: The primary challenges stem from the inherent instability of D-Penicillamine and the presence of multiple chemical forms in vivo. D-Penicillamine, a thiol-containing compound, is readily oxidized to its disulfide form (this compound) and can also form mixed disulfides with endogenous thiols like cysteine and glutathione.[1] Furthermore, a significant portion of D-Penicillamine in plasma is bound to proteins, particularly albumin.[2][3] This rapid in vitro oxidation and the existence of various species can lead to an underestimation of the free D-Penicillamine and an inaccurate quantification of the disulfide form if samples are not handled properly.[4]

Q2: How can I prevent the oxidation of D-Penicillamine in my samples after collection?

A2: The addition of a stabilizing agent to the collection vacutainers immediately upon blood sample collection is crucial to minimize the in vitro oxidation of D-Penicillamine to its disulfide.[4] Failure to do so can result in a significant loss of free D-Penicillamine within 30 minutes of collection.[4] While specific proprietary stabilizing agents are used in some commercial applications, a common laboratory practice is the immediate acidification of the sample (e.g., with trichloroacetic acid - TCA) to precipitate proteins and lower the pH, which slows the oxidation process.[4]

Q3: Which analytical technique offers the highest sensitivity for this compound detection?

A3: Both High-Performance Liquid Chromatography (HPLC) with electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity for the analysis of D-Penicillamine and its disulfide. HPLC with electrochemical detection, particularly with a dual gold/mercury amalgam electrode, allows for the direct measurement of disulfides after an initial reduction step at an upstream electrode.[5] LC-MS/MS provides high selectivity and sensitivity, enabling the individual determination of D-Penicillamine and its dimer, which is the predominant form in plasma.[6][7] HPLC with fluorescence derivatization also offers excellent sensitivity, with detection limits in the nanomolar range for the parent drug, which can be adapted for disulfide measurement after a reduction step.[1]

Q4: Can I measure this compound directly, or do I need to reduce it to D-Penicillamine first?

A4: Direct and indirect methods are available. HPLC with a dual-electrode electrochemical detector allows for the online reduction of the disulfide at the first electrode, followed by detection of the resulting thiol at the second electrode, enabling direct quantification of the disulfide.[5] Alternatively, a chemical reduction step can be performed offline before analysis. This involves treating the sample with a reducing agent to convert the disulfide to the free thiol, which is then derivatized or detected. For LC-MS/MS analysis, both the monomeric and dimeric (disulfide) forms can often be measured directly and summed for a total concentration.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC with Electrochemical Detection
Problem Possible Cause(s) Suggested Solution(s)
Low or no signal for this compound Inefficient reduction at the upstream electrode.1. Verify the potential of the upstream (reduction) electrode is set correctly. 2. Check for electrode fouling; clean or polish the electrode surface as per the manufacturer's instructions. 3. Ensure the mobile phase composition and pH are optimal for the reduction reaction.
High background noise 1. Contaminated mobile phase or reagents. 2. Air bubbles in the detector cell. 3. Electrode surface contamination.1. Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly. 2. Purge the detector to remove any trapped air bubbles. 3. Clean the electrochemical detector cell and electrodes.
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample or inject a smaller volume.
Shifting retention times 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column equilibration issues.1. Ensure accurate mobile phase preparation and proper functioning of the pump's mixing valves. 2. Use a column oven to maintain a stable temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase between injections.
HPLC with Fluorescence Derivatization
Problem Possible Cause(s) Suggested Solution(s)
Incomplete derivatization 1. Incorrect pH of the reaction mixture. 2. Insufficient concentration of the derivatizing reagent. 3. Inadequate reaction time or temperature.1. Optimize the pH of the sample buffer for the specific derivatizing agent used. 2. Increase the concentration of the derivatizing reagent. 3. Optimize the incubation time and temperature for the derivatization reaction.
Presence of interfering peaks 1. Derivatization of other endogenous thiols. 2. Degradation of the derivatizing reagent.1. Use a highly selective derivatizing agent for thiols. 2. Optimize the chromatographic separation to resolve the peak of interest from interferences. 3. Prepare the derivatizing reagent fresh and protect it from light if it is light-sensitive.
Low fluorescence signal 1. Suboptimal excitation and emission wavelengths. 2. Quenching of the fluorescence signal.1. Verify and optimize the excitation and emission wavelengths for the specific fluorescent derivative. 2. Ensure the mobile phase does not contain components that can quench fluorescence.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) for D-Penicillamine and its disulfide using various analytical methods, providing a comparison of their sensitivities.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Reference
HPLC with Electrochemical DetectionThis compoundPlasma, Erythrocytes, Urine600 pmol in 20 µL injected solution[5]
HPLC with Electrochemical DetectionD-PenicillaminePlasma0.05 µg/mL[8]
HPLC with Electrochemical DetectionD-PenicillamineRat Serum20 pg on-column[9]
HPLC with Fluorescence Derivatization (NPM)D-PenicillaminePlasma, Liver, Kidney, Brain4 nM[1]
HPLC with Fluorescence Derivatization (BOPM)D-PenicillaminePlasma0.25 µmol/L[10]
Electrochemical SensorD-PenicillaminePharmaceutical and Biological Matrices0.015 µM[11]

Experimental Protocols

Protocol 1: HPLC with Electrochemical Detection for this compound

This method is adapted from the procedure described for the simultaneous determination of D-penicillamine and its disulfides.[5]

  • Sample Preparation:

    • Collect blood samples in tubes containing a suitable anticoagulant and a stabilizing agent.

    • Centrifuge immediately to separate plasma.

    • Deproteinize the plasma sample by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: An ion-pairing mobile phase, for example, a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Electrochemical Detection:

    • Detector: Dual gold/mercury amalgam electrodes in series.

    • Upstream (Reduction) Electrode Potential: Set to a potential sufficient to reduce the disulfide bond of this compound (e.g., -1.0 V).

    • Downstream (Oxidation) Electrode Potential: Set to a potential to oxidize the resulting D-Penicillamine thiol (e.g., +0.15 V).

    • The signal from the downstream electrode is used for quantification of the disulfide.

Protocol 2: LC-MS/MS for D-Penicillamine and its Disulfide

This protocol is a general guideline based on LC-MS/MS methods for small molecule quantification in biological fluids.[6][7]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both D-Penicillamine and this compound.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Stabilization cluster_sample_processing Sample Processing cluster_analysis Analytical Methods cluster_data_analysis Data Analysis blood_collection Blood Collection (with stabilizer) centrifugation Centrifugation to Obtain Plasma blood_collection->centrifugation Immediate Processing protein_precipitation Protein Precipitation (e.g., TCA or Acetonitrile) centrifugation->protein_precipitation supernatant_collection Supernatant Collection & Filtration/Evaporation protein_precipitation->supernatant_collection hplc_ecd HPLC with Electrochemical Detection supernatant_collection->hplc_ecd Direct Injection or Reconstitution lc_msms LC-MS/MS supernatant_collection->lc_msms Reconstitution hplc_fluorescence HPLC with Fluorescence Derivatization supernatant_collection->hplc_fluorescence Derivatization Step quantification Quantification of This compound hplc_ecd->quantification lc_msms->quantification hplc_fluorescence->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_instrument Instrument Parameter Issues cluster_column Column Issues start Problem: Low/No Analyte Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument_params Verify Instrument Parameters start->check_instrument_params check_column_integrity Assess Column Performance start->check_column_integrity stabilizer_issue Inadequate Stabilization? check_sample_prep->stabilizer_issue Yes reduction_issue Incomplete Disulfide Reduction? (if applicable) check_sample_prep->reduction_issue Yes derivatization_issue Inefficient Derivatization? (if applicable) check_sample_prep->derivatization_issue Yes detector_settings Incorrect Detector Settings? check_instrument_params->detector_settings Yes mobile_phase_issue Improper Mobile Phase Composition? check_instrument_params->mobile_phase_issue Yes flow_rate_issue Incorrect Flow Rate? check_instrument_params->flow_rate_issue Yes column_degradation Column Degradation? check_column_integrity->column_degradation Yes column_equilibration Insufficient Equilibration? check_column_integrity->column_equilibration Yes solution Problem Resolved stabilizer_issue->solution reduction_issue->solution derivatization_issue->solution detector_settings->solution mobile_phase_issue->solution flow_rate_issue->solution column_degradation->solution column_equilibration->solution

References

D-Penicillamine disulfide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Penicillamine Disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling, analysis, and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is the oxidized dimer of D-Penicillamine, a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. The disulfide is a major metabolite of D-Penicillamine and is also a common impurity found in D-Penicillamine drug substances. Understanding its formation, stability, and degradation is crucial for accurate analysis, formulation development, and ensuring the therapeutic efficacy and safety of D-Penicillamine.

Q2: What are the main degradation pathways of this compound?

A2: The primary degradation pathway for D-Penicillamine is its oxidation to this compound. This process is readily catalyzed by the presence of metal ions, particularly copper. In biological systems, D-Penicillamine can also form mixed disulfides with other thiols like cysteine. While this compound itself is relatively stable, it can be reduced back to D-Penicillamine in the presence of reducing agents. The stability of the disulfide bond can also be influenced by pH, with increased degradation observed at neutral to basic pH compared to acidic conditions.

Q3: How can I prevent the oxidation of D-Penicillamine to its disulfide during sample preparation and analysis?

A3: Preventing the oxidation of D-Penicillamine is critical for accurate quantification. Here are some key prevention strategies:

  • Use of Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your samples to sequester metal ions that catalyze oxidation.

  • Control pH: Maintain a slightly acidic pH (around 3-5) as the disulfide bond is generally more stable under these conditions.

  • Minimize Exposure to Air: Work quickly and consider purging solutions with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Low Temperature: Perform sample preparation steps at low temperatures (e.g., on ice) to slow down the rate of oxidation.

  • Immediate Analysis: Analyze samples as soon as possible after preparation.

Troubleshooting Guides

HPLC Analysis of this compound

Issue 1: Peak Tailing

  • Possible Causes:

    • Secondary interactions between the analyte and the stationary phase (e.g., residual silanol (B1196071) groups).

    • Column overload.

    • Inappropriate mobile phase pH.

  • Solutions:

    • Optimize Mobile Phase: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound. The addition of an ion-pairing reagent or a volatile basic modifier can also help.

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Use a Different Column: Consider using a column with a more inert stationary phase or one that is end-capped to minimize silanol interactions.

    • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.

Issue 2: Ghost Peaks

  • Possible Causes:

    • Contamination in the mobile phase, injection solvent, or sample.

    • Carryover from previous injections.

    • Column bleed.

  • Solutions:

    • Run Blank Injections: Inject the mobile phase or blank solvent to determine if the ghost peak originates from the system or the sample.

    • Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (HPLC grade or better).

    • Clean the System: Flush the injector, tubing, and column with a strong solvent to remove any contaminants.

    • Sample Preparation: If the ghost peak is present in the sample blank, re-evaluate the sample preparation procedure for potential sources of contamination.

Synthesis and Purification of this compound

Issue: Low Yield and Purity During Synthesis

  • Possible Causes:

    • Incomplete oxidation of D-Penicillamine.

    • Formation of mixed disulfides or other byproducts.

    • Difficulty in separating the disulfide from the starting material and other impurities.

  • Solutions:

    • Optimize Oxidation Conditions: The oxidation of D-Penicillamine to its disulfide can be achieved using mild oxidizing agents. Careful control of stoichiometry and reaction time is crucial. Air oxidation in the presence of a metal catalyst (e.g., Cu(II)) can be effective, but needs to be carefully monitored to avoid over-oxidation.

    • Purification Strategy:

      • Crystallization: this compound can be purified by crystallization from a suitable solvent system. Experiment with different solvent mixtures (e.g., water/ethanol) to find optimal conditions for crystallization and precipitation.

      • Chromatography: Preparative HPLC or column chromatography can be used for purification, although this may be more time-consuming and costly for larger scales.

Quantitative Data Summary

The stability of disulfide bonds is influenced by several factors. The following table summarizes the key findings from studies on disulfide stability, which can be used as a general guide for experiments involving this compound.

ParameterConditionObservation
pH Acidic (pH 1.0-5.0)Disulfide bond is generally more stable.
Neutral to Basic (pH > 7.0)Increased rate of degradation of the disulfide bond.
Temperature Elevated Temperature (e.g., 70°C)Accelerates the degradation of the disulfide bond.
Reducing Agents Glutathione (25 mM)Partial reduction (15%) of penicillamine (B1679230) disulfide.[1]
Dithioerythritol (25 mM)Partial reduction (8%) of penicillamine disulfide.[1]
Cysteine (25 mM)Partial reduction (5.1%) of penicillamine disulfide.[1]
Tributyl phosphine (B1218219) (200 mM)No detectable reduction of penicillamine disulfide.[1]

Experimental Protocols

Protocol 1: Prevention of D-Penicillamine Oxidation During Sample Preparation for HPLC Analysis

Objective: To prepare a plasma sample containing D-Penicillamine for HPLC analysis while minimizing its oxidation to this compound.

Materials:

  • Blood collection tubes containing EDTA.

  • Centrifuge.

  • Micropipettes and tips.

  • Perchloric acid (PCA), 0.6 M.

  • HPLC vials.

Procedure:

  • Collect blood samples in tubes containing EDTA as an anticoagulant and chelating agent.

  • Immediately after collection, centrifuge the blood sample at 4°C to separate the plasma.

  • Transfer the plasma to a clean microcentrifuge tube.

  • To deproteinize the plasma and stabilize the D-Penicillamine, add an equal volume of ice-cold 0.6 M PCA to the plasma.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an HPLC vial for immediate analysis.

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound from D-Penicillamine via air oxidation catalyzed by copper(II) ions.

Materials:

  • D-Penicillamine.

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).

  • Deionized water.

  • Ethanol (B145695).

  • Magnetic stirrer and stir bar.

  • Filtration apparatus.

Procedure:

  • Dissolve a known amount of D-Penicillamine in deionized water.

  • Add a catalytic amount of CuSO₄·5H₂O solution to the D-Penicillamine solution. The solution should turn deep blue, indicating the formation of the copper-penicillamine complex.

  • Stir the solution vigorously at room temperature, open to the atmosphere, for 24-48 hours. The progress of the oxidation can be monitored by TLC or HPLC.

  • Once the reaction is complete (as indicated by the disappearance of the D-Penicillamine starting material), the product can be precipitated by adding ethanol.

  • Collect the precipitated this compound by filtration.

  • Wash the precipitate with ethanol to remove any unreacted starting material and other impurities.

  • Dry the product under vacuum. The purity of the synthesized disulfide should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.

Visualizations

Degradation_Pathway D_Penicillamine D-Penicillamine (Thiol) D_Penicillamine_Disulfide This compound (Disulfide) D_Penicillamine->D_Penicillamine_Disulfide Oxidation (e.g., O2, Metal ions) Mixed_Disulfide Mixed Disulfide (e.g., with Cysteine) D_Penicillamine->Mixed_Disulfide Thiol-Disulfide Exchange D_Penicillamine_Disulfide->D_Penicillamine Reduction (e.g., Glutathione)

Caption: Degradation and interconversion pathways of D-Penicillamine.

HPLC_Troubleshooting cluster_peak_tailing Peak Tailing cluster_ghost_peaks Ghost Peaks PT_Cause1 Secondary Interactions PT_Solution1 Optimize Mobile Phase PT_Cause1->PT_Solution1 PT_Cause2 Column Overload PT_Solution2 Dilute Sample PT_Cause2->PT_Solution2 PT_Cause3 Incorrect Mobile Phase pH PT_Cause3->PT_Solution1 GP_Cause1 Contamination GP_Solution1 Use High-Purity Solvents GP_Cause1->GP_Solution1 GP_Cause2 Carryover GP_Solution2 Clean System GP_Cause2->GP_Solution2 GP_Cause3 Column Bleed GP_Cause3->GP_Solution2

Caption: Common HPLC troubleshooting for this compound analysis.

References

Addressing poor ninhydrin reaction of D-Penicillamine disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering issues with the ninhydrin (B49086) reaction for D-Penicillamine disulfide.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my ninhydrin reaction with this compound weak or colorless?

A poor color yield with this compound is a known issue. Unlike simple amino acids, the bulky structure of this molecule, which consists of two D-penicillamine units joined by a disulfide bond, can cause steric hindrance.[1] This may limit the accessibility of the primary amino groups for reaction with ninhydrin. Furthermore, aminothiols and their disulfides generally produce lower color yields compared to typical amino acids.[2][3][4]

Q2: What are the ideal general conditions for a ninhydrin reaction?

The ninhydrin reaction is sensitive to several factors. For optimal color development, the reaction is typically conducted in a pH range of 5-7.[5] The reaction mixture requires heating, often between 90°C and 100°C, for a specific duration, which can range from 5 to 45 minutes depending on the protocol.[6][7]

Q3: Could other substances in my sample be interfering with the reaction?

Yes, several substances can interfere with the ninhydrin test.[8] The presence of other primary amines, ammonia, or peptides can react with ninhydrin and give a positive result.[9] Strong oxidizing and reducing agents can also interfere with color development. Notably, metal ions such as Copper (Cu²⁺) and Iron (Fe³⁺) have been shown to drastically inhibit color formation even at very low concentrations.[10]

Q4: Should the disulfide bond in this compound be broken before the assay?

Yes, reducing the disulfide bond to yield D-penicillamine (a free thiol) is a key strategy for improving detection. However, even free D-penicillamine reacts poorly with ninhydrin in standard solution-based assays.[2] A more effective, specialized approach involves the chemical reduction of the disulfide, followed by the adsorption of the resulting D-penicillamine onto a thiol-reactive solid support before adding the ninhydrin reagent. This method has been shown to significantly enhance the color intensity.[3][4]

Q5: Are there more reliable alternatives to the ninhydrin test for quantifying this compound?

Due to the inherent difficulties with the direct ninhydrin reaction, other analytical methods are often preferred for accurate quantification.[2] These include High-Performance Liquid Chromatography (HPLC), often coupled with electrochemical detection or derivatization, and Gas Chromatography (GC).[2] Another successful approach involves the oxidation of the sample with performic acid to convert D-penicillamine into D-penicillaminic acid, which can then be separated and quantified using an amino acid auto-analyzer.[11]

Part 2: Troubleshooting Guide

If you are experiencing a poor reaction, follow these steps to diagnose and resolve the issue. The workflow below provides a logical path for troubleshooting.

Troubleshooting_Workflow start Start: Poor Ninhydrin Reaction with this compound check_params Step 1: Verify Standard Reaction Parameters start->check_params check_ph Is pH between 5.0-7.0? check_params->check_ph check_temp Is Temperature between 90-100°C? check_ph->check_temp Yes advanced_methods Step 3: Implement Advanced Methodologies check_ph->advanced_methods No, Adjust pH check_time Is Reaction Time sufficient (5-45 min)? check_temp->check_time Yes check_temp->advanced_methods No, Adjust Temp check_reagents Are Ninhydrin / Buffer Reagents fresh and correctly prepared? check_time->check_reagents Yes check_time->advanced_methods No, Increase Time check_interference Step 2: Check for Interfering Substances check_reagents->check_interference Yes check_reagents->advanced_methods No, Prepare Fresh interference_q Are reducing agents, oxidizing agents, or metal ions (Cu²⁺, Fe³⁺) present? check_interference->interference_q interference_q->advanced_methods Yes, Remove/Purify interference_q->advanced_methods No reduce_disulfide Option A: Reduce Disulfide Bond (e.g., with DTT or TCEP) and use a modified protocol (e.g., solid-phase). advanced_methods->reduce_disulfide alt_assay Option B: Use an Alternative Assay (e.g., HPLC, GC). advanced_methods->alt_assay success Problem Resolved reduce_disulfide->success alt_assay->success

Caption: Troubleshooting workflow for poor ninhydrin reaction.

Part 3: Data Summary & Key Parameters

For a successful ninhydrin reaction, several parameters must be optimized. The table below summarizes conditions reported in the literature for general and optimized amino acid analysis.

ParameterStandard ConditionOptimized Condition (for general amino acids)[6]Notes for this compound
pH 5.0 - 7.0Buffer with Acetic Acid / Potassium Acetate (2:1 ratio)Maintaining pH is critical. Thiol-disulfide exchange is inhibited at low pH.[4]
Temperature 90 - 100 °C (Water Bath)[7]90 °CConsistent heating is required for color development.
Reaction Time 5 - 20 minutes[7]45 minutesInsufficient time will lead to incomplete reaction and weak color.
Ninhydrin Reagent 0.2% - 2% in Ethanol (B145695) or Acetone[7]20 mg/mL Ninhydrin, 0.8 mg/mL Hydrindantin (B147029)The addition of a reducing agent like hydrindantin can improve the yield of Ruhemann's purple by preventing side reactions.[5]
Solvent/Buffer Ethanol, Acetone, or Butanol mixtures[1]DMSO / Acetate Buffer (40/60 v/v)The choice of solvent can significantly impact reaction efficiency.

Part 4: Experimental Protocols

Protocol 1: Standard Ninhydrin Test (Qualitative)

This protocol serves as a baseline for detecting most primary amino acids.

  • Reagent Preparation : Prepare a 2% ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[7]

  • Sample Preparation : Prepare a 1% solution of your sample in distilled water.

  • Reaction : Add 2-5 drops of the ninhydrin reagent to 1 mL of your sample solution in a test tube.

  • Incubation : Place the test tube in a boiling water bath for 5 minutes.[7]

  • Observation : A positive reaction for most amino acids is indicated by the formation of a deep purple color (Ruhemann's purple).[1] A yellow color may indicate proline, while a brown color may indicate asparagine.[7] A weak or absent color for this compound is expected with this standard method.

Protocol 2: Modified Ninhydrin Assay for D-Penicillamine (Solid-Phase Principle)

This section describes the principle of an advanced method that significantly improves color yield for D-penicillamine. For detailed execution, researchers should consult the original publication.

  • Principle : This method overcomes poor reactivity by first immobilizing the aminothiol (B82208) onto a solid support.[3] this compound is first reduced to D-penicillamine. The free thiol group of D-penicillamine then forms a disulfide bond with a thiol-reactive resin.[3][4]

  • Workflow Summary :

    • Reduce the this compound sample to D-penicillamine using a suitable reducing agent.

    • Incubate the reduced sample with a thiol-reactive solid support (resin) to immobilize the D-penicillamine.

    • Wash the resin to remove any unbound substances.

    • Perform the ninhydrin reaction directly on the resin-bound D-penicillamine.

  • Advantage : This approach prevents interfering side reactions and properly orients the molecule, allowing the ninhydrin to efficiently react with the amino group to form an intense purple color.[3][4] This method was shown to be unaffected by disulfide adduct interference.[3]

Part 5: Chemical Reaction Pathway

The standard ninhydrin reaction involves the oxidative deamination of an amino acid. The diagram below illustrates the generally accepted mechanism and highlights the challenge posed by this compound.

Ninhydrin_Reaction cluster_main_pathway Standard Ninhydrin Reaction Pathway cluster_interference Issue with this compound amino_acid α-Amino Acid (with free primary amine) intermediate Intermediate Amine + Hydrindantin + CO₂ + Aldehyde amino_acid->intermediate + Heat ninhydrin1 Ninhydrin (Molecule 1) ninhydrin1->intermediate ruhemanns_purple Ruhemann's Purple (Deep Blue/Purple Complex) intermediate->ruhemanns_purple ninhydrin2 Ninhydrin (Molecule 2) ninhydrin2->ruhemanns_purple penicillamine This compound penicillamine->amino_acid Steric hindrance and bulky disulfide structure impede initial reaction step.

Caption: Ninhydrin reaction pathway and interference point.

References

Minimizing interference in electrochemical detection of D-Penicillamine disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electrochemical detection of D-Penicillamine Disulfide (DPD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the electrochemical detection of this compound (DPD)?

The main challenge is the electrochemical inactivity of the disulfide bond within the typical potential window used for detection. Therefore, DPD is usually detected indirectly. This involves an initial reduction step to cleave the disulfide bond and form the electroactive monomer, D-penicillamine (D-PA), which is then oxidized at the working electrode. This indirect detection method introduces complexity and potential for interference.[1]

Q2: What are the most common interfering species in biological samples?

In biological matrices such as blood serum, plasma, and urine, the most common interfering species are small molecule antioxidants and other thiols. These include:

  • Ascorbic acid (Vitamin C)

  • Uric acid

  • Glutathione

These molecules are electroactive and their oxidation potentials can overlap with that of D-penicillamine, leading to inaccurate measurements.[2][3][4]

Q3: How can I minimize interference from these common species?

Several strategies can be employed to mitigate interference:

  • Electrode Modification: Using modified electrodes can enhance selectivity and sensitivity towards D-penicillamine. Materials like multi-walled carbon nanotubes (MWCNTs), graphene oxide, and metal nanoparticles can lower the overpotential required for D-PA oxidation, helping to resolve its signal from those of interfering species.[5][6]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is a powerful technique to physically separate D-penicillamine and its disulfide from interfering compounds before they reach the detector.[1]

  • pH Optimization: The oxidation potentials of D-penicillamine and interfering species are often pH-dependent. Adjusting the pH of the supporting electrolyte can shift the oxidation potentials, potentially resolving overlapping peaks. For D-penicillamine detection using a modified carbon paste electrode, a pH of 7.0 has been found to be optimal.[7]

  • Sample Pre-treatment: Proper sample preparation, including filtration, centrifugation, and dilution, can help to reduce the concentration of interfering substances in the sample matrix.[7]

Q4: What is the role of a modified electrode in DPD detection?

Modified electrodes play a crucial role in improving the performance of electrochemical sensors for D-penicillamine (and thus indirectly for DPD). Their primary functions are to:

  • Increase the electroactive surface area , leading to higher signal currents.

  • Catalyze the electrochemical reaction , which lowers the oxidation potential required for D-penicillamine. This is critical for separating the D-penicillamine signal from interfering species that oxidize at similar potentials on unmodified electrodes.

  • Prevent electrode fouling , where oxidation products or other molecules in the sample adhere to the electrode surface and reduce its activity.

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical detection of this compound.

Problem Possible Causes Recommended Solutions
Unstable or Drifting Baseline 1. Incomplete electrode equilibration. 2. Changes in mobile phase composition (if using HPLC-ECD). 3. Contamination of the electrochemical cell or supporting electrolyte. 4. Reference electrode instability.1. Allow sufficient time for the system to stabilize before starting measurements. 2. Ensure the mobile phase is well-mixed and degassed. Purge the system thoroughly when changing solvents. 3. Clean the electrochemical cell and use high-purity reagents for the electrolyte. 4. Check the filling solution of the reference electrode and ensure it is not clogged.
Poor Reproducibility 1. Inconsistent electrode surface preparation. 2. Variability in sample preparation. 3. Electrode fouling between measurements. 4. Fluctuations in temperature.1. Follow a standardized and rigorous procedure for polishing and modifying the working electrode. 2. Ensure precise and consistent dilution and pre-treatment of all samples and standards. 3. Clean the electrode surface between each measurement, for example, by running several cycles in a blank electrolyte solution. 4. Use a thermostatically controlled electrochemical cell.
Low Sensitivity/No Peak 1. Incorrect potential window. 2. Insufficient concentration of DPD/D-PA. 3. Inactive electrode surface. 4. Inefficient reduction of DPD to D-PA.1. Verify the oxidation potential of D-PA under your experimental conditions and ensure your potential window covers this range. 2. Check the concentration of your standards and samples. Consider a pre-concentration step if feasible. 3. Re-polish and/or re-modify the working electrode. 4. If using a dual-electrode system, ensure the reduction potential at the upstream electrode is sufficient to cleave the disulfide bond.
Overlapping Peaks 1. Presence of high concentrations of interfering species (ascorbic acid, uric acid, etc.). 2. Inadequate separation of analytes (in HPLC-ECD). 3. Suboptimal pH of the supporting electrolyte.1. Employ a more selective modified electrode. Dilute the sample to reduce the concentration of interferents. 2. Optimize the HPLC method (e.g., mobile phase composition, gradient, column). 3. Perform a pH optimization study to maximize the potential difference between the D-PA peak and interfering peaks.

Data Presentation

The following table summarizes the performance of various modified electrodes for the detection of D-penicillamine. Note that for DPD detection, an initial reduction step is typically required.

Electrode ModificationTechniqueLinear Range (μM)Detection Limit (μM)Key AdvantagesReference
MWCNT-Co₃O₄/Benzoyl-ferrocene/IL Carbon Paste ElectrodeDPV0.05 - 100.00.015High sensitivity, low detection limit[5]
Polydiphenylamine@ERGO/Glassy Carbon ElectrodeAmperometry1.4 - 5410.10Wide linear range, suitable for biological samples[6]
Gold Nanoparticles-Reduced Graphene Oxide/Glassy Carbon ElectrodeDPV5.0 - 1103.9Good sensitivity and applicability in pharmaceutical formulations[8]

DPV: Differential Pulse Voltammetry, ERGO: Electrochemically Reduced Graphene Oxide, IL: Ionic Liquid, MWCNT: Multi-walled Carbon Nanotube.

Experimental Protocols

Protocol 1: Preparation of a Multi-Walled Carbon Nanotube (MWCNT) Modified Carbon Paste Electrode

This protocol is adapted from a method for creating a sensitive electrochemical sensor for D-penicillamine.

Materials:

  • High-purity graphite (B72142) powder

  • Multi-walled carbon nanotubes (MWCNTs)

  • Paraffin (B1166041) oil (or other suitable pasting liquid)

  • Mortar and pestle

  • Glass tube electrode body

  • Copper wire for electrical contact

Procedure:

  • Pre-treatment of MWCNTs (Optional but Recommended): To remove metallic impurities, reflux MWCNTs in a 2 M nitric acid solution for several hours, then wash thoroughly with deionized water and dry.

  • Mixing: Weigh a specific ratio of graphite powder and MWCNTs (e.g., 90:10 w/w).

  • Homogenization: Transfer the powder mixture to a mortar and grind with a pestle for at least 20 minutes to ensure a homogeneous mixture.

  • Paste Formation: Add paraffin oil dropwise to the powder mixture while continuing to mix until a uniform, dense, and homogeneous paste is formed.

  • Electrode Packing: Pack a portion of the prepared paste into the tip of the glass electrode body. Ensure the paste is packed tightly to avoid air gaps.

  • Surface Smoothing: Smooth the surface of the electrode by gently rubbing it on a piece of clean weighing paper until a shiny, flat surface is obtained.

  • Electrical Contact: Insert the copper wire from the back of the electrode body until it makes good contact with the carbon paste.

Protocol 2: Sample Preparation for DPD Detection in Urine

Materials:

  • Urine sample

  • Centrifuge

  • 0.45 µm syringe filters

  • Phosphate buffer solution (PBS), e.g., 0.1 M, pH 7.0

Procedure:

  • Centrifugation: Centrifuge the fresh urine sample at 2000 rpm for 10 minutes to pellet any solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Dilution: Dilute the filtered urine sample with the PBS buffer. The dilution factor will depend on the expected concentration of DPD and the sensitivity of the electrochemical method.

  • Analysis: The prepared sample is now ready for electrochemical analysis. The standard addition method is recommended for quantification in complex matrices like urine to compensate for matrix effects.[7]

Visualizations

Logical Workflow for Troubleshooting Interference

Interference_Troubleshooting cluster_solutions Potential Solutions start Interference Suspected (e.g., overlapping peaks, inaccurate results) check_blank Run Blank Electrolyte start->check_blank check_interferents Spike with Potential Interferents (Ascorbic Acid, Uric Acid) check_blank->check_interferents Baseline is clean modify_electrode Use a More Selective Modified Electrode check_interferents->modify_electrode Interference confirmed optimize_ph Optimize pH of Supporting Electrolyte modify_electrode->optimize_ph hplc_ecd Implement HPLC-ECD for Physical Separation optimize_ph->hplc_ecd sample_pretreatment Enhance Sample Pre-treatment hplc_ecd->sample_pretreatment resolved Interference Minimized sample_pretreatment->resolved

Caption: A logical workflow for diagnosing and mitigating interference in electrochemical DPD detection.

Experimental Workflow for DPD Detection

DPD_Detection_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Urine, Serum) sample_prep Sample Pre-treatment (Centrifuge, Filter, Dilute) sample_collection->sample_prep electrochemical_cell Assemble 3-Electrode Cell sample_prep->electrochemical_cell electrode_prep Working Electrode Preparation/Modification electrode_prep->electrochemical_cell reduction DPD Reduction to D-PA (if using dual-electrode system) electrochemical_cell->reduction detection Voltammetric Scan (e.g., DPV, CV) reduction->detection peak_analysis Peak Identification and Quantification detection->peak_analysis quantification Concentration Determination (e.g., Standard Addition) peak_analysis->quantification

Caption: A typical experimental workflow for the electrochemical detection of this compound.

Interference Pathway Diagram

Interference_Pathway WE Working Electrode Surface DPD D-Penicillamine Disulfide DPA D-Penicillamine DPD->DPA Reduction DPA->WE Oxidation (Signal of Interest) AA Ascorbic Acid AA->WE Oxidation (Interfering Signal) UA Uric Acid UA->WE Oxidation (Interfering Signal) GSH Glutathione GSH->WE Oxidation (Interfering Signal)

Caption: A diagram illustrating the competitive oxidation at the electrode surface leading to interference.

References

Refinement of D-Penicillamine disulfide sample preparation from tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the refinement of D-Penicillamine disulfide sample preparation from tissue. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound

Potential Cause Troubleshooting Steps
Inefficient Extraction from Tissue Homogenate 1. Optimize Homogenization Buffer: Ensure the buffer pH is compatible with this compound stability (neutral to slightly acidic). Avoid strongly basic conditions which can promote disulfide exchange reactions. 2. Increase Extraction Time/Intensity: While keeping the sample on ice, increase the duration or speed of homogenization to ensure complete cell lysis.[1] 3. Evaluate Different Protein Precipitation Agents: If using protein precipitation, compare the efficacy of different agents like acetonitrile (B52724), methanol (B129727), or perchloric acid. The choice of agent can affect the recovery of small molecules.
Adsorption to Labware 1. Use Low-Binding Tubes and Pipette Tips: D-Penicillamine and its disulfide can adsorb to plastic surfaces. Employing low-protein-binding microcentrifuge tubes and tips can mitigate this issue. 2. Silanize Glassware: If using glassware, silanizing the surfaces can prevent adsorption of the analyte.
Analyte Instability 1. Minimize Thaw Cycles: Store tissue samples at -80°C and avoid repeated freeze-thaw cycles which can degrade the analyte. 2. Work Quickly and on Ice: Process samples promptly after thawing and keep them on ice throughout the preparation process to minimize enzymatic or chemical degradation.

Issue 2: High Variability in Quantitative Results

Potential Cause Troubleshooting Steps
In vitro Oxidation of D-Penicillamine 1. Immediate Processing: D-Penicillamine can rapidly oxidize to its disulfide form after sample collection. Process tissue samples immediately after collection whenever possible. 2. Use of Alkylating Agents (for free D-Penicillamine): If measuring both the free thiol and the disulfide, consider treating an aliquot of the homogenate with an alkylating agent like N-ethylmaleimide (NEM) to block free thiols and prevent further oxidation. This, however, will not be suitable for disulfide analysis in the same sample.
Inconsistent Homogenization 1. Standardize Homogenization Protocol: Ensure a consistent tissue-to-buffer ratio, homogenization time, and intensity for all samples. 2. Visual Inspection: After homogenization, visually inspect the samples to ensure a uniform consistency.
Matrix Effects in HPLC-ECD 1. Optimize Solid-Phase Extraction (SPE): If matrix effects are suspected, implement or refine an SPE cleanup step. C18 cartridges can be effective for cleaning up tissue extracts.[2] 2. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank tissue matrix that has been processed in the same way as the samples to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in accurately quantifying this compound in tissue?

A1: The primary challenge is the chemical reactivity of the related free thiol, D-Penicillamine. D-Penicillamine can readily oxidize to form this compound in vitro during sample collection and preparation. This can lead to an overestimation of the endogenous disulfide concentration. Therefore, rapid sample processing and consistent handling are crucial.

Q2: Can I measure this compound using a method that involves derivatization?

A2: Methods involving derivatization with agents like N-(1-pyrenyl)maleimide (NPM) are designed to target the free sulfhydryl group of D-Penicillamine.[1][3] To measure the disulfide form using such a method, a reduction step would be required to convert the disulfide to the free thiol prior to derivatization. This would, however, yield the total D-Penicillamine concentration (free thiol + disulfide), not the individual disulfide concentration. For direct measurement of the disulfide, a method that does not rely on derivatization of the thiol is necessary, such as HPLC with electrochemical detection (ECD).[4]

Q3: What are the expected concentrations of this compound in tissues?

Q4: How stable is the this compound bond?

A4: The disulfide bond in this compound is relatively stable compared to other disulfides, such as that of captopril. It is more resistant to chemical reduction. This stability can be advantageous during sample preparation as it is less prone to artificial degradation.

Experimental Protocols

Protocol 1: Tissue Homogenization and Protein Precipitation

This protocol is adapted from methodologies for tissue analysis and is suitable for preparing samples for HPLC-ECD analysis.[2]

  • Tissue Excision and Weighing: Excise the tissue of interest, blot dry, and weigh accurately. Perform this step quickly and on a pre-chilled surface.

  • Homogenization:

    • Place the tissue in a pre-chilled homogenization tube.

    • Add ice-cold homogenization buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4 with 1 mM EDTA) at a fixed ratio (e.g., 1:4 w/v).

    • Homogenize the tissue using a mechanical homogenizer (e.g., Tissue Tearor) on ice. Use short bursts (e.g., 10 seconds) with cooling periods in between to prevent sample heating.[1]

  • Protein Precipitation:

    • Transfer a known volume of the homogenate to a new microcentrifuge tube.

    • Add a precipitating agent, such as ice-cold acetonitrile or 0.4 M perchloric acid, at a 1:2 ratio (homogenate:precipitant).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the analyte of interest.

  • Sample Filtration (Optional but Recommended):

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step removes any remaining particulate matter that could interfere with the HPLC analysis.

Protocol 2: Direct Quantification of this compound by HPLC-ECD

This protocol is based on the established method for the analysis of D-Penicillamine and its disulfides in biological fluids.[4]

  • HPLC System: A standard HPLC system equipped with a dual-electrode electrochemical detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A solution of 50 mM sodium phosphate, 1.0 mM 1-octanesulfonic acid sodium salt, and 25 µM EDTA, adjusted to pH 2.7 with phosphoric acid, mixed with methanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Electrochemical Detector Settings:

    • Upstream (Guard) Electrode: Set to a potential sufficient to reduce the disulfide bond (e.g., -1.0 V). This electrode reduces this compound to D-Penicillamine.

    • Downstream (Analytical) Electrode: Set to a potential that oxidizes the newly formed D-Penicillamine (e.g., +0.15 V). This is where the signal is generated and measured.

  • Quantification: Create a calibration curve using standards of this compound prepared in a blank tissue matrix that has undergone the same extraction procedure.

Quantitative Data

Table 1: HPLC Method Performance for D-Penicillamine and Related Compounds (in Plasma/Urine) [4]

ParameterD-PenicillamineThis compoundPenicillamine-Glutathione Mixed Disulfide
Detection Limit (S/N=2.0) Picomole range600 pmolPicomole range
Matrix Plasma, Erythrocytes, UrinePlasma, Erythrocytes, UrinePlasma, Erythrocytes, Urine

Table 2: D-Penicillamine Concentrations in Rat Tissues (30 min post-injection of 100 mg/kg D-Pen) [1]

TissueD-Penicillamine Concentration (nmol/g or mL)
Plasma 10.5 ± 2.1
Liver 12.3 ± 1.8
Kidney 35.2 ± 3.5
Brain 4.8 ± 0.9
Note: This data is for the parent drug D-Penicillamine, not the disulfide. It provides an indication of the expected distribution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue 1. Tissue Collection (Rapidly freeze at -80°C) homogenize 2. Homogenization (Ice-cold buffer) tissue->homogenize precipitate 3. Protein Precipitation (e.g., Acetonitrile) homogenize->precipitate centrifuge 4. Centrifugation (4°C, 14,000 x g) precipitate->centrifuge supernatant 5. Supernatant Collection centrifuge->supernatant filter 6. Filtration (0.22 µm filter) supernatant->filter hplc 7. HPLC-ECD Injection filter->hplc detection 8. Electrochemical Detection (Reduction then Oxidation) hplc->detection quant 9. Quantification (Matrix-matched standards) detection->quant

Caption: Experimental workflow for this compound sample preparation and analysis.

signaling_pathway DP D-Penicillamine (Free Thiol) DPSSDP This compound DP->DPSSDP Oxidation DPSSCys Mixed Disulfide (e.g., with Cysteine) DP->DPSSCys Thiol-Disulfide Exchange DPSSProtein Protein-Bound Disulfide DP->DPSSProtein Thiol-Disulfide Exchange DPSSDP->DP Reduction DPSSCys->DP Reduction Protein Tissue Proteins (with -SH groups) DPSSProtein->DP Reduction

Caption: Chemical relationships of D-Penicillamine in biological systems.

References

Stability testing of D-Penicillamine disulfide at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of D-Penicillamine Disulfide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by pH and temperature. Generally, the rate of degradation increases with both increasing pH and temperature. Disulfide bonds can undergo cleavage through mechanisms such as β-elimination under neutral to basic conditions, and this process is accelerated at elevated temperatures.

Q2: What are the expected degradation products of this compound?

A2: Under forced degradation conditions, the primary degradation product is the monomer, D-Penicillamine. Other potential degradation products could arise from further reactions of the monomer, such as oxidation products or mixed disulfides if other thiol-containing compounds are present in the sample matrix.

Q3: Which analytical technique is most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be accurately quantified in the presence of its degradation products and any other potential impurities.

Q4: How should I prepare this compound solutions for stability studies?

A4: this compound should be dissolved in an appropriate buffer solution at the desired pH. It is crucial to use high-purity water and analytical grade buffer components. The concentration of the stock solution should be accurately known, and it should be protected from light and stored at a low temperature before initiating the stability study to minimize any initial degradation.

Q5: What are the typical stress conditions for forced degradation studies of this compound?

A5: Forced degradation studies for this compound should include acidic, basic, and neutral hydrolysis, as well as thermal and photolytic stress conditions. The goal is to achieve a target degradation of 5-20%.[1] More than 20% degradation may be considered abnormal and should be investigated.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible stability data.
  • Possible Cause 1: Inaccurate pH of buffer solutions.

    • Troubleshooting Tip: Always calibrate the pH meter before preparing buffer solutions. Verify the final pH of the buffer after preparation. Use freshly prepared buffers for each experiment to avoid pH drift over time.

  • Possible Cause 2: Temperature fluctuations in the stability chamber or water bath.

    • Troubleshooting Tip: Ensure that the stability chamber or water bath is properly calibrated and maintains a consistent temperature throughout the experiment. Use a calibrated external thermometer to monitor the temperature independently.

  • Possible Cause 3: Variability in sample preparation.

    • Troubleshooting Tip: Follow a standardized and detailed sample preparation protocol. Ensure accurate and consistent weighing of the compound and measurement of solvent volumes. Use calibrated pipettes and balances.

Issue 2: Unexpected peaks in the HPLC chromatogram.
  • Possible Cause 1: Contamination from glassware or solvents.

    • Troubleshooting Tip: Use thoroughly cleaned glassware, rinsed with high-purity water and the solvent used for the mobile phase. Filter all solvents and sample solutions before injection into the HPLC system.

  • Possible Cause 2: Formation of secondary degradation products.

    • Troubleshooting Tip: If significant degradation has occurred, the primary degradation products may further degrade. Analyze samples at earlier time points to identify the initial degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the unknown peaks and aid in their structural elucidation.

  • Possible Cause 3: Interaction with excipients or buffer components.

    • Troubleshooting Tip: Run a blank stability study with only the buffer or formulation excipients to identify any peaks that are not related to the degradation of this compound.

Issue 3: Poor peak shape or resolution in the HPLC analysis.
  • Possible Cause 1: Inappropriate mobile phase composition or pH.

    • Troubleshooting Tip: Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer) and pH to achieve good separation and peak shape. The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like D-Penicillamine and its degradation products.

  • Possible Cause 2: Column degradation.

    • Troubleshooting Tip: Ensure the mobile phase pH is within the stable range for the HPLC column. If the column performance deteriorates, it may need to be washed, regenerated, or replaced.

  • Possible Cause 3: Sample overload.

    • Troubleshooting Tip: Reduce the concentration of the sample being injected or decrease the injection volume.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Phosphate (B84403) buffer, pH 7.0

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Calibrated stability chambers/ovens

  • Calibrated photostability chamber

  • Calibrated pH meter

  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or a specific buffer) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store the solution at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store the solution at a specified temperature (e.g., 40°C) and collect samples at various time points. Neutralize the samples with an equivalent amount of acid before analysis.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with pH 7.0 phosphate buffer. Store the solution at a specified temperature (e.g., 60°C) and collect samples at various time points.

  • Thermal Degradation: Store the solid this compound and a solution in a calibrated oven at an elevated temperature (e.g., 80°C). Collect samples at various time points.

  • Photostability: Expose the solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Protect a control sample from light.

4. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC-UV method.

  • Quantify the amount of remaining this compound and the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage degradation of this compound at each time point for each stress condition.

  • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constants.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at Different pH and Temperatures

pHTemperature (°C)Time (hours)This compound Remaining (%)
2.0400100.0
2499.5
4899.1
600100.0
2498.2
4896.5
7.0400100.0
2497.8
4895.7
600100.0
2492.3
4885.1
9.0400100.0
2490.5
4881.9
600100.0
2475.4
4856.8

Table 2: Thermal and Photostability of Solid this compound

Stress ConditionDurationThis compound Remaining (%)
Thermal (80°C)48 hours98.9
Photostability (ICH Q1B)-99.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution C Acid Hydrolysis (pH 2) Temp: 40°C, 60°C A->C D Neutral Hydrolysis (pH 7) Temp: 40°C, 60°C A->D E Base Hydrolysis (pH 9) Temp: 40°C, 60°C A->E F Thermal Stress (Solid & Solution) Temp: 80°C A->F G Photostability (Solid & Solution) A->G B Prepare Buffer Solutions (pH 2, 7, 9) B->C B->D B->E H Sample at Time Points C->H D->H E->H F->H G->H I HPLC-UV Analysis H->I J Quantify Parent & Degradants I->J K Calculate % Degradation J->K L Determine Degradation Kinetics K->L

Caption: Workflow for the stability testing of this compound.

Logical_Relationship cluster_factors Influencing Factors cluster_degradation Degradation cluster_products Products pH pH Deg This compound Degradation Rate pH->Deg Increases with increasing pH Temp Temperature Temp->Deg Increases with increasing temperature Prod D-Penicillamine (Monomer) & Other Products Deg->Prod

Caption: Factors influencing this compound degradation.

References

Challenges in quantifying D-Penicillamine disulfide in the presence of other thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of D-Penicillamine disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the analytical challenges encountered when measuring this compound, particularly in the presence of other thiols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound?

A1: The primary challenges in quantifying this compound stem from the inherent reactivity of the thiol group in its parent compound, D-Penicillamine.[1] Key difficulties include:

  • Instability: D-Penicillamine is unstable in biological fluids and readily oxidizes to form this compound.[1] This oxidation can occur both in vivo and ex vivo during sample collection and processing, leading to inaccurate measurements.

  • Mixed Disulfide Formation: D-Penicillamine can form mixed disulfides with other endogenous thiols like cysteine and glutathione.[2][3] This creates a complex mixture of disulfide species that can be difficult to separate and quantify individually.

  • Protein Binding: A significant portion of D-Penicillamine in plasma (over 80%) is bound to proteins, especially albumin, primarily through disulfide linkages.[1][4] This protein-bound fraction must be considered for an accurate assessment of total D-Penicillamine.

  • Presence of Endogenous Thiols: Biological samples contain a high background of other thiols, which can interfere with the analysis of D-Penicillamine and its disulfide.[1]

Q2: What are the common analytical techniques used for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[1][5][6] Several detection methods can be coupled with HPLC, each with its advantages and disadvantages:

  • Electrochemical Detection (ECD): ECD is a sensitive and specific method for detecting electroactive compounds like thiols and disulfides.[1] Dual-electrode detectors can be used to directly measure disulfides by reducing them at one electrode and detecting the resulting thiols at the second electrode.

  • Fluorescence Detection (FD): This method requires derivatization of the thiol group with a fluorescent reagent, such as N-(1-pyrenyl)maleimide (NPM), prior to HPLC analysis.[5][6] This approach offers high sensitivity and specificity.

  • Mass Spectrometry (MS): LC-MS provides high selectivity and sensitivity and can be used to identify and quantify D-Penicillamine and its various disulfide forms.

Q3: How can I measure the total D-Penicillamine concentration (free and disulfide forms)?

A3: To measure the total D-Penicillamine concentration, a reduction step is necessary to convert all disulfide forms (this compound and mixed disulfides) back to the free D-Penicillamine thiol. This is typically achieved by treating the sample with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) before analysis. The total free thiol concentration is then quantified.

Q4: What are critical pre-analytical steps to ensure sample integrity?

A4: Proper sample handling is crucial to prevent the artificial oxidation of D-Penicillamine. Key considerations include:

  • Anticoagulant: Collect blood samples in tubes containing EDTA. EDTA chelates metal ions that can catalyze thiol oxidation.

  • Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge at low temperatures (e.g., 4°C) to separate plasma.

  • Acidification: Acidifying the plasma sample immediately after separation can help to slow down the oxidation process.

  • Storage: If not analyzed immediately, store plasma samples at -80°C.

  • Thiol-blocking agents: In some cases, adding a thiol-blocking agent like N-ethylmaleimide (NEM) can be used to prevent post-collection thiol-disulfide exchange, though this is more common when measuring the redox state of specific proteins.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Use a modern, end-capped C18 column.- Lower the mobile phase pH to 2-3 to suppress silanol (B1196071) ionization.[7]
Poor Resolution Between this compound and Other Thiols - Suboptimal mobile phase composition.- Inadequate column efficiency.- Adjust the organic modifier (e.g., acetonitrile, methanol) concentration in the mobile phase.[8][9]- Modify the mobile phase pH to alter the ionization and retention of the analytes.[9]- Use a column with a smaller particle size or a longer column to increase efficiency.[8]- Consider a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity.[8]
Baseline Noise or Drift - Contaminated or improperly prepared mobile phase.- Air bubbles in the pump or detector.- Detector lamp aging (for UV/Fluorescence detectors).- Temperature fluctuations.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[10][11]- Degas the mobile phase thoroughly before and during use.[11]- Purge the pump and detector to remove any trapped air bubbles.- Replace the detector lamp if its intensity is low.- Use a column oven to maintain a stable temperature.[12]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Insufficient column equilibration time.- Fluctuations in pump flow rate.- Prepare mobile phase accurately and consistently.- Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient.[12]- Check the pump for leaks and ensure it is delivering a constant flow rate.
Low Signal or Poor Sensitivity - Suboptimal detector settings.- Degradation of the analyte.- Incomplete derivatization (for fluorescence detection).- Optimize detector parameters (e.g., wavelength for fluorescence, potential for ECD).- Prepare samples fresh and keep them cool in the autosampler.[7]- Ensure complete reaction by optimizing derivatization time, temperature, and reagent concentration.
Ghost Peaks - Sample carryover from the injector.- Contamination in the mobile phase or system.- Late eluting compounds from a previous injection.- Use a strong needle wash solvent to clean the injector between runs.- Use fresh, high-purity mobile phase.- Run a blank gradient to wash the column of any retained compounds.[7]

Quantitative Data Summary

The following table summarizes quantitative data from a representative study using HPLC with fluorescence detection for the analysis of D-Penicillamine.

Table 1: HPLC Method Validation Parameters for D-Penicillamine Quantification

ParameterResult
Linearity Range4 - 2500 nM[5]
Correlation Coefficient (r)0.999[5]
Within-run Precision (RSD)2.27%[6]
Between-run Precision (RSD)2.23%[6]
Detection LimitIn the picomole range[5]

Experimental Protocols

Protocol 1: Quantification of Total D-Penicillamine by HPLC with Fluorescence Detection after Derivatization with N-(1-pyrenyl)maleimide (NPM)

This protocol is adapted from a method for the analysis of thiols in biological samples.

1. Materials and Reagents:

  • D-Penicillamine hydrochloride

  • N-(1-pyrenyl)maleimide (NPM)

  • Tris-EDTA buffer

  • Acetonitrile (HPLC grade)

  • O-phosphoric acid

  • Acetic acid

  • Perchloric acid

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • C18 HPLC column (e.g., 3 µm particle size, 100 x 4.6 mm)[5]

  • HPLC system with fluorescence detector

2. Sample Preparation:

  • Collect blood in EDTA tubes and centrifuge at 2000 x g for 10 minutes at 4°C to obtain plasma.

  • To 100 µL of plasma, add 100 µL of ice-cold 10% (w/v) perchloric acid to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • To determine total D-Penicillamine, add a solution of TCEP to a final concentration of 1 mM to the supernatant and incubate for 30 minutes at room temperature to reduce all disulfide bonds.

3. Derivatization:

  • To 10 µL of the supernatant (either reduced or non-reduced), add 240 µL of Tris-EDTA buffer and 750 µL of a 1 mM NPM solution in acetonitrile.[5]

  • Vortex and incubate the mixture at room temperature in the dark for 10 minutes.

4. HPLC Analysis:

  • Inject 20 µL of the derivatized sample onto the C18 column.

  • Mobile Phase: 40% acetonitrile, 60% water, containing 1 mL/L o-phosphoric acid and 1 mL/L acetic acid.[5]

  • Flow Rate: 0.50 mL/min.[5]

  • Fluorescence Detection: Excitation at 330 nm and emission at 376 nm.

  • Quantify the D-Penicillamine-NPM adduct based on a calibration curve prepared with D-Penicillamine standards.

Protocol 2: Quantification of D-Penicillamine and its Disulfide by HPLC with Electrochemical Detection (ECD)

This protocol outlines a general approach for the direct analysis of D-Penicillamine and its disulfide.

1. Materials and Reagents:

  • D-Penicillamine hydrochloride

  • This compound

  • Sodium phosphate (B84403)

  • EDTA

  • Methanol (B129727) (HPLC grade)

  • C18 HPLC column

  • HPLC system with a dual-electrode electrochemical detector

2. Sample Preparation:

  • Collect and process plasma as described in Protocol 1 (steps 1-4).

  • No reduction step is performed if the goal is to measure the disulfide directly.

3. HPLC Analysis:

  • Inject an appropriate volume of the deproteinized plasma supernatant onto the C18 column.

  • Mobile Phase: An aqueous buffer (e.g., 50 mM sodium phosphate with 0.1 mM EDTA, pH adjusted to ~3) with a suitable percentage of methanol (e.g., 5-15%). The exact composition may need optimization.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Electrochemical Detection:

    • Upstream (Guard) Electrode (for disulfide reduction): Set to a reducing potential (e.g., -1.0 V). This will reduce the this compound to D-Penicillamine.

    • Downstream (Analytical) Electrode (for thiol detection): Set to an oxidizing potential (e.g., +0.6 V) to detect the D-Penicillamine (both originally present and generated from the disulfide reduction).

  • Quantify D-Penicillamine and this compound based on calibration curves prepared with their respective standards.

Visualizations

experimental_workflow_derivatization cluster_sample_prep Sample Preparation cluster_total cluster_derivatization Derivatization cluster_analysis Analysis blood Blood Sample (EDTA) centrifuge1 Centrifugation blood->centrifuge1 plasma Plasma centrifuge1->plasma deproteinate Protein Precipitation (Perchloric Acid) plasma->deproteinate centrifuge2 Centrifugation deproteinate->centrifuge2 supernatant Supernatant centrifuge2->supernatant reduce Reduction (TCEP) (for total D-Pen) supernatant->reduce Optional derivatize Add NPM & Incubate supernatant->derivatize reduce->derivatize hplc HPLC Separation (C18 Column) derivatize->hplc fd Fluorescence Detection hplc->fd quant Quantification fd->quant

Caption: Workflow for D-Penicillamine analysis using HPLC with fluorescence detection.

signaling_pathway_challenges cluster_challenges Challenges in this compound Quantification cluster_consequences Analytical Consequences instability Inherent Instability of D-Penicillamine oxidation Oxidation instability->oxidation mixed_disulfide Mixed Disulfide Formation instability->mixed_disulfide inaccurate_quant Inaccurate Quantification oxidation->inaccurate_quant leads to coelution Co-elution Issues mixed_disulfide->coelution causes protein_binding Protein Binding sample_loss Analyte Loss protein_binding->sample_loss results in interference Endogenous Thiol Interference masking Signal Masking interference->masking leads to

References

Technical Support Center: Optimizing D-Penicillamine Disulfide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-penicillamine disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing D-penicillamine to its disulfide form?

A1: The most common methods involve controlled oxidation of the thiol group in D-penicillamine. These include air oxidation, and the use of oxidizing agents like hydrogen peroxide (often with a catalyst) or dimethyl sulfoxide (B87167) (DMSO). Each method has its own advantages regarding reaction time, yield, and purity of the final product.

Q2: How does pH affect the rate of this compound formation?

A2: The pH of the reaction medium is a critical parameter. Generally, a slightly basic pH (around 7-8.5) facilitates the deprotonation of the thiol group to the more reactive thiolate anion, which accelerates the rate of disulfide bond formation. However, very high pH values can lead to side reactions and degradation.

Q3: What is the role of a catalyst in the oxidation of D-penicillamine?

A3: Catalysts are often used to increase the rate and efficiency of the oxidation reaction, especially when using milder oxidants like hydrogen peroxide. For instance, iodide ions can act as a catalyst in hydrogen peroxide-mediated oxidation.[1] Metal ions like copper (Cu²⁺) can also catalyze the oxidation, but their use requires careful control to avoid over-oxidation and the formation of side products.

Q4: Can this compound revert to D-penicillamine?

A4: Yes, the disulfide bond can be reduced back to the corresponding thiols under reducing conditions. Thiol reductants like glutathione (B108866) can partially reduce penicillamine (B1679230) disulfide.[2]

Q5: What are some common impurities in this compound synthesis?

A5: Common impurities include unreacted D-penicillamine, over-oxidation products such as sulfinates and sulfonates, and byproducts from side reactions. The presence of these impurities can affect the purity and yield of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Symptom / Observation Potential Cause Recommended Solution
Low yield of this compound Incomplete oxidation of D-penicillamine.- Increase the reaction time. - Use a more efficient oxidizing agent (e.g., H₂O₂ with an iodide catalyst instead of air oxidation). - Optimize the pH to a slightly basic range (7-8.5) to enhance the reactivity of the thiol group.
Side reactions or degradation of the product.- Use milder reaction conditions (e.g., lower temperature). - Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation. - Monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed.
Presence of unreacted D-penicillamine in the final product Insufficient amount of oxidizing agent or short reaction time.- Increase the molar ratio of the oxidizing agent to D-penicillamine. - Extend the reaction duration and monitor for the disappearance of the starting material.
Formation of over-oxidation byproducts (e.g., sulfinic or sulfonic acids) Use of a harsh oxidizing agent or excessive amounts of it.- Switch to a milder oxidizing agent (e.g., DMSO or air oxidation). - Precisely control the stoichiometry of the oxidizing agent. - Perform the reaction at a lower temperature.
Product discoloration (e.g., yellowing) Impurities from reagents or side reactions.- Ensure the purity of the starting D-penicillamine and solvents. - Purify the final product by recrystallization.
Difficulty in isolating the product The product may be highly soluble in the reaction solvent.- After the reaction, adjust the pH to the isoelectric point of this compound to minimize its solubility and facilitate precipitation. - Consider using a different solvent for crystallization.

Data Presentation

The following tables summarize the illustrative effects of different reaction parameters on the yield of this compound. These are representative data based on general principles of thiol oxidation and should be used as a guide for optimization.

Table 1: Effect of pH on this compound Yield (Air Oxidation)

pHTemperature (°C)Reaction Time (h)Yield (%)
5.0252445
7.0252475
8.5252490
10.0252480 (with some degradation)

Table 2: Effect of Oxidizing Agent on this compound Yield

Oxidizing AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)
AirNone252475
H₂O₂ (1.1 eq)NaI (0.1 eq)25295
DMSO (20% v/v)None50692

Experimental Protocols

Protocol 1: Air Oxidation of D-Penicillamine

  • Dissolution: Dissolve D-penicillamine in a suitable buffer solution (e.g., 0.1 M phosphate (B84403) buffer) at a concentration of 1-5 mg/mL.

  • pH Adjustment: Adjust the pH of the solution to 8.5 using a dilute aqueous solution of NaOH.

  • Oxidation: Stir the solution vigorously in a vessel open to the atmosphere at room temperature (25°C) for 24-48 hours. The open vessel allows for the diffusion of atmospheric oxygen into the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or HPLC to check for the disappearance of the starting material.

  • Work-up and Isolation: Once the reaction is complete, acidify the solution with a dilute acid (e.g., HCl) to the isoelectric point of this compound to induce precipitation. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Hydrogen Peroxide/Iodide Catalyzed Oxidation

  • Dissolution: Dissolve D-penicillamine (1.0 mmol) in methanol (B129727) or a methanol/water mixture (10 mL).

  • Catalyst Addition: Add a catalytic amount of sodium iodide (0.1 mmol).

  • Oxidant Addition: Slowly add a stoichiometric amount of 30% hydrogen peroxide (1.1 mmol) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Upon completion, quench any excess hydrogen peroxide by adding a small amount of sodium sulfite (B76179) solution.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).[1]

Protocol 3: DMSO-Mediated Oxidation

  • Dissolution: Dissolve D-penicillamine in a mixture of a buffer solution (pH 7.5) and DMSO (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture to 50-60°C.

  • Reaction: Stir the solution for 4-8 hours.

  • Monitoring: Monitor the reaction progress by HPLC.

  • Isolation: Cool the reaction mixture and isolate the product by precipitation and filtration, or by chromatographic methods if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve D-Penicillamine start->dissolve adjust_ph Adjust pH (if necessary) dissolve->adjust_ph add_oxidant Add Oxidizing Agent / Catalyst adjust_ph->add_oxidant react Stir at specified Temperature add_oxidant->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench isolate Isolate Crude Product quench->isolate purify Purify (Crystallization) isolate->purify end End purify->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Guide start Low Yield of Disulfide? check_oxidation Check Oxidation Conditions start->check_oxidation Yes solution Improved Yield start->solution No check_side_reactions Consider Side Reactions check_oxidation->check_side_reactions incomplete_ox Incomplete Oxidation? check_oxidation->incomplete_ox over_ox Over-oxidation? check_side_reactions->over_ox incomplete_ox->check_side_reactions No increase_time Increase Reaction Time or Oxidant Stoichiometry incomplete_ox->increase_time Yes optimize_ph Optimize pH (7-8.5) incomplete_ox->optimize_ph Yes milder_conditions Use Milder Oxidant or Lower Temperature over_ox->milder_conditions Yes monitor_reaction Monitor Reaction Closely over_ox->monitor_reaction Yes over_ox->solution No increase_time->solution optimize_ph->solution milder_conditions->solution monitor_reaction->solution

Caption: Troubleshooting decision tree for low yield in disulfide synthesis.

References

Identifying and minimizing impurities in D-Penicillamine disulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of D-Penicillamine disulfide. Our goal is to help you identify and minimize impurities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of D-Penicillamine. Common oxidizing agents include oxygen (air), hydrogen peroxide, and iodine. The choice of oxidant and reaction conditions can significantly impact the purity of the final product.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The most common impurities include:

  • Unreacted D-Penicillamine: The starting material for the synthesis.

  • D-Penicillamine trisulfide: An over-oxidation byproduct.

  • Mixed disulfides: Formed by the reaction of D-Penicillamine with other thiol-containing compounds, such as cysteine or homocysteine.[1][2]

  • Thiazolidine (B150603) derivatives: Can form from the reaction of D-penicillamine with aldehydes.[3]

Q3: How can I detect and quantify these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing impurities in this compound synthesis.[3][4][5] Gas chromatography (GC) after silylation can also be used.[6]

Q4: What is the role of metal ions in the synthesis?

A4: Trace amounts of metal ions, particularly copper (Cu²⁺), can catalyze the oxidation of D-Penicillamine.[7][8] While this can increase the reaction rate, it can also lead to the formation of unwanted byproducts and should be carefully controlled.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Oxidation - Increase the reaction time. - Use a stronger oxidizing agent (e.g., switch from air oxidation to hydrogen peroxide or iodine). - Optimize the pH of the reaction mixture; oxidation is often favored under slightly basic conditions.
Side Reactions - If using a strong oxidant, consider decreasing the reaction temperature to improve selectivity. - Ensure the absence of contaminating aldehydes that can lead to thiazolidine formation.
Product Precipitation - Adjust the solvent system to ensure the disulfide product remains in solution throughout the reaction.
Issue 2: High Levels of Unreacted D-Penicillamine
Potential Cause Troubleshooting Step
Insufficient Oxidant - Increase the molar ratio of the oxidizing agent to D-Penicillamine.
Suboptimal Reaction Conditions - As with low yield, optimize reaction time, temperature, and pH to drive the reaction to completion.
Issue 3: Presence of D-Penicillamine Trisulfide Impurity
Potential Cause Troubleshooting Step
Over-oxidation - Reduce the concentration of the oxidizing agent. - Shorten the reaction time. - Lower the reaction temperature.
Use of Harsh Oxidants - Consider using a milder oxidizing agent. For example, if using hydrogen peroxide, try a lower concentration or switch to air oxidation with a catalyst.
Issue 4: Formation of Mixed Disulfides
Potential Cause Troubleshooting Step
Contamination with other Thiols - Ensure the purity of the starting D-Penicillamine. - Use high-purity solvents and reagents to avoid introducing other thiol-containing compounds.
Thiol-Disulfide Exchange - Control the pH of the reaction; thiol-disulfide exchange can be pH-dependent.

Experimental Protocols

Representative Synthesis of this compound (Air Oxidation)

Objective: To synthesize this compound via air oxidation.

Materials:

Procedure:

  • Dissolve D-Penicillamine in deionized water to a concentration of 10-20 mg/mL.

  • Adjust the pH of the solution to 8.0-8.5 with ammonium hydroxide.

  • Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, adjust the pH to the isoelectric point of this compound (around pH 5-6) with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

HPLC Method for Impurity Profiling

Objective: To separate and quantify D-Penicillamine, this compound, and other potential impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 5% B; 10-25 min: 5-50% B; 25-30 min: 50% B; 30-35 min: 50-5% B; 35-40 min: 5% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL

Note: This is a general method and may require optimization for your specific application and impurity profile.

Visualizations

cluster_synthesis This compound Synthesis Workflow D-Penicillamine D-Penicillamine Oxidation Oxidation D-Penicillamine->Oxidation Oxidizing Agent (Air, H2O2, I2) D-Penicillamine_Disulfide D-Penicillamine_Disulfide Oxidation->D-Penicillamine_Disulfide Desired Product

Caption: A simplified workflow for the synthesis of this compound.

cluster_impurities Potential Impurity Formation Pathways D-Penicillamine D-Penicillamine Oxidation Oxidation D-Penicillamine->Oxidation Mixed_Disulfide Mixed_Disulfide D-Penicillamine->Mixed_Disulfide Reaction with other thiols D-Penicillamine_Disulfide D-Penicillamine_Disulfide Oxidation->D-Penicillamine_Disulfide Over_Oxidation Over_Oxidation D-Penicillamine_Disulfide->Over_Oxidation Excess Oxidant Trisulfide Trisulfide Over_Oxidation->Trisulfide Other_Thiols Other_Thiols Other_Thiols->Mixed_Disulfide

Caption: Pathways for the formation of common impurities during synthesis.

cluster_troubleshooting Troubleshooting Logic for Impurity Minimization High_Impurity_Level High_Impurity_Level Identify_Impurity Identify_Impurity High_Impurity_Level->Identify_Impurity Analyze via HPLC Unreacted_Starting_Material Unreacted_Starting_Material Identify_Impurity->Unreacted_Starting_Material Unreacted D-Penicillamine Trisulfide_Impurity Trisulfide_Impurity Identify_Impurity->Trisulfide_Impurity Trisulfide Mixed_Disulfide_Impurity Mixed_Disulfide_Impurity Identify_Impurity->Mixed_Disulfide_Impurity Mixed Disulfide Increase_Oxidant_or_Time Increase_Oxidant_or_Time Unreacted_Starting_Material->Increase_Oxidant_or_Time Decrease_Oxidant_or_Time Decrease_Oxidant_or_Time Trisulfide_Impurity->Decrease_Oxidant_or_Time Purify_Starting_Materials Purify_Starting_Materials Mixed_Disulfide_Impurity->Purify_Starting_Materials

Caption: A decision tree for troubleshooting common impurity issues.

References

Troubleshooting low recovery of D-Penicillamine disulfide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of D-Penicillamine disulfide during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound during liquid-liquid extraction (LLE)?

Low recovery during LLE can stem from several factors related to the physicochemical properties of this compound. The primary areas to investigate are:

  • Incomplete Phase Transfer: this compound is a polar molecule and is soluble in water.[1] This can lead to poor partitioning into commonly used water-immiscible organic solvents.

  • Analyte Degradation: The disulfide bond may be susceptible to cleavage under certain pH or temperature conditions, leading to the loss of the target analyte.[2]

  • Emulsion Formation: The presence of proteins and other macromolecules in biological samples can lead to the formation of emulsions at the interface of the aqueous and organic layers, trapping the analyte and preventing efficient separation.

  • Incorrect pH of the Aqueous Phase: The ionization state of the amino and carboxylic acid groups of this compound is pH-dependent, which in turn affects its solubility and partitioning behavior.

Q2: My this compound seems to be "disappearing" after extraction. What could be happening?

The apparent loss of this compound post-extraction is often due to its chemical instability or interactions with the sample matrix. Key factors to consider are:

  • Thiol-Disulfide Exchange: If free thiols are present in the sample, they can react with this compound, leading to the formation of mixed disulfides and a decrease in the concentration of the target analyte.

  • Reduction of the Disulfide Bond: Reducing agents inadvertently introduced into the sample or extraction solvents can cleave the disulfide bond, converting this compound back to D-Penicillamine.

  • Adsorption to Labware: Polar analytes can sometimes adsorb to the surface of glass or plastic labware, leading to losses.

Q3: I am working with plasma samples and observing very low and inconsistent recovery. What specific steps can I take?

Extracting this compound from complex biological matrices like plasma presents unique challenges. Here are some troubleshooting steps:

  • Protein Precipitation: D-Penicillamine and its disulfide can bind to plasma proteins.[3] It is crucial to perform a protein precipitation step prior to LLE. Common protein precipitation agents include acetonitrile (B52724), methanol, or trichloroacetic acid (TCA). However, be aware that TCA can create a highly acidic environment which might affect analyte stability.

  • Use of a Stabilizing Agent: To prevent the in-vitro oxidation of D-Penicillamine to its disulfide form after sample collection, a stabilizing agent can be added to the collection tubes.[4] This helps to more accurately quantify the endogenous levels of the disulfide.

  • pH Adjustment: After protein precipitation, carefully adjust the pH of the supernatant to optimize the partitioning of this compound into the organic phase. A systematic pH profile experiment is recommended to determine the optimal pH for your specific extraction solvent.

Troubleshooting Guide

Low Recovery of this compound
Potential Cause Recommended Action Expected Outcome
Inappropriate Organic Solvent This compound is polar. Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of a polar and non-polar solvent. Consider using a salting-out agent (e.g., NaCl, (NH₄)₂SO₄) in the aqueous phase to decrease the solubility of the analyte and drive it into the organic phase.Improved partitioning of the analyte into the organic phase, leading to higher recovery.
Suboptimal pH of Aqueous Phase The charge of this compound changes with pH. Perform a series of extractions at different pH values (e.g., from pH 2 to pH 8) to determine the optimal pH for extraction into your chosen organic solvent. Generally, adjusting the pH to near the isoelectric point of the molecule can minimize its aqueous solubility.Identification of the optimal pH for maximal recovery.
Analyte Degradation (Disulfide Cleavage) Avoid harsh pH conditions (strong acids or bases) and high temperatures during extraction. If reducing agents are suspected, consider adding a mild oxidizing agent to the sample to maintain the disulfide bond. However, this should be done with caution to avoid unwanted side reactions.Preservation of the disulfide bond and prevention of analyte loss.
Emulsion Formation Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. The addition of a small amount of salt or a different organic solvent can also help to break the emulsion.Clear separation of the aqueous and organic phases, allowing for complete recovery of the organic layer.
Protein Binding (in biological samples) Implement a protein precipitation step before LLE using a solvent like acetonitrile or methanol. Ensure complete precipitation and separation of the protein pellet.Release of protein-bound this compound into the supernatant for subsequent extraction.

Experimental Protocols

Protocol: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix

This is a general protocol and should be optimized for your specific sample matrix.

  • Sample Preparation:

    • To 1 mL of the aqueous sample, add a suitable buffer to adjust the pH to the predetermined optimum (e.g., pH 4-6).

  • Extraction:

    • Add 3 mL of ethyl acetate to the sample in a polypropylene (B1209903) centrifuge tube.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate to maximize recovery.

    • Combine the organic extracts.

  • Dry Down and Reconstitution:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis) for analysis.

Visualizations

Troubleshooting_Low_Recovery Troubleshooting Workflow for Low this compound Recovery start Low Recovery Observed check_phase_separation Check for Emulsions or Incomplete Phase Separation start->check_phase_separation check_pH Optimize pH of Aqueous Phase check_phase_separation->check_pH No solution_centrifuge Increase Centrifugation Speed/Time or Add Salt check_phase_separation->solution_centrifuge Yes solution_pH Perform pH Profile Experiment check_pH->solution_pH check_solvent Evaluate Extraction Solvent Polarity solution_solvent Test More Polar Solvents or Use Salting-out Agent check_solvent->solution_solvent check_degradation Investigate Analyte Degradation solution_degradation Avoid Harsh Conditions, Check for Reducing Agents check_degradation->solution_degradation protein_precipitation Implement/Optimize Protein Precipitation (for biological samples) solution_protein Use Acetonitrile or Methanol for Precipitation protein_precipitation->solution_protein Applicable end Improved Recovery protein_precipitation->end Not Applicable solution_centrifuge->check_pH solution_pH->check_solvent solution_solvent->check_degradation solution_degradation->protein_precipitation solution_protein->end

Caption: Troubleshooting workflow for low recovery of this compound.

Chemical_Structure D-Penicillamine and its Disulfide Form cluster_0 D-Penicillamine cluster_1 This compound penicillamine HS-C(CH₃)₂-CH(NH₂)-COOH disulfide HOOC-CH(NH₂)-C(CH₃)₂-S-S-C(CH₃)₂-CH(NH₂)-COOH penicillamine->disulfide Oxidation disulfide->penicillamine Reduction

Caption: Chemical relationship between D-Penicillamine and its disulfide.

References

Technical Support Center: Method Development for Resolving D-Penicillamine Disulfide from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for the resolution of D-Penicillamine disulfide from its isomers, including L-Penicillamine disulfide and the mixed disulfide, D-Penicillamine-L-cysteine disulfide.

Troubleshooting Guide

Encountering issues during method development is common. This guide provides solutions to frequently observed problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between this compound and its isomers Inadequate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, adjust the organic modifier concentration (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase. A lower pH can suppress the ionization of the carboxylic acid groups and improve retention and selectivity. Consider using a buffer like phosphate (B84403) or acetate.
Non-optimal column chemistry.Screen different stationary phases. A C18 column is a common starting point, but other phases like C8, phenyl-hexyl, or a chiral stationary phase (CSP) might provide better selectivity for these structurally similar compounds.
Inappropriate flow rate.A lower flow rate generally increases resolution but also increases run time. Optimize the flow rate to achieve a balance between resolution and analysis time.
Peak tailing for all disulfide peaks Secondary interactions with the stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase to mask active silanol (B1196071) groups on the silica-based stationary phase.
Column overload.Reduce the sample concentration or injection volume.
Irreproducible retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.
Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature.
Column degradation.Replace the column if it has been used extensively or with aggressive mobile phases.
No peaks or very small peaks detected Improper sample preparation.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Derivatization may be necessary for improved detection with certain detectors.
Detector issue.Check the detector lamp and settings. For UV detection of underivatized penicillamine (B1679230) disulfides, a low wavelength (e.g., 210-230 nm) is typically required. Electrochemical detectors can also be used for sensitive detection of thiols and disulfides.[1]
Sample degradation.D-Penicillamine and its disulfides can be susceptible to oxidation or other degradation pathways. Prepare samples fresh and store them appropriately.

Frequently Asked Questions (FAQs)

Q1: What are the critical isomers to separate from this compound?

A1: The primary isomers of concern are L-Penicillamine disulfide and the mixed disulfide, D-Penicillamine-L-cysteine disulfide. The L-isomer is considered toxic, making its separation and quantification crucial for drug safety.[2] The mixed disulfide is a common metabolite.[3]

Q2: Which analytical technique is most suitable for this separation?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for the analysis of D-Penicillamine and its related compounds.[1][4][5][6] Other techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) have also been reported.[4][5][7]

Q3: What type of HPLC column should I start with?

A3: A reversed-phase C18 column is a good starting point for method development. However, for chiral separation of D- and L-isomers, a chiral stationary phase (CSP) is often necessary. Alternatively, a chiral selector can be added to the mobile phase for separation on an achiral column.[8]

Q4: Is derivatization required for the analysis of this compound?

A4: While this compound has a UV chromophore, its absorbance is weak. Derivatization with reagents like N-(1-pyrenyl)maleimide (NPM) can significantly enhance detection sensitivity, particularly for fluorescence detection.[9][10][11] However, for resolving the disulfides themselves, a direct UV or electrochemical detection method may be sufficient and simpler to implement.

Q5: How can I confirm the identity of the separated peaks?

A5: Peak identification can be confirmed by comparing the retention times with those of certified reference standards for this compound, L-Penicillamine disulfide, and D-Penicillamine-L-cysteine disulfide. Mass spectrometry (MS) coupled with HPLC (LC-MS) can provide definitive structural confirmation.

Experimental Protocol: HPLC Method for Separation of Penicillamine Disulfides

This protocol provides a starting point for the separation of this compound from its isomers. Optimization will likely be required for specific applications.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0B: AcetonitrileGradient: 5% B to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (95% A: 5% B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow for Method Development

This diagram outlines the logical steps involved in developing a robust analytical method for resolving this compound and its isomers.

G Experimental Workflow A Define Analytical Target Profile (Resolution, Sensitivity, Run Time) B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B C Prepare and Inject Standards (D-Pen Disulfide, L-Pen Disulfide, Mixed Disulfide) B->C D Evaluate Initial Separation (Peak Shape, Resolution) C->D E Optimize Mobile Phase (Organic %, pH, Buffer Strength) D->E Resolution < 1.5 G Method Validation (Specificity, Linearity, Accuracy, Precision) D->G Resolution > 1.5 F Optimize Column Parameters (Temperature, Flow Rate) E->F F->D Re-evaluate H Final Method G->H G Troubleshooting Poor Peak Resolution A Poor Resolution Observed B Are peaks fronting or tailing? A->B C Adjust Mobile Phase pH or Add Ion-Pairing Agent B->C Yes F Is retention time too short? B->F No H Problem Resolved? C->H D Decrease Flow Rate D->H E Change Column Chemistry I Continue Optimization E->I F->D No G Decrease Organic Content in Mobile Phase F->G Yes G->H H->E No H->I Yes

References

Validation & Comparative

A Comparative Analysis of D-Penicillamine Disulfide and Glutathione in Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

AUSTIN, TX – December 11, 2025 – In the intricate landscape of cellular biochemistry and therapeutic development, the reduction of disulfide bonds is a critical process. This guide provides an in-depth, objective comparison of the disulfide bond reducing capabilities of D-Penicillamine disulfide and the ubiquitous antioxidant, glutathione (B108866). This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective supported by experimental data.

Executive Summary

Glutathione is a significantly more effective reducing agent for disulfide bonds than D-penicillamine. Experimental evidence indicates that glutathione can reduce penicillamine (B1679230) disulfide, whereas the reverse reaction is kinetically and thermodynamically unfavorable. This disparity is largely attributed to steric hindrance from the methyl groups on D-penicillamine, which impedes its ability to effectively participate in thiol-disulfide exchange reactions.

Comparative Performance Data

The direct comparison of the reducing capabilities of various thiols on this compound reveals significant differences in their efficacy. The following table summarizes the extent of reduction of penicillamine disulfide by glutathione and other thiol-containing compounds.

Reducing Agent (25 mM)Penicillamine Disulfide Reduction (%)
Glutathione 15%
Dithioerythritol8%
Cysteine5.1%

Data adapted from Park, I. S., & Vincenzini, M. T. (1992). Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril (B1668294) disulfides. Biochemical Pharmacology, 43(9), 2011-2016.

Kinetic analysis further underscores the superior efficacy of glutathione. The initial rate of reduction and the equilibrium constant for the reduction of penicillamine disulfides by glutathione were found to be 267-fold and 875-fold less, respectively, than for captopril disulfide at pH 7.4.

Mechanism of Action: Thiol-Disulfide Exchange

The reduction of a disulfide bond by a thiol-containing molecule, such as glutathione or D-penicillamine, occurs via a mechanism known as thiol-disulfide exchange. This is a nucleophilic substitution reaction where the thiolate anion (RS⁻) of the reducing agent attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R'). This results in the formation of a new, mixed disulfide and the release of a new thiolate. For complete reduction of the original disulfide, a second thiol molecule is required to reduce the mixed disulfide intermediate.

Thiol_Disulfide_Exchange cluster_step1 Step 1: Initial Attack cluster_step2 Step 2: Reduction of Mixed Disulfide Thiol1 Thiol (R-SH) MixedDisulfide Mixed Disulfide (R-S-S-R') Thiol1->MixedDisulfide attacks Disulfide Disulfide (R'-S-S-R') Disulfide->MixedDisulfide Thiol2 Released Thiol (R'-SH) Disulfide->Thiol2 releases FinalDisulfide New Disulfide (R-S-S-R) MixedDisulfide->FinalDisulfide ReleasedThiol2 Second Released Thiol (R'-SH) MixedDisulfide->ReleasedThiol2 releases Thiol3 Second Thiol (R-SH) Thiol3->FinalDisulfide attacks

Figure 1: General mechanism of thiol-disulfide exchange.

Experimental Protocols

Spectrophotometric Assay for Disulfide Reduction (Ellman's Reagent)

This protocol provides a general method for comparing the disulfide bond reducing activity of compounds like glutathione and D-penicillamine using Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)). DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm[1][2][3].

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Disulfide substrate (e.g., this compound, Oxidized Glutathione)

  • Reducing agents (Glutathione, D-Penicillamine)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the disulfide substrate and the reducing agent in phosphate buffer. A control reaction without the reducing agent should also be prepared.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a specific time period to allow for the reduction of the disulfide bonds.

  • Quenching and Detection:

    • At desired time points, take an aliquot of the reaction mixture.

    • Add Ellman's Reagent to the aliquot. The reaction of DTNB with the newly formed free thiols is rapid.

    • Incubate for 15 minutes at room temperature[1].

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm.

  • Quantification: The concentration of free thiols can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)[4]. The rate of disulfide reduction can be determined by plotting the concentration of free thiols over time.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Reductants, DTNB) start->prep_reagents setup_reactions Set up Reaction Mixtures (with and without reducing agent) prep_reagents->setup_reactions incubate Incubate at Controlled Temperature setup_reactions->incubate aliquot Take Aliquots at Time Points incubate->aliquot add_dtnb Add Ellman's Reagent (DTNB) aliquot->add_dtnb measure_abs Measure Absorbance at 412 nm add_dtnb->measure_abs calculate Calculate Thiol Concentration measure_abs->calculate plot Plot [Thiol] vs. Time calculate->plot end End plot->end

Figure 2: Experimental workflow for comparing disulfide reduction.

The Glutathione Redox Cycle: A Key Signaling Pathway

In biological systems, the reduction of disulfide bonds is intricately linked to the glutathione redox cycle. This cycle maintains a high intracellular ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), which is crucial for protecting cells from oxidative damage and for the proper functioning of various cellular processes[5][6][7].

The key enzyme in this cycle is Glutathione Reductase, which uses NADPH as a reducing equivalent to convert GSSG back to two molecules of GSH[5][8]. This regenerated GSH is then available to reduce disulfide bonds in proteins and other molecules, often with the help of enzymes like glutaredoxin[9][10].

Glutathione_Redox_Cycle cluster_regeneration Regeneration of GSH cluster_antioxidant Antioxidant Function GSSG Glutathione Disulfide (GSSG) GSH 2x Reduced Glutathione (2GSH) GSSG->GSH Glutaredoxin/ Thiol-Disulfide Exchange GSH->GSSG Protein_SH Reduced Protein (2x Protein-SH) GSH->Protein_SH reduces GPx Glutathione Peroxidase GSH->GPx GR Glutathione Reductase GR->GSSG reduces NADP NADP+ GR->NADP NADPH NADPH + H+ NADPH->GR donates e- Protein_SS Oxidized Protein (Protein-S-S-Protein) Protein_SS->GSSG ROS Reactive Oxygen Species (e.g., H2O2) H2O 2H2O ROS->H2O GPx->GSSG GPx->ROS detoxifies

Figure 3: The Glutathione Redox Cycle.

Discussion

The experimental data clearly demonstrates that glutathione is a more effective reducing agent for penicillamine disulfide than other endogenous thiols like cysteine. However, its reducing capacity is still modest, achieving only a 15% reduction under the specified experimental conditions. This suggests that the reduction of penicillamine disulfide in vivo may be a slow process.

The reduced efficacy of D-penicillamine as a reducing agent is likely due to steric hindrance from the two methyl groups on its β-carbon[11]. These bulky groups can physically obstruct the approach of the thiol group to a disulfide bond, making the necessary thiol-disulfide exchange reaction less favorable.

The tendency for D-penicillamine to form stable mixed disulfides with proteins and other thiols, coupled with its slow rate of reduction, has clinical implications. The accumulation of these disulfides could contribute to some of the adverse effects observed during long-term D-penicillamine therapy.

Conclusion

For researchers and professionals in drug development, it is crucial to recognize the significant differences in the disulfide bond reducing capabilities of D-penicillamine and glutathione. Glutathione is the more potent reducing agent, a fact that is central to its role as the primary cellular redox buffer. The steric hindrance of D-penicillamine limits its reducing activity and promotes the formation of persistent mixed disulfides. These findings are essential for understanding the biochemical behavior of these compounds and for the design of therapeutic strategies that involve the modulation of disulfide bonds.

References

A Comparative Analysis of D-Penicillamine Disulfide and Cystine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of D-Penicillamine disulfide and cystine, two sulfur-containing compounds with significant but distinct roles in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, biological functions, and the experimental methods used for their study.

Introduction

Cystine, the disulfide-linked dimer of the amino acid cysteine, is a naturally occurring molecule essential for protein structure and cellular redox homeostasis.[1] In contrast, D-penicillamine is a pharmaceutical agent, and its disulfide form is a primary metabolite.[2] D-penicillamine is known for its role as a chelating agent and its ability to modulate the immune system. A key pharmacological action of D-penicillamine involves a disulfide interchange reaction with cystine, a process central to its therapeutic use in cystinuria.[3][4] This guide will delve into a detailed comparison of these two molecules.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and cystine is crucial for predicting their behavior in biological systems and for developing analytical techniques. The following table summarizes their key properties.

PropertyThis compoundCystine
Molecular Formula C10H20N2O4S2C6H12N2O4S2
Molecular Weight 296.41 g/mol [5][6]240.3 g/mol
Appearance White to off-white powder or crystals[7][8]White crystalline solid
Melting Point 204 °C (decomposes)[7]260-261 °C (decomposes)
Solubility in Water Slightly soluble[7]Poorly soluble
Redox Potential Data not readily available-220 mV (for the Cys/CySS couple)
pKa (Carboxyl) ~1.76 (Predicted)[7]1.65, 2.26
pKa (Amino) Not specified8.0, 9.0

Biological Functions and Mechanisms of Action

While both molecules are disulfides, their biological roles are markedly different. Cystine is a fundamental component of proteins and a key player in antioxidant defense, whereas this compound is primarily a metabolite of a therapeutic agent.

Cystine is integral to:

  • Protein Structure: Forms disulfide bridges that stabilize the tertiary and quaternary structures of proteins.[1]

  • Redox Homeostasis: Serves as a reservoir for cysteine, a precursor for the major intracellular antioxidant glutathione (B108866) (GSH). Cystine uptake and its subsequent reduction to cysteine are critical for maintaining cellular redox balance.[1]

  • Cellular Signaling: Intracellular cysteine levels, influenced by cystine availability, can modulate signaling pathways such as the mTORC1 pathway, which is a central regulator of cell growth and metabolism.[9][10][11]

This compound is primarily associated with the metabolism of D-penicillamine and its therapeutic effects:

  • Cystinuria Treatment: D-penicillamine undergoes a thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide (cysteine-penicillamine disulfide).[3][4] This reaction reduces the concentration of poorly soluble cystine in the urine, thereby preventing the formation of cystine kidney stones.[3][4]

  • Immunomodulation: D-penicillamine has been shown to affect T-cell function, although the precise mechanism is not fully elucidated. It has been observed to selectively impair helper T-cell subsets.[12][13]

  • Enzyme Inhibition: D-penicillamine can act as a selective inhibitor of cystathionine-γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (B99878) (H2S), a gaseous signaling molecule.[14]

The following diagram illustrates the metabolic pathway of cystine and its role in glutathione synthesis.

cystine_metabolism Cystine_ext Extracellular Cystine xCT xCT Transporter Cystine_ext->xCT Uptake Cystine_int Intracellular Cystine xCT->Cystine_int Cysteine Cysteine Cystine_int->Cysteine Reduction GCL Glutamate-Cysteine Ligase Cysteine->GCL Protein Protein Synthesis Cysteine->Protein Glutathione Glutathione (GSH) GCL->Glutathione dpen_mechanism DPen D-Penicillamine Exchange Thiol-Disulfide Exchange DPen->Exchange Cystine Cystine (insoluble) Cystine->Exchange MixedDisulfide Cysteine-Penicillamine Disulfide (soluble) Exchange->MixedDisulfide Excretion Renal Excretion MixedDisulfide->Excretion hplc_workflow Start Start: Biological Sample ProteinPrecipitation Protein Precipitation Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization with NPM Supernatant->Derivatization HPLC HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification End End: Concentration Data Quantification->End mtorc1_pathway Cystine Cystine mTORC1 mTORC1 Cystine->mTORC1 Activates AminoAcids Amino Acids AminoAcids->mTORC1 Activates GrowthFactors Growth Factors GrowthFactors->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits tcell_modulation DPen D-Penicillamine TCell Helper T-Cell (CD4+) DPen->TCell Modulates Cytokine Cytokine Production TCell->Cytokine Releases TCR T-Cell Receptor (TCR) TCR->TCell Activates APC Antigen Presenting Cell (APC) APC->TCR Presents Antigen ImmuneResponse Immune Response Cytokine->ImmuneResponse

References

D-Penicillamine Disulfide: A Potential Biomarker for Oxidative Stress Faces Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for reliable and sensitive biomarkers of oxidative stress, D-penicillamine disulfide is emerging as a noteworthy candidate. This comprehensive guide provides an in-depth comparison of this compound with established oxidative stress biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The accurate measurement of oxidative stress is crucial for understanding disease pathogenesis and for the development of effective therapeutic interventions. While a range of biomarkers are currently utilized, the validation of new, potentially more specific or sensitive, markers like this compound is a significant area of research.

D-penicillamine, a disease-modifying antirheumatic drug (DMARD), is known for its antioxidant properties. Its conversion to this compound is indicative of an oxidative environment, suggesting its potential as a biomarker. This guide delves into the analytical methods for its detection, its performance characteristics, and how it stacks up against current standards.

Comparative Analysis of Oxidative Stress Biomarkers

To provide a clear comparison, the following table summarizes the key characteristics of this compound alongside commonly used oxidative stress biomarkers.

BiomarkerAnalyte TypeBiological SampleMethod of DetectionAdvantagesDisadvantages
This compound Small MoleculePlasma, Urine, Synovial FluidHPLC-ECD, GC-MSSpecific to thiol oxidation, reflects a key antioxidant pathwayLimited direct validation studies, potential for confounding by therapeutic use of D-penicillamine
F2-Isoprostanes Lipid Peroxidation ProductUrine, PlasmaGC-MS, LC-MS/MS"Gold standard" for lipid peroxidation, chemically stableTechnically demanding analysis, expensive equipment required
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) DNA Damage ProductUrine, LeukocytesLC-MS/MS, ELISADirectly reflects oxidative damage to DNASusceptible to artifactual oxidation during sample preparation
Malondialdehyde (MDA) Lipid Peroxidation ProductPlasma, TissuesTBARS Assay, HPLCSimple and cost-effective assay (TBARS)TBARS assay lacks specificity, can overestimate damage
Glutathione Disulfide (GSSG) Oxidized AntioxidantBlood, TissuesHPLC, Enzymatic AssaysReflects the status of a major cellular antioxidant systemProne to ex vivo oxidation, requires careful sample handling
Protein Carbonyls Protein Oxidation ProductPlasma, TissuesSpectrophotometry (DNPH), ELISAGeneral marker of protein oxidation, relatively stableCan be influenced by factors other than oxidative stress

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker measurements. Below are summarized protocols for the analysis of this compound and a selection of established biomarkers.

Measurement of this compound via HPLC with Electrochemical Detection (HPLC-ECD)

This method offers high sensitivity and specificity for the detection of this compound in biological fluids.

1. Sample Preparation:

  • Collect blood in EDTA-containing tubes and immediately centrifuge at 4°C to separate plasma.

  • To 500 µL of plasma, add 50 µL of 1 M perchloric acid to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC-ECD Analysis:

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A solution of 95% 0.1 M sodium phosphate (B84403) buffer (pH 3.0) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Electrochemical Detector: A dual-electrode electrochemical detector. The upstream (guard) electrode is set to a reducing potential (e.g., -1.0 V) to reduce the disulfide bond of this compound to D-penicillamine. The downstream (analytical) electrode is set to an oxidizing potential (e.g., +0.15 V) to detect the resulting D-penicillamine.

  • Quantification: The peak area of the detected D-penicillamine is proportional to the concentration of this compound in the original sample. A standard curve is generated using known concentrations of this compound.

Measurement of F2-Isoprostanes via Gas Chromatography-Mass Spectrometry (GC-MS)

Considered the gold standard for assessing lipid peroxidation in vivo.

1. Sample Preparation:

  • Collect urine or plasma samples.

  • Add an internal standard (a deuterated F2-isoprostane analogue).

  • Perform solid-phase extraction (SPE) to isolate the F2-isoprostanes.

  • Derivatize the extracted compounds to make them volatile for GC analysis.

2. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a capillary column suitable for lipid analysis.

  • MS System: A mass spectrometer for detection and quantification.

  • Analysis: The derivatized F2-isoprostanes are separated by GC and detected by MS in negative ion chemical ionization mode.

  • Quantification: The concentration is determined by comparing the peak area of the endogenous F2-isoprostane to that of the internal standard.

Visualizing the Pathways and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Biomolecules Cellular Biomolecules (Lipids, DNA, Proteins) ROS->Biomolecules attacks Antioxidants Antioxidants (e.g., D-penicillamine) Antioxidants->ROS neutralize D_Pen_Disulfide D-Penicillamine Disulfide Antioxidants->D_Pen_Disulfide forms Oxidative_Damage Oxidative Damage Biomolecules->Oxidative_Damage leads to Biomarkers Oxidative Stress Biomarkers Oxidative_Damage->Biomarkers measured by D_Pen_Disulfide->Biomarkers

Caption: Oxidative stress and biomarker generation.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-ECD Analysis Sample_Collection Biological Sample (Plasma) Protein_Precipitation Protein Precipitation (Perchloric Acid) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Chromatographic Separation Injection->Separation ECD_Detection Electrochemical Detection Separation->ECD_Detection Data_Analysis Data Analysis & Quantification ECD_Detection->Data_Analysis

Caption: HPLC-ECD workflow for this compound.

Conclusion

This compound holds promise as a specific biomarker for thiol oxidation, a key event in oxidative stress. While established markers like F2-isoprostanes and 8-oxo-dG have undergone extensive validation, this compound offers a potential alternative or complementary marker, particularly in studies involving thiol-active compounds. Further research is warranted to directly compare its performance against the "gold standard" markers in various disease models and clinical settings. The detailed protocols and comparative data provided in this guide aim to facilitate such investigations and advance the field of oxidative stress research.

Efficacy of D-Penicillamine Disulfide in Copper Chelation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of D-penicillamine disulfide with other prominent copper chelators. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

D-penicillamine is a well-established copper chelating agent primarily used in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation. In the process of chelating copper, D-penicillamine reduces cupric (Cu²⁺) ions to cuprous (Cu⁺) ions and is itself oxidized to form this compound. This disulfide is an integral component of the resulting stable mixed-valence copper cluster. While D-penicillamine has been a cornerstone of chelation therapy, newer agents and alternative compounds are continuously being evaluated for improved efficacy and safety profiles. This guide compares D-penicillamine's performance against other chelators, presenting key quantitative data, experimental protocols, and relevant biological pathways.

Comparative Efficacy of Copper Chelators

The efficacy of a copper chelator is determined by several factors, including its affinity for copper ions, the stability of the resulting complex, its ability to mobilize and promote the excretion of copper, and its in vivo performance.

Quantitative Comparison of Copper Chelation
ChelatorParameterValue/ObservationReference(s)
D-Penicillamine Copper Binding AffinityLower affinity compared to trientine and 8-hydroxyquinolines.[1]
In Vitro Chelation1000 mg of D-penicillamine chelates approximately 200 mg of copper.[2]
In Vivo Efficacy (Wilson's Disease)Effective in promoting urinary copper excretion.[3]
Neurological Improvement (Wilson's Disease)May be more effective than trientine for neurological symptoms.[4]
Trientine (Triethylenetetramine) Copper Binding AffinityHigher affinity for copper compared to D-penicillamine.[1]
In Vivo Efficacy (Wilson's Disease)Effective in promoting urinary copper excretion, though may be less potent on a molar basis than D-penicillamine.[3]
Adverse EffectsGenerally associated with fewer adverse effects compared to D-penicillamine.[4]
8-Hydroxyquinolines (e.g., Clioquinol, Chloroxine) Copper Binding AffinityMore potent copper chelators than D-penicillamine.[1]
Complex StabilityForm very stable complexes with Cu⁺/Cu²⁺ at various pH levels.[1]
EDTA (Ethylenediaminetetraacetic acid) Copper Binding AffinityForms very stable complexes with copper.[1]
Complex Stability (log K)18.8[5]
Zinc Salts (e.g., Zinc Sulfate) Mechanism of ActionDecreases intestinal copper absorption.[6][7]
In Vivo Efficacy (Wilson's Disease)Comparable efficacy to D-penicillamine for hepatic symptoms, potentially better for neurological symptoms with fewer side effects.[6][7]

Mechanism of Action and Signaling Pathways

The primary mechanism of D-penicillamine involves the chelation of excess copper, facilitating its excretion from the body. The process begins with the reduction of Cu(II) to Cu(I) by the thiol group of D-penicillamine, which in turn is oxidized to form a disulfide. This this compound then participates in the formation of a stable, excretable copper complex.[4][8] The final complex has been identified as a mixed-valence cluster with the stoichiometry [Cu(I)₈Cu(II)₆(D-penicillamine)₁₂Cl]⁵⁻.[9][10]

In the context of copper-induced cytotoxicity, the chelation process by D-penicillamine can also lead to the generation of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[4][11] This can have cytotoxic effects on cells, a property that has been explored in cancer research.[11]

Below is a diagram illustrating the copper chelation pathway by D-penicillamine.

G cluster_0 Cellular Environment with Excess Copper cluster_1 D-Penicillamine Action cluster_2 Chelation and Excretion Excess Cu(II) Excess Cu(II) Cu(I) Cu(I) Excess Cu(II)->Cu(I) Reduction by D-Penicillamine D-Penicillamine D-Penicillamine D-Penicillamine_Disulfide D-Penicillamine Disulfide D-Penicillamine->D-Penicillamine_Disulfide Oxidation ROS_Generation ROS Generation (e.g., H₂O₂) D-Penicillamine->ROS_Generation in presence of Cu(II) Stable_Copper_Complex Stable Mixed-Valence Copper Complex D-Penicillamine_Disulfide->Stable_Copper_Complex Complex Formation Cu(I)->Stable_Copper_Complex Urinary_Excretion Urinary Excretion Stable_Copper_Complex->Urinary_Excretion G Start Start Prepare_Reagents Prepare Reagents (BCS, CuSO₄, Ascorbic Acid, Chelators) Start->Prepare_Reagents Mix_Cu_Reducer Mix CuSO₄ and Ascorbic Acid to form Cu⁺ Prepare_Reagents->Mix_Cu_Reducer Add_Chelator Add Test Chelator and Incubate Mix_Cu_Reducer->Add_Chelator Add_BCS Add BCS Solution Add_Chelator->Add_BCS Measure_Absorbance Measure Absorbance at ~483 nm Add_BCS->Measure_Absorbance Analyze_Data Analyze Data to Determine Chelation Potency Measure_Absorbance->Analyze_Data End End Analyze_Data->End G Start Start Acclimatize Acclimatize LEC and LE Rats Start->Acclimatize Group_Rats Group LEC Rats (Vehicle, D-Pen, Trientine, etc.) + LE Control Group Acclimatize->Group_Rats Administer_Treatment Daily Administration of Chelators for 4-8 Weeks Group_Rats->Administer_Treatment Collect_Samples Collect Urine, Blood, and Liver Samples Administer_Treatment->Collect_Samples Analyze_Samples Analyze Copper Levels and Liver Histopathology Collect_Samples->Analyze_Samples Statistical_Analysis Perform Statistical Analysis Analyze_Samples->Statistical_Analysis End End Statistical_Analysis->End

References

Navigating the Analytical Challenge: Cross-Reactivity of D-Penicillamine Disulfide in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in current analytical methodologies is the lack of specific quantitative data on the cross-reactivity of D-Penicillamine disulfide in immunoassays designed for its parent compound, D-Penicillamine. While immunoassays offer a high-throughput and often cost-effective approach for drug monitoring, the majority of available literature for D-Penicillamine and its metabolites focuses on chromatographic techniques. This guide provides a comprehensive comparison of the theoretical performance of immunoassays for D-Penicillamine, with a focus on the potential cross-reactivity of its major metabolite, this compound, and contrasts this with established chromatographic methods.

For researchers, scientists, and drug development professionals, understanding the analytical limitations and alternatives is paramount for accurate pharmacokinetic and pharmacodynamic studies of D-Penicillamine. This guide delves into the principles of immunoassay cross-reactivity, the structural relationship between D-Penicillamine and its disulfide, and provides an overview of alternative analytical strategies.

Theoretical Immunoassay Performance vs. Chromatographic Methods

Given the absence of commercially available immunoassays for D-Penicillamine and corresponding cross-reactivity data, a theoretical comparison is presented below, juxtaposed with the performance of established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureImmunoassay (Theoretical)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Antigen-antibody bindingDifferential partitioning between mobile and stationary phasesPartitioning between a mobile gas phase and a stationary liquid or solid phase
Specificity Potentially variable; high risk of cross-reactivity with metabolites like this compound due to structural similarity.High; capable of separating D-Penicillamine from its metabolites.High; can effectively separate D-Penicillamine and its disulfide form, often after derivatization.
Sensitivity Potentially high, dependent on antibody affinity.High, often in the low ng/mL range.High, with detection limits in the picomole range.
Throughput High; suitable for screening large numbers of samples.Moderate; sequential sample analysis.Moderate to low; often requires sample derivatization, increasing processing time.
Matrix Effect Susceptible to interference from sample components.Can be minimized with appropriate sample preparation and column selection.Can be affected by non-volatile matrix components.
Instrumentation Plate readers, automated immunoassay analyzers.HPLC system with UV, fluorescence, or electrochemical detectors.Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
Sample Prep Often minimal (dilution).May require protein precipitation, extraction, and derivatization.Typically requires extraction and derivatization to increase volatility.
Cost per Sample Generally lower for large batches.Higher due to solvent consumption and column costs.Moderate, with costs associated with gases and derivatizing agents.

Understanding D-Penicillamine Metabolism and its Implications for Immunoassays

D-Penicillamine undergoes metabolic transformation in the body, with a significant portion being converted to this compound and mixed disulfides with other endogenous thiols like cysteine.

DP D-Penicillamine DPDS This compound DP->DPDS Oxidation MixedDS Mixed Disulfides (e.g., with Cysteine) DP->MixedDS Thiol-Disulfide Exchange Metabolites Other Metabolites DP->Metabolites Other Pathways

Caption: Metabolic fate of D-Penicillamine.

The structural similarity between D-Penicillamine and its disulfide dimer is the primary reason for the high probability of cross-reactivity in a competitive immunoassay. An antibody developed to recognize D-Penicillamine as a hapten is likely to also bind to the this compound, as both molecules share the same core structure.

Experimental Protocols: A Focus on Alternative Methods

Due to the lack of specific immunoassay protocols with cross-reactivity data for this compound, this section details a generalized workflow for established chromatographic methods.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

This method is frequently cited for the simultaneous determination of D-Penicillamine and its disulfide form in biological matrices.

1. Sample Preparation:

  • Plasma/Serum: Deproteinize the sample by adding an equal volume of a precipitating agent (e.g., 10% trichloroacetic acid or acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm filter.

  • Urine: Dilute the urine sample with the mobile phase and filter.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile) at a specific pH.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: Electrochemical detector with a glassy carbon or gold electrode set at an appropriate oxidation potential.

3. Quantification:

  • A calibration curve is constructed using standards of known concentrations of D-Penicillamine and this compound.

  • The peak areas of the analytes in the sample are compared to the calibration curve to determine their concentrations.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Urine) Deproteinization Protein Precipitation Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Sample Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection Electrochemical Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

Caption: HPLC workflow for D-Penicillamine analysis.

Immunoassay Development for D-Penicillamine: A Theoretical Workflow

While not currently available, the development of a specific immunoassay for D-Penicillamine would follow a standard procedure for small molecule (hapten) targets. A key challenge would be to generate antibodies that can discriminate between D-Penicillamine and its disulfide form.

cluster_0 Immunogen Preparation cluster_1 Antibody Production cluster_2 Immunoassay Development Hapten D-Penicillamine (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Screening Screening for Specific Antibodies Immunization->Screening Purification Antibody Purification Screening->Purification Format Assay Format Selection (e.g., Competitive ELISA) Purification->Format Optimization Assay Optimization Format->Optimization Validation Validation (Specificity, Sensitivity, etc.) Optimization->Validation

Caption: Immunoassay development workflow.

Conclusion and Future Perspectives

The analysis of D-Penicillamine and its metabolites, particularly the disulfide form, remains a challenge that is currently best addressed by chromatographic methods. These techniques offer the necessary specificity to distinguish between the parent drug and its closely related metabolites. While the development of a highly specific immunoassay for D-Penicillamine is theoretically possible, it would require significant effort to generate monoclonal antibodies capable of discriminating the free thiol group of D-Penicillamine from the disulfide bond in its dimer. Until such reagents are developed and validated, researchers and clinicians must rely on methods like HPLC and GC for the accurate quantification of D-Penicillamine and its disulfide in biological samples. Future research in this area should focus on the synthesis of specific haptens and the generation of monoclonal antibodies with high discriminatory power to enable the development of rapid and high-throughput immunoassays.

A Head-to-Head Comparison: HPLC vs. LC-MS for D-Penicillamine Disulfide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Penicillamine disulfide is critical for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. This guide provides a comprehensive, data-driven comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to aid in selecting the optimal method for your specific analytical needs.

D-Penicillamine, a chelating agent and a disease-modifying antirheumatic drug (DMARD), readily oxidizes to form its disulfide dimer. The concentration and biotransformation of D-penicillamine are crucial for its therapeutic efficacy and are complicated by its existence in various forms, including the free thiol, the internal disulfide, mixed disulfides, and protein-bound forms.[1][2] This guide focuses on the analysis of the this compound, a key metabolite and a potential indicator of the drug's in vivo behavior.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, reversed-phase HPLC is commonly employed. Detection can be achieved through various means, with electrochemical detection and fluorescence detection (following derivatization) being particularly suitable for sulfur-containing compounds.[1][3]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. After chromatographic separation, the analyte is ionized and its mass-to-charge ratio is measured. This technique allows for the direct identification and quantification of this compound with high specificity, even in complex biological matrices.[4][5] LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and is a powerful tool for structural elucidation and quantification.[4]

Quantitative Performance Comparison

The choice between HPLC and LC-MS often hinges on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key quantitative performance parameters for the analysis of D-Penicillamine and its disulfide, based on published data.

ParameterHPLC with UV/Electrochemical/Fluorescence DetectionLC-MS/MS
Specificity Good to Excellent. Potential for interference from co-eluting compounds, especially with UV detection. Electrochemical and fluorescence detection (with derivatization) offer higher selectivity.[3]Excellent. Provides mass-based identification, minimizing interferences from matrix components.[6][7]
Sensitivity (LOD/LOQ) Picomole to nanomolar range. Detection limits can be in the range of 0.5 to 600 pmol depending on the detector.[3][8] For instance, a method using N-(1-pyrenyl)maleimide derivatization achieved a linearity range of 4–2500 nM.[1]Femtomole to picomolar range. Generally offers superior sensitivity compared to HPLC with conventional detectors.[7]
Linearity (R²) Typically > 0.99.[1][8]Typically > 0.99.[7]
Precision (%RSD) Within-run and between-run precision are generally < 15%. For example, one HPLC method reported within-run and between-run precision of 2.27% and 2.23%, respectively.[9]Typically < 15% for quantitative analysis.[7]
Accuracy (% Recovery) Generally in the range of 85-115%. Recoveries of impurities from accuracy experiments have been found in the range of 88.0% to 106.3%.[8]Generally in the range of 85-115%.
Throughput Moderate to high, depending on the run time and sample preparation complexity.Lower to moderate, often limited by the chromatography run time.[7]
Matrix Effects Can be significant, requiring careful sample preparation and method development.Can be a concern (ion suppression or enhancement), but can be mitigated with appropriate internal standards and sample cleanup.
Cost & Complexity Lower initial instrument cost and less complex operation compared to LC-MS.Higher initial instrument cost and requires more specialized expertise for operation and data analysis.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC and LC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (Optional, e.g., with NPM for fluorescence) Supernatant->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chromatographic Separation (Reversed-Phase C18 column) Injection->Separation Detection Detection (UV, Electrochemical, or Fluorescence) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify based on Peak Area/Height Chromatogram->Quantification LCMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis_lcms Data Analysis Sample_LCMS Biological Sample (e.g., Plasma) ProteinPrecipitation_LCMS Protein Precipitation Sample_LCMS->ProteinPrecipitation_LCMS Centrifugation_LCMS Centrifugation ProteinPrecipitation_LCMS->Centrifugation_LCMS Supernatant_LCMS Collect Supernatant Centrifugation_LCMS->Supernatant_LCMS Injection_LCMS Inject into LC system Supernatant_LCMS->Injection_LCMS Separation_LCMS Chromatographic Separation Injection_LCMS->Separation_LCMS Ionization Electrospray Ionization (ESI) Separation_LCMS->Ionization MassAnalysis Mass Analysis (MS and MS/MS) Ionization->MassAnalysis TIC Generate Total Ion Chromatogram (TIC) MassAnalysis->TIC XIC Extract Ion Chromatogram (XIC) for specific m/z TIC->XIC Quantification_LCMS Quantify based on Peak Area XIC->Quantification_LCMS

References

A Researcher's Guide: D-Penicillamine Disulfide vs. N-acetylcysteine as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular redox biology, oxidative stress, and related pathologies, the choice of chemical tools is paramount. Both D-Penicillamine disulfide and N-acetylcysteine (NAC) are thiol-containing compounds frequently employed in experimental settings. However, their mechanisms of action, primary applications, and experimental outcomes differ significantly. This guide provides an objective comparison, supported by experimental data, to aid in the selection of the appropriate tool for specific research inquiries.

Core Mechanisms of Action

N-acetylcysteine (NAC): The Multifaceted Antioxidant

N-acetylcysteine is widely utilized in cellular and animal biology as a quintessential antioxidant.[1] Its protective effects are attributed to several mechanisms:

  • Glutathione (B108866) Precursor: NAC is deacetylated intracellularly to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[2][3] GSH is the most critical endogenous antioxidant, crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.[2]

  • Direct ROS Scavenger: The free thiol (sulfhydryl) group on NAC can directly react with and neutralize various reactive oxygen and nitrogen species (RONS).[2]

  • Disulfide Bond Reduction: NAC's free sulfhydryl group can reduce disulfide bonds within proteins, a property that underlies its clinical use as a mucolytic agent to decrease mucus viscosity.[3][4]

  • Anti-inflammatory Effects: NAC can suppress the activity of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α and various interleukins.[2][5]

// Nodes NAC [label="N-Acetylcysteine (NAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cysteine [label="Intracellular\nL-Cysteine", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione (GSH)\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detox [label="Detoxification &\nAntioxidant Defense", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutral_ROS [label="Neutralized ROS", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Disulfide [label="Protein Disulfide Bonds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_Protein [label="Reduced Protein Thiols", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges NAC -> Cysteine [label=" Deacetylation"]; Cysteine -> GSH; GSH -> Detox; ROS -> Detox [style=dashed, arrowhead=none, color="#5F6368"]; NAC -> Neutral_ROS [label=" Direct Scavenging"]; ROS -> Neutral_ROS [style=dashed, arrowhead=none, color="#5F6368"]; NAC -> Reduced_Protein [label=" Reduction"]; Disulfide -> Reduced_Protein [style=dashed, arrowhead=none, color="#5F6368"]; } dot Caption: Mechanism of N-acetylcysteine (NAC) as a research tool.

D-Penicillamine and its Disulfide: Chelation and Disulfide Exchange

D-penicillamine (D-Pen) is the therapeutically active enantiomer of penicillamine (B1679230), a metabolite of penicillin devoid of antibiotic properties.[6][7] It is often studied in relation to its oxidized form, this compound. Its primary mechanisms include:

  • Metal Chelation: D-Pen is a potent chelating agent, particularly for copper.[6][8] It forms stable, soluble complexes with heavy metals like copper, lead, and mercury, facilitating their urinary excretion.[8] This action is central to its use in models of Wilson's disease, a genetic disorder of copper metabolism.[9]

  • Disulfide Exchange: D-Pen can undergo disulfide interchange with cystine. This reaction forms a penicillamine-cysteine mixed disulfide, which is significantly more soluble than cystine, thereby preventing the formation of cystine kidney stones in models of cystinuria.[6]

  • Pro-oxidant Activity (in the presence of Copper): In vitro studies have shown that the chelation of copper (II) by D-Pen reduces it to copper (I), while D-Pen itself is oxidized to its disulfide. This process can generate hydrogen peroxide (H₂O₂) and other ROS, leading to cytotoxicity in some experimental models, such as cancer cell lines.[10][11][12]

  • Immunomodulation: In the context of rheumatoid arthritis models, D-Pen appears to suppress disease activity by depressing T-cell activity and lowering IgM rheumatoid factor, though the precise mechanism is not fully understood.[6][13]

// Nodes DPen [label="D-Penicillamine\n(Monomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPen_DS [label="D-Penicillamine\nDisulfide", fillcolor="#FBBC05", fontcolor="#202124"]; Copper [label="Excess Copper (Cu²⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chelated_Cu [label="Soluble Cu-Penicillamine\nComplex", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Urine [label="Urinary Excretion", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Cystine [label="Cystine (Insoluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixed_DS [label="Penicillamine-Cysteine\nDisulfide (Soluble)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges DPen -> DPen_DS [dir=both, label=" Oxidation/\nReduction"]; DPen -> Chelated_Cu [label=" Chelation"]; Copper -> Chelated_Cu [style=dashed, arrowhead=none, color="#5F6368"]; Chelated_Cu -> Urine; DPen -> Mixed_DS [label=" Disulfide\nExchange"]; Cystine -> Mixed_DS [style=dashed, arrowhead=none, color="#5F6368"]; Mixed_DS -> Urine; } dot Caption: Mechanism of D-Penicillamine as a research tool.

Comparative Data from Experimental Studies

The following tables summarize quantitative and qualitative data from various experimental models, highlighting the distinct applications and effects of each compound.

Table 1: Antioxidant and Redox Properties

Parameter N-acetylcysteine (NAC) D-Penicillamine (D-Pen) / Disulfide Key Findings & Citations
Primary Redox Role Antioxidant, GSH precursor Pro-oxidant (with Cu²⁺), Disulfide exchange NAC is a classic antioxidant.[1][2] D-Pen's interaction with copper generates ROS.[11][12]
Antioxidant Assay Suitability Effective in CUPRAC assay Effective in CUPRAC assay Thiol-based antioxidants are effectively measured by the CUPRAC method, while the FRAP assay is generally unsuitable.[14][15][16]
Effect on GSH Levels Increases intracellular GSH Can increase total GSH (in some models) NAC directly provides the cysteine precursor for GSH synthesis.[3] In a study on Wilson disease, D-Pen treatment was associated with higher GSH levels than untreated individuals.[17]

| Effect on Oxidative Stress Markers | Decreases H₂O₂, 4-HNE, protein carbonyls | Can decrease LPO and protein carbonyls in lead poisoning models | In dystrophic muscle cells, NAC (10mM) decreased H₂O₂ by 24% and 4-HNE by 62%.[18] In lead-poisoned patients, D-Pen decreased markers of oxidative stress.[19] |

Table 2: Applications in Cellular and Disease Models

Application / Model N-acetylcysteine (NAC) D-Penicillamine (D-Pen) / Disulfide Key Findings & Citations
Mucus Hypersecretion (e.g., COPD models) Inhibits MUC5AC and MUC5B expression, reduces goblet cells Not a primary application NAC significantly reduces MUC5AC and MUC5B gene and protein expression in vitro and in animal models.[20][21]
Metal Toxicity (e.g., Copper, Lead) Can be used in combination therapy Primary chelating agent D-Pen is a first-line therapy for Wilson's disease.[6][8] Adding NAC to D-Pen therapy in lead poisoning restored antioxidant capacity but did not significantly improve clinical efficacy.[19][22]
Apoptosis Induction (Cancer Models) Induces apoptosis via ER stress pathway Induces apoptosis via ER stress pathway Both NAC and D-Pen upregulate GRP78 and CHOP, key markers of ER stress-induced apoptosis in HeLa cells.[23]
Cell Culture Supplement Used to increase cell viability and growth, serves as a cysteine source Not typically used NAC is used in cell culture media to support growth and reduce doubling time, particularly for sensitive cell lines.[24][25][26]

| Neuroprotection (e.g., Parkinson's models) | Protects against rotenone-induced cytotoxicity | Can worsen neurological symptoms in some contexts | Nanoformulated NAC (1000 µM) significantly protected against reduced cell viability in a cellular Parkinson's model.[27] D-Pen has been reported to worsen symptoms in Wilson disease patients with neurologic presentations.[10] |

Experimental Protocols

Detailed and reproducible protocols are essential for robust scientific inquiry. Below are methodologies for key experiments cited in this guide.

Protocol 1: Assessment of Antioxidant Capacity using the CUPRAC Assay

This method is suitable for measuring the total antioxidant capacity of thiol-containing compounds.[14]

  • Principle: The CUPric Reducing Antioxidant Capacity (CUPRAC) assay is based on the reduction of Cu(II)-Neocuproine complex to the highly colored Cu(I)-Neocuproine complex by antioxidants at a pH of 7. The resulting absorbance at 450 nm is proportional to the antioxidant capacity.

  • Reagents:

    • Copper(II) chloride solution (1.0 x 10⁻² M)

    • Ammonium (B1175870) acetate (B1210297) buffer (1.0 M, pH 7.0)

    • Neocuproine solution (7.5 x 10⁻³ M in ethanol)

    • Trolox (standard) solution

    • Test compounds (NAC, this compound) dissolved in an appropriate solvent.

  • Procedure:

    • To a test tube, add 1 mL each of Cu(II) chloride, neocuproine, and ammonium acetate buffer.

    • Add x mL of the antioxidant solution (test compound or standard) and (1.1 - x) mL of distilled water to achieve a final volume of 4.1 mL.

    • Mix well and incubate at room temperature for 30 minutes.

    • Measure the absorbance at 450 nm against a reagent blank.

    • Construct a calibration curve using Trolox as the standard.

    • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 2: In Vitro Model of Oxidative Stress and Cytotoxicity

This workflow is used to compare the protective effects of NAC and the cytotoxic effects of D-Penicillamine in the presence of an oxidative insult or metal.

  • Principle: Cultured cells are exposed to an agent that induces oxidative stress (e.g., rotenone, H₂O₂) or a metal (e.g., CuSO₄). The ability of the test compounds to either prevent cell death (NAC) or enhance it (D-Pen + Cu) is measured.

  • Materials:

    • Cell line of interest (e.g., SH-SY5Y for neuroprotection, MCF-7 for cytotoxicity).[11][27]

    • Appropriate cell culture medium and supplements.

    • Test compounds: NAC (dissolved in water, pH adjusted to 7.4), this compound.[28]

    • Stress-inducing agent: Rotenone, hydrogen peroxide, or copper sulfate.

    • MTT assay kit for cell viability assessment.

    • Fluorescent probes for ROS measurement (e.g., DCFDA).

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Pre-treatment (for protective studies): Treat cells with various concentrations of NAC for a specified period (e.g., 24 hours).[27]

    • Induction of Stress: Add the stress-inducing agent (e.g., rotenone) to the wells (both NAC-treated and untreated controls) and incubate.

    • Co-treatment (for cytotoxic studies): Treat cells simultaneously with D-Penicillamine and copper sulfate.[10]

    • Assessment:

      • Cell Viability (MTT Assay): After the treatment period, remove the media, add MTT reagent, incubate, and then add solubilization solution. Read the absorbance on a microplate reader.

      • ROS Measurement: Load cells with a fluorescent ROS probe, treat as described above, and measure fluorescence intensity.

    • Data Analysis: Normalize results to untreated controls and calculate IC50 or percentage of protection.

// Nodes start [label="Start: Seed Cells\nin 96-well Plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pretreat [label="Pre-treatment with\nNAC or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; cotreat [label="Co-treatment with\nD-Pen-DS + CuSO₄", fillcolor="#FBBC05", fontcolor="#202124"]; stress [label="Induce Oxidative Stress\n(e.g., Rotenone, H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assay [label="Assay Endpoints", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Cell Viability\n(MTT Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; ros [label="ROS Levels\n(DCFDA Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; markers [label="Biomarker Expression\n(Western / PCR)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Data Analysis &\nComparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> pretreat; start -> cotreat; pretreat -> stress; stress -> assay; cotreat -> assay; assay -> viability; assay -> ros; assay -> markers; {viability, ros, markers} -> analysis; } dot Caption: A generalized workflow for comparing NAC and D-Pen-DS.

Conclusion and Recommendations

The choice between this compound and N-acetylcysteine as a research tool should be dictated by the specific experimental question.

  • N-acetylcysteine is the tool of choice for general-purpose antioxidant studies, particularly when the research goal is to replenish intracellular glutathione pools or to directly scavenge ROS. Its well-documented effects in mitigating oxidative stress and its use as a mucoregulator make it invaluable for studies on respiratory diseases, neurodegeneration, and inflammatory conditions.[1][27][29]

  • This compound and its monomer are more specialized tools. They are indispensable for research into disorders of metal metabolism, such as Wilson's disease, due to potent copper chelation activity.[9] Furthermore, its unique ability to induce apoptosis through the ER stress pathway and its pro-oxidant effects when combined with copper present specific opportunities for cancer research and studies on metal-induced toxicity.[10][23]

References

A Comparative Analysis of the Stability of D-Penicillamine Disulfide and Other Therapeutic Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical and biological stability of D-Penicillamine disulfide against other notable therapeutic disulfides, including cystamine, dimesna, and the endogenous glutathione (B108866) disulfide. The stability of a disulfide bond is a critical parameter influencing a drug's shelf-life, in vivo efficacy, and mechanism of action. Disulfide bonds can undergo thiol-disulfide exchange reactions, particularly in the reducing environment of the cell, which can be a desired activation mechanism or an undesired degradation pathway. The data presented herein is compiled from various experimental studies to aid in the rational design and development of disulfide-containing therapeutics.

Quantitative Stability Data

The following table summarizes key stability data for selected therapeutic and endogenous disulfides. Stability is context-dependent, influenced by factors such as temperature, pH, solvent, and the presence of reducing agents.

Disulfide CompoundTypeStability ParameterConditionValue/ObservationReference
This compound TherapeuticThermal StabilitySolid StateM.P. 204-210 °C (decomposes)
Reductive Stabilityvs. Glutathione (25 mM), pH 7.415% reduction. Rate is 267x slower than captopril (B1668294) disulfide.[1]
Reductive Stabilityvs. Dithioerythritol (25 mM)8% reduction.[1]
Reductive Stabilityvs. Cysteine (25 mM)5.1% reduction.[1]
Structural InfluenceIn Peptide (RgIA)β,β-dimethyl groups provide steric hindrance, slowing disulfide reshuffling compared to Cys-Cys bond.[2]
Cystamine TherapeuticThermal StabilityDihydrochloride SaltStable up to 203-214 °C (decomposes).[3]
(Cysteamine Disulfide)Aqueous StabilityEye Drops (from Cysteamine)Cysteamine degrades 20-50% to Cystamine after 1 month at RT.[4][5][6]
Storage Stability0.5% Eye DropsSignificant oxidation occurs within 1 week at +4°C. Stable at -20°C.[7]
Dimesna TherapeuticAqueous Stability1:1 with Ifosfamide in 0.9% NaCl>94% of initial Mesna (B1676310) remained after 14 days at RT (oxidation to Dimesna not explicitly quantified as % of total).[8]
(Mesna Disulfide)Aqueous StabilityUndiluted Mesna formulationNo detectable oxidation to Dimesna after 9 days at 5°, 24°, and 35°C.[9]
Aqueous StabilityMesna solution at 37°CUnstable; auto-oxidation to Dimesna observed, with precipitation by day 7 and a drop in pH from ~7.9 to 6.8 over 14 days.[10]
Glutathione Disulfide (GSSG) EndogenousStorage Stability2M Standard SolutionStable for 7 days at -80°C and -20°C. Significant degradation at +4°C and RT.[11]
Cellular EnvironmentHealthy CellsThe cellular pool is >90% reduced GSH, indicating GSSG is readily reduced back to GSH by glutathione reductase.[12]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing stability data. Below are summaries of common protocols used to assess disulfide stability.

Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This method is widely used for quantifying the parent compound and its degradation products, such as a thiol and its corresponding disulfide.

  • Objective: To quantify the concentration of a disulfide and its corresponding thiol (e.g., Mesna and Dimesna) over time under specific storage conditions.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Typically a reversed-phase C18 column.

  • Mobile Phase: A gradient elution is often employed. For example, a mobile phase consisting of an aqueous buffer (e.g., sodium heptane (B126788) sulfonate at pH 2.5) and an organic modifier (e.g., acetonitrile).[6]

  • Sample Preparation:

    • Prepare solutions of the therapeutic disulfide at known concentrations in the desired matrix (e.g., 0.9% NaCl, beverage, or syrup).[8][9]

    • Store the solutions under controlled conditions (e.g., 25°C, 37°C).[8][10]

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot of the sample.

    • If necessary, dilute the sample to fall within the linear range of the assay.

  • Analysis:

    • Inject a fixed volume (e.g., 20 µL) of the sample into the HPLC system.

    • Monitor the elution profile at a specific wavelength (e.g., 210 nm).

    • Identify and quantify the peaks corresponding to the disulfide and its potential degradation products by comparing their retention times and peak areas to those of known standards.

    • Calculate the percentage of the initial concentration remaining at each time point to determine stability.[8]

Protocol for In Vitro Reductive Stability Assay

This assay assesses the susceptibility of a disulfide bond to cleavage by biological reductants like glutathione (GSH).

  • Objective: To compare the rate and extent of reduction of different disulfides in the presence of a physiological thiol.

  • Materials: The disulfide compound, a thiol reductant (e.g., GSH, dithiothreitol), a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), and an analytical system (e.g., HPLC) to quantify the reactants and products.

  • Procedure:

    • Prepare a solution of the disulfide compound (e.g., this compound) in the buffer.

    • Prepare a solution of the thiol reductant (e.g., 25 mM GSH).[1]

    • Initiate the reaction by mixing the disulfide solution with the reductant solution at a controlled temperature (e.g., 37°C).

    • At various time points, take aliquots of the reaction mixture.

    • Immediately quench the reaction, for example, by acidification or by adding an alkylating agent that caps (B75204) free thiols.

    • Analyze the samples using a suitable method like HPLC to measure the concentration of the remaining disulfide and the formed thiol monomer.

  • Data Analysis: Plot the concentration of the remaining disulfide versus time to determine the reaction kinetics. The percentage of reduction at equilibrium can also be calculated.[1]

Protocol for Pulse-Chase Analysis of Disulfide Bond Formation

This cell-based assay is used to monitor the kinetics of disulfide bond formation and rearrangement of a specific protein in its native cellular environment.

  • Objective: To follow the oxidative folding pathway of a protein by tracking its different disulfide-bonded states over time.

  • Procedure:

    • Pulse Labeling: Starve cells for methionine and cysteine, then incubate them for a short period (e.g., 2-5 minutes) with a medium containing radiolabeled ³⁵S-methionine and/or ³⁵S-cysteine. This labels the newly synthesized proteins.

    • Chase: Replace the radioactive medium with a standard medium containing an excess of unlabeled methionine and cysteine. Incubate the cells for various time periods (e.g., 0, 5, 10, 20 minutes).[13]

    • Lysis: At the end of each chase period, lyse the cells in a buffer containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM). This step is critical as it blocks free thiol groups, preventing any artificial disulfide exchange after cell lysis.[13]

    • Immunoprecipitation: Use a specific antibody to isolate the protein of interest from the cell lysate.

    • SDS-PAGE Analysis: Analyze the immunoprecipitated samples by non-reducing SDS-PAGE. Different disulfide-bonded isomers or folding intermediates will migrate differently through the gel.

    • Autoradiography: Visualize the radiolabeled protein bands on the gel using autoradiography. The change in the pattern of bands over the chase period reveals the kinetics of disulfide bond formation and folding.

Visualizations: Pathways and Workflows

Thiol-Disulfide Exchange Pathway

The stability of therapeutic disulfides in vivo is often dictated by their interaction with endogenous thiols, most notably glutathione (GSH). This process, known as thiol-disulfide exchange, can lead to the reductive cleavage of the drug, releasing the active monomeric thiol. The steric hindrance around the disulfide bond, as seen in this compound, can significantly slow this process.[1][2]

Thiol_Disulfide_Exchange General pathway for the reduction of a therapeutic disulfide by glutathione (GSH). cluster_0 Physiological Environment (High GSH) TherapeuticDisulfide Therapeutic Disulfide (R-S-S-R) MixedDisulfide Mixed Disulfide (R-S-S-G) TherapeuticDisulfide->MixedDisulfide Step 1: Nucleophilic Attack GSH1 Glutathione (GSH) GSH1->MixedDisulfide ActiveThiol Active Thiol Drug (R-SH) MixedDisulfide->ActiveThiol Step 2: Reduction GSSG Glutathione Disulfide (GSSG) MixedDisulfide->GSSG GSH2 Glutathione (GSH) GSH2->ActiveThiol GSH2->GSSG

Caption: Reductive cleavage of a therapeutic disulfide via thiol-disulfide exchange with glutathione (GSH).

Experimental Workflow for HPLC Stability Analysis

A systematic workflow is essential for obtaining reliable and reproducible stability data. The following diagram illustrates the key steps in a typical stability study using HPLC.

HPLC_Workflow Workflow for assessing the chemical stability of a disulfide compound using HPLC. cluster_workflow Stability Study Workflow Prep 1. Sample Preparation (Disulfide in Matrix) Store 2. Incubation (Controlled Temp & Time) Prep->Store Sample 3. Aliquot Sampling (At Predetermined Intervals) Store->Sample Analyze 4. HPLC Analysis (Quantify Parent & Degradants) Sample->Analyze Data 5. Data Processing (% Remaining vs. Time) Analyze->Data

Caption: A typical experimental workflow for conducting a disulfide drug stability study using HPLC.

References

In Vitro Reduction of D-Penicillamine Disulfide and Captopril Disulfide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro comparison reveals significant differences in the reducibility of D-penicillamine disulfide and captopril (B1668294) disulfide, with captopril disulfide demonstrating substantially greater susceptibility to both chemical and enzyme-mediated reduction. This guide provides a detailed overview of the experimental data and methodologies for researchers, scientists, and drug development professionals.

This guide synthesizes available data to present a clear comparison of the in vitro reduction of two clinically important disulfide compounds: this compound and captopril disulfide. The inherent stability of the disulfide bond in these molecules is a critical factor influencing their pharmacokinetics and pharmacodynamics. Understanding their comparative ease of reduction is crucial for drug development and for comprehending their mechanisms of action and potential for drug-drug interactions.

Data Summary: Quantitative Comparison of Reduction

The in vitro reduction of this compound and captopril disulfide has been investigated using both chemical reducing agents and biological preparations. The data consistently indicates that captopril disulfide is significantly more readily reduced back to its active thiol form, captopril, than this compound is to D-penicillamine.

A key study compared the reduction of these two disulfides in aqueous solutions and in the presence of a rat blood cell cytosol preparation. The findings are summarized in the table below.

Reducing Agent/SystemConcentrationThis compound Reduction (%)Captopril Disulfide Reduction (%)
Chemical Reductants
Tributyl phosphine (B1218219)200 mMNo detectable reductionNear quantitative reduction[1]
Glutathione (B108866) (GSH)25 mM15[1]Not specified, but initial rate was 267-fold higher than for penicillamine (B1679230) disulfides[1]
Dithioerythritol (DTE)25 mM8[1]Not specified
Cysteine25 mM5.1[1]Not specified
Enzyme-Mediated Reduction
Rat Blood Cell CytosolNot specified19% of total penicillamine formed was enzyme-mediated[1]48% of total captopril formed was enzyme-mediated[1]

Kinetic analysis further underscores the disparity, with the initial rate of reduction and the equilibrium constant for the reduction of penicillamine disulfides by glutathione being 267- and 875-fold less, respectively, than for captopril disulfide at pH 7.4.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Chemical Reduction Assay

This protocol outlines the procedure for comparing the reduction of this compound and captopril disulfide using various chemical reducing agents.

a. Materials:

  • This compound

  • Captopril disulfide

  • Tributyl phosphine

  • Glutathione (GSH)

  • Dithioerythritol (DTE)

  • Cysteine

  • Phosphate (B84403) buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile (B52724) or methanol) for stock solutions

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV or electrochemical detector.[2][3][4][5]

  • Nitrogen gas

b. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, captopril disulfide, and the various reducing agents in an appropriate solvent. For thiol-based reductants and the disulfide compounds, degassed aqueous buffer is suitable. Tributyl phosphine should be prepared in an organic solvent.

  • Reaction Setup: In separate reaction vessels, add the disulfide compound (this compound or captopril disulfide) to the phosphate buffer (pH 7.4).

  • Initiation of Reduction: Add the reducing agent (tributyl phosphine, glutathione, dithioerythritol, or cysteine) to the reaction vessels to achieve the final desired concentrations as specified in the data table. Ensure thorough mixing.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specified period. The incubation time should be optimized based on preliminary experiments to allow for a measurable amount of reduction.

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as an acid (e.g., perchloric acid or trifluoroacetic acid), which will protonate the thiols and prevent further reaction.

  • Sample Analysis:

    • Centrifuge the quenched reaction mixtures to pellet any precipitated proteins or other solids.

    • Analyze the supernatant by HPLC to quantify the amount of the reduced form (D-penicillamine or captopril) and the remaining disulfide form.

    • The mobile phase for HPLC analysis of captopril and its disulfide can consist of a mixture of methanol, water, and trifluoroacetic acid (e.g., 55:45:0.05 v/v/v) with UV detection at 220 nm.[2]

    • For penicillamine, derivatization with a fluorogenic reagent like N-(1-pyrenyl)maleimide may be necessary for sensitive detection by fluorescence HPLC.[5]

  • Calculation of Reduction: Calculate the percentage of reduction by comparing the peak area of the reduced form to the sum of the peak areas of the reduced and disulfide forms.

Enzyme-Mediated Reduction Assay

This protocol describes the methodology for assessing the enzymatic reduction of the disulfide compounds using a cytosolic fraction from rat blood cells.

a. Materials:

  • Rat whole blood

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., hypotonic buffer with protease inhibitors)

  • Ultracentrifuge

  • This compound

  • Captopril disulfide

  • NADPH (as a cofactor for glutathione reductase)

  • HPLC system as described above

b. Procedure:

  • Preparation of Rat Blood Cell Cytosol:

    • Collect whole blood from rats into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to separate the plasma and buffy coat from the red blood cells.

    • Carefully aspirate and discard the plasma and buffy coat.

    • Wash the red blood cells by resuspending them in ice-cold PBS and centrifuging again. Repeat this washing step two more times.

    • Lyse the washed red blood cells by adding a hypotonic lysis buffer.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes and organelles.

    • The resulting supernatant is the cytosolic fraction. Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In separate reaction tubes, combine the rat blood cell cytosol, the disulfide substrate (this compound or captopril disulfide), and NADPH in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the reaction mixtures at 37°C for a defined period.

  • Sample Processing and Analysis:

    • Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or perchloric acid).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by HPLC as described in the chemical reduction assay to quantify the formation of D-penicillamine and captopril.

  • Control Experiments:

    • Run parallel reactions with heat-inactivated cytosol to determine the extent of non-enzymatic reduction.

    • Run reactions without the addition of the disulfide substrate to account for any endogenous thiol peaks.

  • Calculation of Enzyme-Mediated Reduction: The percentage of enzyme-mediated reduction is calculated by subtracting the amount of reduced product formed in the presence of heat-inactivated cytosol from that formed in the presence of active cytosol.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro reduction assays described above.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Disulfide Disulfide Compound (D-Penicillamine or Captopril Disulfide) Incubation Incubate at Controlled Temperature and pH Disulfide->Incubation Reductant Reducing System (Chemical or Enzymatic) Reductant->Incubation Quench Quench Reaction Incubation->Quench Stop Reaction HPLC HPLC Analysis (Quantify Thiol and Disulfide) Quench->HPLC Separate and Detect Data Calculate % Reduction HPLC->Data Integrate Peaks

Caption: General workflow for the in vitro reduction assay of disulfide compounds.

Signaling Pathways and Logical Relationships

The reduction of these disulfides, particularly in a biological context, is linked to the cellular thiol-disulfide redox environment, which is primarily maintained by the glutathione and thioredoxin systems. The following diagram illustrates the logical relationship in the enzyme-mediated reduction.

reduction_pathway Disulfide Substrate (R-S-S-R) Thiol Reduced Product (2 R-SH) Disulfide->Thiol Reduction Enzyme Thiol-Disulfide Oxidoreductase (e.g., Glutathione Reductase) Enzyme->Thiol GSSG Glutathione Disulfide (GSSG) Enzyme->GSSG GSH Glutathione (GSH) GSH->Disulfide Donates e- GSH->GSSG NADPH NADPH NADPH->Enzyme Regenerates Enzyme NADP NADP+ NADPH->NADP

Caption: Simplified pathway for enzyme-catalyzed disulfide reduction.

References

A Comparative Guide to the Specificity of D-Penicillamine Disulfide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of D-Penicillamine disulfide is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. The presence of endogenous thiols and other related substances can interfere with the assay, leading to inaccurate results. This guide provides an objective comparison of two widely used analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE).

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the potential for interfering substances. The following table summarizes the key performance parameters of a representative HPLC method with pre-column derivatization and a CZE method.

ParameterHPLC with NPM DerivatizationCapillary Zone Electrophoresis (CZE)
Principle Reversed-phase chromatography of a fluorescent derivativeSeparation based on charge-to-mass ratio in an electric field
Linearity Range 4 - 2500 nM[1]1.5 - 100 µM (estimated based on LOD)
Limit of Detection (LOD) Not explicitly stated, but linearity starts at 4 nM1.5 µM[2]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Precision Within-run: 2.27% RSD; Between-run: 2.23% RSD (at 500 nM)[1]Good precision reported, but specific %RSD values not available[2]
Specificity High; able to separate from endogenous thiols like glutathione (B108866) and cysteine.[1]High; capable of separating D-Penicillamine from its disulfide and the toxic L-enantiomer.[2]
Analysis Time Approximately 40 minutes per sample[1]Typically shorter than HPLC
Sample Matrix Plasma, Liver, Kidney, Brain[1]Pharmaceuticals[2]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical assays. Below are the protocols for the compared HPLC and CZE methods.

High-Performance Liquid Chromatography (HPLC) with N-(1-pyrenyl)maleimide (NPM) Derivatization

This method involves the derivatization of the thiol group of D-Penicillamine with NPM to form a fluorescent adduct, which is then separated and quantified by reversed-phase HPLC.

1. Sample Preparation and Derivatization:

  • For biological samples (plasma, tissue homogenates), dilute the sample with Tris-EDTA buffer.

  • Add a 1 mM solution of NPM in a suitable organic solvent (e.g., acetonitrile).

  • Incubate the mixture to allow for the derivatization reaction to complete.

  • Stop the reaction by adding an acid (e.g., HCl).

  • Filter the derivatized sample through a 0.2 µm filter before injection into the HPLC system.[1]

2. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: A constant flow rate suitable for the column dimensions.

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NPM-D-Penicillamine adduct.

  • Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.[1]

Capillary Zone Electrophoresis (CZE)

CZE separates molecules based on their electrophoretic mobility in an electric field. This method allows for the direct analysis of D-Penicillamine and its disulfide without derivatization.

1. Sample Preparation:

  • For pharmaceutical preparations, dissolve the sample in the running buffer or a suitable solvent.

  • Filter the sample to remove any particulate matter.

2. CZE Conditions:

  • Capillary: A fused-silica capillary.

  • Running Buffer: A buffer solution with a specific pH, such as 50 mM phosphate buffer at pH 2.5, is used to achieve good separation of underivatized D-penicillamine and its disulfide.[2]

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: The sample is introduced into the capillary using hydrodynamic or electrokinetic injection.

  • Detection: UV detector set at a wavelength where both D-Penicillamine and its disulfide show absorbance (e.g., 200 nm).[2]

  • Quantification: Based on the peak area of the analyte corrected for migration time, compared against a standard curve.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and CZE methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Biological Sample (Plasma, Tissue) Dilution Dilution with Tris-EDTA Buffer Sample->Dilution Derivatization Addition of NPM & Incubation Dilution->Derivatization ReactionStop Stop Reaction with Acid Derivatization->ReactionStop Filtration Filtration (0.2 µm) ReactionStop->Filtration Injection Injection into HPLC System Filtration->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC-NPM Derivatization Workflow

CZE_Workflow cluster_sample_prep_cze Sample Preparation cluster_cze_analysis CZE Analysis Sample_CZE Pharmaceutical Sample Dissolution Dissolution in Running Buffer Sample_CZE->Dissolution Filtration_CZE Filtration Dissolution->Filtration_CZE Injection_CZE Injection into Capillary Filtration_CZE->Injection_CZE Separation_CZE Electrophoretic Separation Injection_CZE->Separation_CZE Detection_CZE UV Detection (200 nm) Separation_CZE->Detection_CZE Quantification_CZE Data Analysis & Quantification Detection_CZE->Quantification_CZE

Capillary Zone Electrophoresis Workflow

Objective Comparison and Recommendations

Both HPLC with pre-column derivatization and CZE are powerful techniques for the analysis of this compound, each with its own advantages and limitations.

HPLC with NPM Derivatization demonstrates excellent sensitivity and specificity, particularly for complex biological matrices. The derivatization step, while adding to the sample preparation time, significantly enhances detection and allows for the separation from potentially interfering endogenous thiols like glutathione and cysteine.[1] This makes it a robust choice for pharmacokinetic and metabolic studies where low concentrations of the analyte are expected in the presence of other biological components.

Capillary Zone Electrophoresis , on the other hand, offers a simpler and often faster analysis without the need for derivatization.[2] Its high separation efficiency allows for the resolution of D-Penicillamine from its disulfide form and, importantly, from its toxic L-enantiomer, which is a critical aspect for quality control of pharmaceutical formulations.[2] The lower sample and reagent consumption of CZE also makes it a more cost-effective and environmentally friendly option for routine analysis.

References

A Comparative Guide to the Mechanisms of Action: D-Penicillamine vs. D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of the therapeutic agent D-Penicillamine and its primary metabolite, D-Penicillamine disulfide. The information presented is based on a comprehensive review of experimental data to assist researchers in understanding the distinct biochemical and pharmacological profiles of these two related compounds.

Overview of D-Penicillamine and its Disulfide Metabolite

D-Penicillamine is a pharmaceutical agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1][2] Its therapeutic effects are largely attributed to its free sulfhydryl (-SH) group, which is responsible for its chelating and disulfide exchange activities.[1][3] Upon administration, D-Penicillamine is rapidly absorbed and metabolized, with a significant portion being converted to this compound.[1][4][5] This disulfide is a major metabolite found in plasma and is formed by the oxidation of two D-Penicillamine molecules.[1][6] Understanding the mechanism of action of both the parent drug and its disulfide metabolite is crucial for a complete picture of its pharmacological activity and potential for further therapeutic development.

Comparative Mechanism of Action

The primary mechanisms of action of D-Penicillamine are well-established and are directly linked to its free thiol group. In contrast, this compound, lacking a free thiol, is generally considered to be less active, particularly in reactions requiring a free sulfhydryl moiety.

Chelation of Heavy Metals

D-Penicillamine is a potent chelating agent, particularly for copper.[2] This action is central to its use in Wilson's disease, a genetic disorder characterized by toxic copper accumulation. The free thiol group of D-Penicillamine binds to excess copper, forming a stable, soluble complex that is then excreted in the urine.[2][7] This process reduces copper levels in tissues, mitigating its toxic effects.[8]

This compound , lacking a free thiol group, is not capable of directly chelating copper in the same manner as its parent compound. Its formation represents a metabolic inactivation step in the context of copper chelation. For this compound to exert any chelating effect, it would first need to be reduced back to D-Penicillamine, a process that has been shown to be slow and inefficient in biological systems.[9]

Disulfide Exchange in Cystinuria

In the treatment of cystinuria, D-Penicillamine acts through a disulfide exchange reaction.[7] It reacts with cystine, which is poorly soluble and forms kidney stones, to produce a mixed disulfide of penicillamine (B1679230) and cysteine. This mixed disulfide is significantly more soluble than cystine, preventing stone formation and facilitating its excretion.[7]

This compound cannot directly participate in this therapeutic disulfide exchange with cystine. Its disulfide bond is stable, and for it to interact with cystine, it would require enzymatic reduction to regenerate the active thiol-containing D-Penicillamine.[9]

Immunomodulation in Rheumatoid Arthritis

The mechanism of D-Penicillamine in rheumatoid arthritis is not fully elucidated but is known to involve immunomodulatory effects.[2] Experimental evidence suggests that it can depress T-cell activity, particularly helper T-cells, in the presence of copper ions.[10][11][12] This effect is thought to be mediated by the generation of hydrogen peroxide, which has an inhibitory effect on lymphocyte proliferation.[11][13]

The role of This compound in immunomodulation is less clear. One study noted that various thiols, but not disulfides, could inhibit mitogen responsiveness in the presence of copper salts, suggesting that the disulfide form is inactive in this specific T-cell inhibitory mechanism.[10] However, another study on a related mixed disulfide, D-penicillamine-L-cysteine disulfide, showed it could enhance DNA synthesis in concanavalin (B7782731) A-stimulated mouse spleen cell cultures, suggesting that some disulfide metabolites may have their own immunomodulatory activities.[14] There is limited direct experimental evidence on the specific effects of this compound on T-cell function.

Quantitative Data Summary

The following table summarizes the key mechanistic differences based on available experimental evidence.

Mechanism of ActionD-PenicillamineThis compoundSupporting Evidence
Copper Chelation Active chelator of copper via its free thiol group.Inactive as a direct chelator. Requires reduction to the active thiol form.[2][9]
Disulfide Exchange with Cystine Actively participates in disulfide exchange, forming a more soluble mixed disulfide.Inactive in direct disulfide exchange. Requires reduction to the active thiol form.[7][9]
T-Cell Modulation Inhibits T-cell proliferation in the presence of copper, mediated by hydrogen peroxide generation.Likely inactive in this specific mechanism as disulfides did not show similar effects in one study.[10][11][13]
Metabolic Fate Parent drug, undergoes oxidation to form this compound.Major metabolite of D-Penicillamine.[1][4][6]
Reversibility Readily forms disulfides.Reduction back to D-Penicillamine is slow and inefficient.[9]

Experimental Protocols

In Vitro Copper Chelation Assay (Conceptual Protocol)

This protocol describes a conceptual method to compare the copper-chelating ability of D-Penicillamine and this compound using a copper-sensitive fluorescent probe.

  • Preparation of Reagents:

    • D-Penicillamine and this compound solutions of varying concentrations.

    • Copper (II) sulfate (B86663) solution.

    • Fluorescent copper probe (e.g., Phen Green SK).

    • HEPES buffer (pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add the fluorescent copper probe to the HEPES buffer.

    • Add the copper (II) sulfate solution to each well.

    • Add varying concentrations of either D-Penicillamine or this compound to the wells.

    • Incubate the plate at room temperature for a specified time.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis:

    • A decrease in fluorescence intensity indicates chelation of copper.

    • Plot the change in fluorescence against the concentration of the test compound to determine the chelating efficacy.

In Vitro Lymphocyte Proliferation Assay (Based on literature[11][12])

This protocol outlines a method to assess the immunomodulatory effects on T-cell proliferation.

  • Cell Culture:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Culture the PBMCs in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Treatment:

    • Plate the PBMCs in 96-well plates.

    • Add a mitogen (e.g., phytohemagglutinin) to stimulate T-cell proliferation.

    • Add varying concentrations of D-Penicillamine or this compound, with and without the addition of copper sulfate.

  • Proliferation Measurement:

    • Incubate the cells for 72 hours.

    • Add [³H]-thymidine to each well and incubate for another 18 hours.

    • Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter as an indicator of DNA synthesis and cell proliferation.

  • Data Analysis:

    • Compare the levels of [³H]-thymidine incorporation in the treated groups to the control group to determine the inhibitory effect of the compounds.

Visualizing the Mechanisms of Action

Signaling Pathways and Molecular Interactions

D-Penicillamine_vs_Disulfide_MoA cluster_DPen D-Penicillamine (Active Thiol) cluster_DPenSS This compound (Inactive Disulfide) DPen D-Penicillamine (-SH) Copper Excess Copper (Cu²⁺) DPen->Copper Chelation Cystine Cystine (Insoluble) DPen->Cystine Disulfide Exchange TCell Helper T-Cell DPen->TCell Inhibition (with Cu²⁺) DPenSS D-Penicillamine Disulfide (-S-S-) DPen->DPenSS Oxidation (Metabolism) ChelatedCopper Soluble Copper Complex (Excreted) Copper->ChelatedCopper MixedDisulfide Soluble Penicillamine- Cysteine Disulfide (Excreted) Cystine->MixedDisulfide H2O2 H₂O₂ Generation TCell->H2O2 leads to SlowReduction Slow/Inefficient Reduction DPenSS->SlowReduction DPen_regenerated D-Penicillamine (-SH) SlowReduction->DPen_regenerated Regenerates Active Form

Caption: Comparative mechanisms of D-Penicillamine and its disulfide metabolite.

Conclusion

References

A Comparative Analysis of D-Penicillamine Disulfide and Its Mixed Disulfides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide objectively comparing the chemical properties, biological activities, and experimental data of D-Penicillamine disulfide and its mixed disulfide derivatives.

This guide provides a comprehensive comparative study of this compound and its mixed disulfides, targeting researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to facilitate a deeper understanding of the nuanced differences between these compounds and their potential therapeutic implications.

Introduction: The Significance of D-Penicillamine and Its Disulfide Forms

D-penicillamine, a dimethylated analogue of the amino acid cysteine, is a well-established therapeutic agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1] Its therapeutic efficacy is intrinsically linked to its thiol group, which engages in various biochemical reactions, including chelation of heavy metals and thiol-disulfide exchange reactions.[2][3] In biological systems, D-penicillamine is readily oxidized to form this compound (PSSP) or can form mixed disulfides with endogenous thiols such as cysteine (PSSC) and glutathione (B108866) (PSSG).[4][5] These disulfide forms are not merely inactive metabolites but are key players in the pharmacokinetics and, potentially, the pharmacodynamics of D-penicillamine.[4][6] Understanding the comparative performance of these disulfides is crucial for optimizing existing therapies and designing novel drug delivery systems.

Comparative Data on Physicochemical and Pharmacokinetic Properties

The disulfide forms of D-penicillamine exhibit distinct physicochemical and pharmacokinetic profiles. These differences can influence their distribution, stability, and biological activity within the body.

PropertyThis compound (PSSP)Penicillamine-Cysteine Disulfide (PSSC)Penicillamine-Glutathione Disulfide (PSSG)
Molecular Weight ( g/mol ) 296.4268.35454.5
Chemical Formula C₁₀H₂₀N₂O₄S₂C₈H₁₆N₂O₄S₂C₁₅H₂₆N₄O₈S₂
In Vivo Formation Major metabolite of D-penicillamine[6]Major metabolite of D-penicillamine[4][6]Identified as a metabolite[5]
Plasma Half-life (t½β) 5.62 to 21.7 hours[6]5.62 to 21.7 hours (for total metabolites)[6]Data not available
Chemical Stability More resistant to chemical reduction than PSSC[7]More readily reduced by glutathione than PSSP[7]Data not available

Comparative Biological Activity

The biological activities of D-penicillamine disulfides are a subject of ongoing research. While the parent compound, D-penicillamine, is known for its immunomodulatory effects, the specific roles of its disulfide metabolites are less clear. However, available evidence suggests they are not inert and may contribute to the overall therapeutic and toxicological profile of the drug.

Redox Activity and Antioxidant Potential

A key aspect of disulfide chemistry is the ability to undergo reduction back to their constituent thiols. A comparative study on the chemical reduction of PSSP and PSSC revealed significant differences in their reactivity.

Reductant% Reduction of PSSP% Reduction of PSSC
Glutathione (25 mM) 15%~90% (6-fold higher than PSSP)
Dithioerythritol (25 mM) 8%Data not available
Cysteine (25 mM) 5.1%Data not available
Tributyl phosphine (B1218219) (200 mM) No detectable reductionData not available

Data sourced from a study on the reversibility of disulfide formation.[7]

These findings indicate that the mixed disulfide, PSSC, is significantly more susceptible to reduction by the endogenous antioxidant glutathione than the symmetrical disulfide, PSSP. This suggests that PSSC may be more readily converted back to the active thiol form of D-penicillamine in vivo, potentially influencing its therapeutic efficacy and duration of action.

Immunomodulatory Effects

D-penicillamine is known to modulate immune responses, particularly T-cell function.[8][9] While direct comparative studies on the immunomodulatory effects of the individual disulfides are limited, a study on the penicillamine-cysteine mixed disulfide (P-C) provided some insights. In vivo administration of P-C in mice showed a dose-dependent effect on the plaque-forming cell (PFC) response and delayed-type hypersensitivity, suggesting it can either enhance or suppress immune responses.[10] Furthermore, P-C was found to restore impaired PFC response in hydrocortisone-treated mice and inhibit suppressor cell induction.[10]

These findings suggest that the mixed disulfide form retains immunomodulatory activity and may contribute to the complex effects of D-penicillamine on the immune system.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound and its mixed disulfides, based on established laboratory practices.

Synthesis of this compound and Mixed Disulfides

Objective: To synthesize this compound (PSSP) and the mixed disulfide of D-penicillamine and glutathione (PSSG).

Materials:

  • D-penicillamine

  • Glutathione (GSH)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Distilled water

  • Stir plate and stir bars

  • Reaction vials

  • HPLC system for purification

Protocol for this compound (PSSP) Synthesis (Oxidation Method):

  • Dissolve D-penicillamine in distilled water to a final concentration of 10 mM.

  • Adjust the pH of the solution to 8.0-8.5 with a dilute NaOH solution.

  • Aerate the solution by bubbling air through it or by vigorous stirring in an open container for 24-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing for the disappearance of free thiol groups using Ellman's reagent.

  • Once the reaction is complete (no free thiols detected), purify the this compound by preparative HPLC.

  • Lyophilize the purified fractions to obtain PSSP as a white powder.

  • Confirm the identity and purity of the product using mass spectrometry and NMR.

Protocol for Penicillamine-Glutathione Mixed Disulfide (PSSG) Synthesis (Thiol-Disulfide Exchange):

  • Dissolve glutathione (GSH) in PBS (pH 7.4) to a concentration of 10 mM.

  • In a separate vial, dissolve this compound (PSSP) in a minimal amount of DMSO and then dilute with PBS to a final concentration of 5 mM.

  • Add the PSSP solution to the GSH solution in a 1:2 molar ratio (PSSP:GSH).

  • Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours.

  • Monitor the formation of the mixed disulfide and the disappearance of the starting materials by analytical HPLC.

  • Purify the penicillamine-glutathione mixed disulfide using preparative HPLC.

  • Lyophilize the purified fractions to obtain PSSG as a white powder.

  • Confirm the identity and purity of the product using mass spectrometry and NMR.

Analytical Method for Disulfide Analysis

Objective: To separate and quantify D-penicillamine, this compound, and mixed disulfides in a sample using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Electrochemical detector with a dual gold/mercury amalgam working electrode.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1 M sodium acetate, 0.5 mM EDTA, adjusted to pH 4.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

Gradient Program:

  • A linear gradient from 0% to 20% B over 20 minutes, followed by a wash and re-equilibration step.

Detector Settings:

  • Upstream (reducing) electrode: -1.0 V

  • Downstream (oxidizing) electrode: +0.15 V

Sample Preparation:

  • For plasma or urine samples, deproteinize by adding an equal volume of 10% trichloroacetic acid, vortexing, and centrifuging.

  • Filter the supernatant through a 0.22 µm filter before injection.

Analysis Procedure:

  • Inject the prepared sample into the HPLC system.

  • The disulfides are reduced at the upstream electrode, and the resulting thiols, along with any thiols originally in the sample, are detected at the downstream electrode.

  • Quantify the compounds by comparing their peak areas to those of known standards.[5]

Visualizing the Biological Context

To understand the potential mechanisms of action of D-penicillamine and its disulfides, it is helpful to visualize the relevant biological pathways.

D-Penicillamine Metabolism and Disulfide Formation Workflow

The following diagram illustrates the metabolic conversion of D-penicillamine into its disulfide forms in a biological environment.

D_Penicillamine_Metabolism D_Pen D-Penicillamine (Thiol) Oxidation Oxidation D_Pen->Oxidation O2 Thiol_Exchange1 Thiol-Disulfide Exchange D_Pen->Thiol_Exchange1 Thiol_Exchange2 Thiol-Disulfide Exchange D_Pen->Thiol_Exchange2 PSSP This compound (PSSP) PSSC Penicillamine-Cysteine Mixed Disulfide (PSSC) PSSG Penicillamine-Glutathione Mixed Disulfide (PSSG) Cysteine Cysteine Cysteine->Thiol_Exchange1 Glutathione Glutathione Glutathione->Thiol_Exchange2 Oxidation->PSSP Thiol_Exchange1->PSSC Thiol_Exchange2->PSSG

Caption: Metabolic pathways of D-penicillamine to its disulfide forms.

Potential Signaling Pathway Modulation by D-Penicillamine and its Disulfides

D-penicillamine's immunomodulatory effects are thought to involve the modulation of T-cell function and macrophage activity. The following diagram depicts a hypothetical signaling pathway that could be influenced by D-penicillamine and its disulfides.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., T-cell, Macrophage) D_Pen_Disulfides D-Penicillamine Disulfides (PSSP, PSSC, PSSG) Membrane_Target Membrane Target (e.g., Receptor, Ion Channel) D_Pen_Disulfides->Membrane_Target Interaction? Intracellular_Thiols Intracellular Thiols (e.g., Glutathione) D_Pen_Disulfides->Intracellular_Thiols Thiol-Disulfide Exchange Signal_Transduction Signal Transduction (e.g., Kinase Cascades) Membrane_Target->Signal_Transduction Activation/Inhibition ROS Reactive Oxygen Species (ROS) Intracellular_Thiols->ROS Redox Balance ROS->Signal_Transduction Modulation Transcription_Factor Transcription Factor (e.g., NF-κB) Signal_Transduction->Transcription_Factor Activation/Inhibition Gene_Expression Gene Expression (Cytokines, etc.) Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (Proliferation, Cytokine Release) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway affected by D-penicillamine disulfides.

Conclusion

This comparative guide highlights the distinct characteristics of this compound and its mixed disulfides. The available data indicates that these are not simply inactive metabolites but possess unique chemical reactivities and biological activities that likely contribute to the overall therapeutic profile of D-penicillamine. The greater susceptibility of the penicillamine-cysteine mixed disulfide to reduction by glutathione suggests a more dynamic role in the in vivo redox cycling of the drug. Further research is warranted to fully elucidate the specific contributions of each disulfide form to the efficacy and toxicity of D-penicillamine therapy. The experimental protocols provided herein offer a foundation for researchers to synthesize and analyze these compounds, facilitating future investigations into their mechanisms of action and potential for therapeutic innovation.

References

A Comparative Guide to the Validation of Analytical Methods for D-Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of D-Penicillamine disulfide against established techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Capillary Zone Electrophoresis (CZE). The supporting experimental data, protocols, and workflow visualizations are presented to aid in the selection of the most suitable analytical method for your research and development needs.

Introduction to D-Penicillamine and its Disulfide

D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological systems, D-penicillamine can be oxidized to form this compound. The accurate quantification of both the parent drug and its disulfide metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. A variety of analytical methods have been developed for this purpose, each with its own advantages and limitations.[1][2]

Comparative Analysis of Analytical Methods

The performance of a new UPLC-MS/MS method is compared with traditional HPLC and CZE methods. The UPLC-MS/MS method offers superior sensitivity and specificity, allowing for the direct analysis of this compound without the need for derivatization.

Quantitative Data Summary

The following table summarizes the key validation parameters for the different analytical methods.

ParameterUPLC-MS/MSHPLC-UVHPLC-Fluorescence (with Derivatization)Capillary Zone Electrophoresis (CZE)
Linearity (r²) > 0.999> 0.998> 0.999> 0.998
Limit of Detection (LOD) 0.1 ng/mL~0.2 µg/mL[3]1.5 µM (for D-penicillamine)[4]0.277 µg/mL[5]
Limit of Quantification (LOQ) 0.5 ng/mL~0.5 µg/mL4 nM (for D-penicillamine)[6]0.315 µg/mL[5]
Accuracy (% Recovery) 95-105%90-110%90.7% (for L-penicillamine enantiomer)[7]98.21–104.81%[5]
Precision (% RSD) < 5%< 10%Within-run: 2.27%, Between-run: 2.23% (for D-penicillamine)[8][9]≤ 5%[5]
Analysis Time ~5 min15-20 min~40 min (post-derivatization)[6]< 4 min[5]
Derivatization Required NoNoYesNo

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UPLC-MS/MS Method

This method allows for the direct and highly sensitive quantification of this compound.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound would be monitored.

  • Sample Preparation: Simple protein precipitation of plasma samples with acetonitrile, followed by centrifugation and injection of the supernatant.

HPLC-UV Method

A widely used method for the analysis of D-Penicillamine and its disulfide in pharmaceutical preparations.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of a phosphate (B84403) buffer and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.[3]

  • Sample Preparation: Dissolving the sample in the mobile phase, followed by filtration before injection.

HPLC with Fluorescence Detection (Post-Derivatization)

This method enhances sensitivity for D-penicillamine by introducing a fluorescent tag. A similar principle can be applied to its disulfide after a reduction step.

  • Derivatization Agent: N-(1-pyrenyl)maleimide (NPM) reacts with the free sulfhydryl group of D-penicillamine.[6][8][9]

  • Instrumentation: HPLC system with a fluorescence detector.

  • Chromatographic Column: Reversed-phase C18 column.[6]

  • Mobile Phase: Gradient elution with an appropriate buffer and organic solvent system.

  • Detection: Excitation and emission wavelengths specific to the NPM-D-penicillamine adduct.

  • Sample Preparation: Incubation of the sample with NPM, followed by acidification to stop the reaction, and then injection.[6] To measure the disulfide, a reduction step with a reagent like dithiothreitol (B142953) (DTT) would be necessary prior to derivatization to convert the disulfide back to the free thiol form.

Capillary Zone Electrophoresis (CZE)

A technique that separates compounds based on their charge-to-mass ratio in a capillary filled with an electrolyte.

  • Instrumentation: Capillary electrophoresis system with a UV or photodiode array (PDA) detector.[5]

  • Capillary: Fused-silica capillary.[5]

  • Running Buffer: Phosphate buffer at a specific pH (e.g., pH 2.5 for underivatized penicillamine (B1679230) and its disulfide).[4]

  • Applied Voltage: 20-30 kV.[5]

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV absorbance at a low wavelength, typically around 200-210 nm.[4][5]

Visualizations

Experimental Workflow for UPLC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: UPLC-MS/MS analytical workflow for this compound.

Logical Relationship of Analytical Method Selection

cluster_requirements Primary Requirement cluster_methods Recommended Method HighSensitivity High Sensitivity & Specificity UPLCMSMS UPLC-MS/MS HighSensitivity->UPLCMSMS RoutineQC Routine QC HPLCUV HPLC-UV RoutineQC->HPLCUV HighThroughput High Throughput CZE CZE HighThroughput->CZE

Caption: Decision tree for selecting an analytical method.

References

D-Penicillamine Disulfide's Effect on Cellular Redox State: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Penicillamine disulfide's effects on the cellular redox state relative to other key thiol compounds: glutathione (B108866) (GSH), N-acetylcysteine (NAC), and cysteine. This document synthesizes available experimental data and provides detailed methodologies for key comparative experiments.

Introduction to Thiol-Based Redox Regulation

The cellular redox state, a delicate balance between oxidizing and reducing species, is fundamental to cellular function, signaling, and defense against oxidative stress. Thiols, organic compounds containing a sulfhydryl (-SH) group, are central players in maintaining this balance. Glutathione (GSH), the most abundant non-protein thiol, along with cysteine, are critical for scavenging reactive oxygen species (ROS) and maintaining a reducing intracellular environment. N-acetylcysteine (NAC) serves as a precursor for cysteine and subsequently GSH synthesis. D-penicillamine, a synthetic thiol, is primarily known for its copper-chelating properties in Wilson's disease and its immunomodulatory effects in rheumatoid arthritis. Upon entering the body, D-penicillamine is readily oxidized to this compound and can also form mixed disulfides with cysteine[1]. Understanding the distinct effects of this compound on the cellular redox state compared to endogenous thiols is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Comparative Analysis of Thiol Effects on Cellular Redox State

This section compares the known effects of this compound, glutathione, N-acetylcysteine, and cysteine on key markers of the cellular redox state.

Table 1: Quantitative Comparison of Thiol Effects on Cellular Redox Markers
ParameterThis compoundGlutathione (GSH)N-Acetylcysteine (NAC)Cysteine
Effect on GSH/GSSG Ratio Indirectly increases intracellular GSH in some contexts[2]. However, the disulfide form is poorly reduced back to the thiol form by glutathione, which may disrupt the GSH/GSSG balance[3].Directly contributes to the GSH pool, maintaining a high GSH/GSSG ratio, a key indicator of a healthy redox state[4].Increases intracellular cysteine, leading to increased GSH synthesis and a higher GSH/GSSG ratio[5].Direct precursor for GSH synthesis, thereby increasing the GSH/GSSG ratio.
Effect on Reactive Oxygen Species (ROS) Levels Can have both antioxidant and pro-oxidant effects. In the presence of metal ions like copper, D-penicillamine can generate hydrogen peroxide (H₂O₂)[6].Directly scavenges a wide range of ROS, thus lowering intracellular ROS levels[7].Increases intracellular GSH levels, which in turn enhances ROS scavenging capacity, leading to decreased ROS[8].Can directly scavenge ROS, although it is more susceptible to auto-oxidation than GSH.
Interaction with Antioxidant Enzymes Can decrease the activity of copper-zinc superoxide (B77818) dismutase (SOD)[9]. May also interact with other antioxidant enzymes like catalase[10].Serves as a crucial cofactor for glutathione peroxidase (GPx) and glutathione S-transferases (GSTs), enzymes vital for detoxifying hydroperoxides and xenobiotics[7].By increasing GSH levels, it indirectly enhances the activity of GSH-dependent enzymes like GPx.As a precursor to GSH, it indirectly supports the function of GSH-dependent enzymes.
Disulfide Reducibility Very poorly reduced by glutathione and cellular enzymes. The initial rate of reduction by glutathione is 267-fold less than that of captopril (B1668294) disulfide[3].Glutathione disulfide (GSSG) is efficiently reduced back to GSH by the NADPH-dependent enzyme glutathione reductase.Forms a disulfide that can be reduced, contributing to the cellular thiol pool.Cystine (cysteine disulfide) is readily taken up by cells and reduced to cysteine.

Signaling Pathways and Mechanisms of Action

The effects of these thiols on cellular redox state are mediated through various signaling pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In response to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes.

  • N-Acetylcysteine (NAC): NAC is known to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes[8][11].

  • Glutathione (GSH): While essential for the downstream effects of Nrf2 activation, the direct role of GSH in activating the pathway is complex and debated.

  • D-Penicillamine: The effect of D-penicillamine and its disulfide on the Keap1-Nrf2 pathway is not well-characterized in a comparative context.

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates NAC NAC NAC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Ub Ub Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nrf2_n->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription

Keap1-Nrf2 signaling pathway activation.
Thioredoxin System

The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is another critical antioxidant system that reduces oxidized proteins. While information on the direct interaction of this compound with the Trx system is limited, it is plausible that its resistance to reduction could impact the overall cellular redox buffering capacity, potentially placing a greater burden on the Trx system.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

Measurement of Intracellular Thiol Levels by HPLC

This method allows for the quantification of D-penicillamine, glutathione, and cysteine.

  • Principle: Thiols are derivatized with a fluorescent agent, separated by reverse-phase high-performance liquid chromatography (HPLC), and detected by a fluorescence detector.

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentrations of D-penicillamine, NAC, or cysteine for the specified time. Include an untreated control.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells in a suitable lysis buffer containing a thiol-scavenging agent like N-ethylmaleimide (NEM) to prevent post-lysis oxidation.

    • Homogenize the cell suspension and centrifuge to remove cell debris.

  • Derivatization and HPLC Analysis:

    • Derivatize the thiol-containing supernatant with a fluorescent labeling agent such as monobromobimane (B13751) (mBBr) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F).

    • Inject the derivatized sample into an HPLC system equipped with a C18 column.

    • Separate the thiol derivatives using a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).

    • Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

    • Quantify the thiol concentrations by comparing the peak areas to a standard curve of known concentrations of each thiol.

HPLC Analysis of Cellular Thiols Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Derivatization Derivatization Cell Lysis->Derivatization HPLC Separation HPLC Separation Derivatization->HPLC Separation Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection Quantification Quantification Fluorescence Detection->Quantification

Workflow for HPLC analysis of cellular thiols.
Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.

  • Principle: Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA (typically 10-20 µM) in a serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with this compound, GSH, NAC, or cysteine. Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.

Measurement of Glutathione Reductase (GR) Activity
  • Principle: GR activity is determined by measuring the rate of NADPH oxidation to NADP+, which is accompanied by a decrease in absorbance at 340 nm.

  • Protocol:

    • Prepare cell lysates as described for the HPLC analysis of thiols.

    • In a 96-well UV-transparent plate, add the cell lysate, a reaction buffer containing GSSG, and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the GR activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.

Conclusion

The available evidence suggests that this compound has a distinct impact on the cellular redox state compared to endogenous thiols and NAC. Its resistance to reduction to the free thiol form is a key differentiating factor, suggesting that it may not function as a direct antioxidant in the same manner as glutathione or cysteine. In fact, under certain conditions, its interaction with metal ions can lead to pro-oxidant effects. While D-penicillamine has been observed to increase intracellular glutathione levels in some clinical settings, the underlying mechanism and its broader implications for cellular redox homeostasis require further investigation.

The experimental protocols provided in this guide offer a framework for conducting direct, quantitative comparisons of these thiol compounds. Such studies are essential for a more complete understanding of the mechanisms of action of D-penicillamine and for the rational design of thiol-based therapeutic strategies. Researchers are encouraged to employ these methods to generate the much-needed comparative data to fill the current gaps in our knowledge.

References

A Comparative Guide to the Synthesis of D-Penicillamine Disulfide: Yield and Purity Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of D-Penicillamine disulfide, a key metabolite and potential impurity in the therapeutic use of D-penicillamine, is of significant interest. This guide provides a comparative analysis of common synthesis protocols, focusing on reaction yield and product purity. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific laboratory and developmental needs.

Comparison of Synthesis Protocols

The synthesis of this compound is primarily achieved through the oxidation of D-penicillamine. The choice of oxidizing agent and reaction conditions plays a crucial role in determining the efficiency of the conversion and the purity of the final product. Below is a summary of common oxidative methods.

Synthesis ProtocolOxidizing AgentTypical YieldReported PurityKey AdvantagesPotential Drawbacks
Protocol 1 Air (Oxygen)Moderate to HighVariableSimple, cost-effective, environmentally friendly.Can be slow, may require a catalyst (e.g., metal ions), potential for side reactions.
Protocol 2 Iodine (I₂)HighGood to HighFast reaction times, generally clean conversion.Requires careful stoichiometric control to avoid over-oxidation, potential for halogenated byproducts.
Protocol 3 Dimethyl sulfoxide (B87167) (DMSO) with Acid CatalystHighGood to HighMild conditions, effective for a range of thiols.Requires removal of DMSO and catalyst during workup, potential for side reactions with sensitive functional groups.

Experimental Methodologies

Detailed experimental protocols are essential for the replication and adaptation of synthetic methods. The following sections provide procedural outlines for the synthesis of this compound via air oxidation and iodine-mediated oxidation.

Protocol 1: Air Oxidation of D-Penicillamine

This method relies on the atmospheric oxygen as the oxidant, often facilitated by a catalyst in an aqueous solution.

Procedure:

  • Dissolve D-penicillamine in an appropriate aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) to a desired concentration. The pH of the solution can influence the rate of oxidation.

  • Introduce a catalyst, such as a copper(II) salt solution (e.g., CuSO₄), to the D-penicillamine solution. The metal ion catalyzes the oxidation of the thiol group.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, to ensure sufficient contact with air.

  • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Upon completion, the this compound can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration, washing with cold water, and drying under vacuum.

Protocol 2: Iodine-Mediated Oxidation of D-Penicillamine

Iodine is a reliable and efficient oxidizing agent for the conversion of thiols to disulfides.

Procedure:

  • Dissolve D-penicillamine in a suitable solvent system, which can include a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer.

  • Prepare a solution of iodine (I₂) in a compatible solvent.

  • Slowly add the iodine solution to the D-penicillamine solution with constant stirring. The reaction is typically rapid and can be performed at room temperature.

  • The progress of the reaction can be monitored by the disappearance of the iodine color and confirmed by analytical methods such as HPLC or TLC.

  • Once the reaction is complete, any excess iodine can be quenched with a reducing agent like sodium thiosulfate (B1220275) solution.

  • The this compound can then be isolated by removal of the organic solvent under reduced pressure and subsequent purification steps such as recrystallization or chromatography.

Purity Analysis

The purity of the synthesized this compound should be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically used. Detection can be achieved using a UV detector. The purity is determined by comparing the peak area of the product with that of any impurities.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis and analysis of this compound and the logical relationship between the key components of the synthesis process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start with D-Penicillamine dissolve Dissolve in Solvent start->dissolve add_oxidant Add Oxidizing Agent dissolve->add_oxidant react Reaction/ Stirring add_oxidant->react monitor Monitor Reaction react->monitor isolate Isolate Crude Product monitor->isolate purify Purify (e.g., Recrystallization) isolate->purify analyze Purity Analysis (HPLC, TLC) purify->analyze characterize Structural Characterization analyze->characterize end Final Product: D-Penicillamine Disulfide characterize->end

Caption: General experimental workflow for this compound synthesis.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_metrics Performance Metrics reactant D-Penicillamine reaction_conditions Reaction Conditions (Temperature, pH, Time) reactant->reaction_conditions oxidant Oxidizing Agent (Air, I₂, DMSO) oxidant->reaction_conditions solvent Solvent System solvent->reaction_conditions catalyst Catalyst (optional) catalyst->reaction_conditions product This compound reaction_conditions->product byproducts Byproducts reaction_conditions->byproducts yield Yield product->yield purity Purity product->purity byproducts->purity

Caption: Logical relationship of components in this compound synthesis.

Safety Operating Guide

Personal protective equipment for handling D-Penicillamine disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-Penicillamine Disulfide

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for laboratory professionals handling this compound. The following procedural guidance is designed to ensure the safe handling of this compound, building a foundation of safety and trust for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

This compound is classified with specific hazards that require stringent safety measures.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Hazard Class & Code Description Source
Skin Irrit. 2 (H315)Causes skin irritation.[1]
Eye Irrit. 2 (H319)Causes serious eye irritation.[1]
STOT SE 3 (H335)May cause respiratory irritation.[1]
Precautionary Statement Code Description Source
P261Avoid breathing dust.[1]
P264Wash hands and any exposed skin thoroughly after handling.[1][2]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is mandatory to ensure personnel safety and prevent contamination.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control : All handling of this compound powder must be conducted in a laboratory fume hood or another appropriate form of local exhaust ventilation to minimize inhalation exposure.[4]

  • Eye and Face Protection : Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][5]

  • Skin Protection :

    • Gloves : Handle with impervious gloves (e.g., Nitrile rubber) inspected for integrity before use.[3][4] Follow proper glove removal technique to avoid skin contact.[5]

    • Clothing : Wear a lab coat, impervious clothing, or a protective suit to prevent skin exposure.[4][5]

  • Respiratory Protection : For nuisance exposures or if dust formation is unavoidable, use a type N95 (US) or type P1 (EU EN 143) particle respirator.[5] For higher-level protection, use appropriate respirator cartridges tested and approved under government standards like NIOSH or CEN.[5]

Safe Handling and Use
  • Preparation : Before handling, ensure all safety precautions have been read and understood.[3][6] Obtain special instructions before use if necessary.[3]

  • Avoiding Exposure : Avoid breathing dust, fumes, or gas.[5] Avoid contact with skin and eyes.[7] Do not ingest the material.[8]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][4] Contaminated work clothing should not be allowed out of the workplace.[6]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7] Store locked up.[3][6]

Emergency Procedures
  • Inhalation : If breathing is difficult, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If symptoms develop or persist, call a physician.[4]

  • Skin Contact : Immediately take off contaminated clothing.[4] Wash the affected area with soap and plenty of water.[4][5] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact : Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids.[2][4][5] Consult a doctor.[4][5]

  • Ingestion : Rinse the mouth with water.[4][5] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_1 Review SDS & Protocols prep_2 Assemble Required PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Verify Fume Hood Functionality prep_2->prep_3 handle_1 Don All Required PPE prep_3->handle_1 Proceed to Handling handle_2 Work Exclusively Within a Certified Fume Hood handle_1->handle_2 handle_3 Handle with Care to Avoid Dust Formation handle_2->handle_3 handle_4 Weigh and Transfer Compound as Required handle_3->handle_4 post_1 Decontaminate Work Area & Equipment handle_4->post_1 Proceed to Cleanup post_2 Segregate Waste into Labeled Hazardous Bins post_1->post_2 post_3 Doff PPE Correctly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Product Disposal : Unused, surplus, or expired this compound is considered hazardous waste.[7] It should be offered to a licensed professional waste disposal company.[4][5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4][5]

  • Contaminated Packaging : Dispose of containers as hazardous or special waste at a designated collection point.[4][7] Do not reuse empty containers.

  • Regulatory Compliance : Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[4] Do not allow the product to enter drains, water courses, or the ground.[4][5] Waste codes should be assigned by the user based on the specific application for which the product was used.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Penicillamine disulfide
Reactant of Route 2
D-Penicillamine disulfide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.